1-o-Tolylbutane-1,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-5-3-4-6-10(8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAFBIMJKFWSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557867 | |
| Record name | 1-(2-Methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56290-54-1 | |
| Record name | 1-(2-Methylphenyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56290-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-o-Tolylbutane-1,3-dione: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 1-o-Tolylbutane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights into the utility of this versatile β-diketone.
Introduction and Core Chemical Identity
This compound, systematically named 1-(2-methylphenyl)butane-1,3-dione, is an organic compound featuring a β-diketone functional group attached to an ortho-substituted tolyl moiety.[1] This substitution pattern imparts specific steric and electronic characteristics that influence its reactivity and physicochemical properties. As a white crystalline solid, it is soluble in various organic solvents, including ethanol and dimethylformamide.[1] Its core utility in a research and development setting lies in its role as a versatile building block for the synthesis of more complex molecular architectures.[1]
The fundamental identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1-(2-methylphenyl)butane-1,3-dione[1] |
| CAS Number | 56290-54-1[1] |
| Molecular Formula | C₁₁H₁₂O₂[1] |
| Molecular Weight | 176.21 g/mol [1] |
| Canonical SMILES | CC1=CC=CC=C1C(=O)CC(=O)C[1] |
| InChI Key | NMAFBIMJKFWSCI-UHFFFAOYSA-N[1] |
Molecular Structure and Physicochemical Properties
The structural framework of this compound consists of a butane-1,3-dione chain where one of the carbonyl groups is attached to a benzene ring substituted with a methyl group at the ortho position. This arrangement allows for significant electronic delocalization and the potential for intramolecular interactions.
Caption: Structure of this compound.
Physicochemical Data
While specific, experimentally verified physicochemical data for the ortho-isomer is not extensively reported in peer-reviewed literature, the following table includes predicted values and data from analogous compounds to provide a functional reference.
| Property | Value/Description | Source |
| Appearance | White crystalline solid | [1] |
| Vapour Pressure | 0.0±0.6 mmHg at 25°C (Predicted) | [2] |
| Solubility | Soluble in ethanol and dimethylformamide | [1] |
Note: Researchers should verify these properties experimentally for their specific applications.
Keto-Enol Tautomerism: A Core Chemical Feature
A defining characteristic of β-diketones is their existence as a dynamic equilibrium between the diketo form and two possible enol tautomers. This equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic and steric nature of the substituents.
The enol form is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group and the aromatic ring. For unsymmetrical β-diketones like this compound, two enol tautomers are possible. The enol form where the double bond is in conjugation with the tolyl group is generally considered to be the major tautomer due to the extended π-system, which enhances stability. The presence of the ortho-methyl group may introduce steric hindrance that could slightly alter the planarity of the system and thus the position of the equilibrium compared to its unsubstituted phenyl analogue.
Caption: Keto-Enol Tautomerism of this compound.
In non-polar solvents, the enol form is expected to be predominant due to the energetic favorability of the intramolecular hydrogen bond. Conversely, in polar, protic solvents, the diketo form may be more favored as the solvent molecules can solvate the carbonyl groups, disrupting the intramolecular hydrogen bond.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is particularly useful for observing the keto-enol tautomerism, as distinct signals will be present for each form.
-
Enol Form (Major):
-
Enolic OH: A broad singlet, typically downfield (δ 15-17 ppm), due to the strong intramolecular hydrogen bond.
-
Vinyl Proton (-CH=): A singlet around δ 5.5-6.5 ppm.
-
Methyl Protons (-CH₃): Two singlets, one for the tolyl methyl group (δ ~2.3-2.5 ppm) and one for the terminal methyl group (δ ~2.1-2.2 ppm).
-
Aromatic Protons: A complex multiplet in the aromatic region (δ ~7.0-7.8 ppm).
-
-
Keto Form (Minor):
-
Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm.
-
Methyl Protons (-CH₃): Two singlets, one for the tolyl methyl group and one for the terminal methyl group, with slightly different chemical shifts compared to the enol form.
-
Aromatic Protons: A complex multiplet in the aromatic region.
-
The ratio of the keto to enol forms can be determined by integrating the characteristic signals of each tautomer.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also show distinct signals for both tautomers.
-
Enol Form:
-
Carbonyl Carbon (C=O): A signal in the range of δ 180-195 ppm.
-
Enolic Carbons (C=C-OH): Signals around δ 100-110 ppm for the vinyl carbon and δ 160-170 ppm for the carbon bearing the hydroxyl group.
-
Aromatic Carbons: Signals in the δ 125-140 ppm range.
-
Methyl Carbons: Signals around δ 20-30 ppm.
-
-
Keto Form:
-
Carbonyl Carbons (C=O): Two distinct signals in the δ 190-210 ppm range.
-
Methylene Carbon (-CH₂-): A signal around δ 50-60 ppm.
-
Aromatic and Methyl Carbons: Signals in their respective characteristic regions.
-
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of both keto and enol forms.
-
Enol Form:
-
A broad O-H stretching band from ~2500 to 3200 cm⁻¹ due to the strong intramolecular hydrogen bond.
-
A C=O stretching band around 1600-1640 cm⁻¹, shifted to a lower frequency due to conjugation.
-
A C=C stretching band around 1540-1580 cm⁻¹.
-
-
Keto Form:
-
Two distinct C=O stretching bands in the range of 1680-1740 cm⁻¹.
-
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with a ketone. In this specific case, an ester of o-toluic acid (e.g., ethyl o-toluate) would be condensed with acetone.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Claisen Condensation
The following is a representative protocol for the synthesis of this compound.
Materials:
-
Ethyl o-toluate
-
Acetone (anhydrous)
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium ethoxide in anhydrous diethyl ether.
-
Addition of Reactants: A solution of ethyl o-toluate and anhydrous acetone in anhydrous diethyl ether is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: The reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) or by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Applications in Synthesis
The presence of two carbonyl groups and an acidic α-hydrogen makes this compound a highly reactive and versatile intermediate in organic synthesis.[1]
Formation of Heterocycles
The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas or amidines, respectively. These heterocyclic scaffolds are prevalent in many pharmaceutically active compounds.
Metal Chelation
β-Diketones are excellent ligands for a wide range of metal ions, forming stable chelate complexes. These metal complexes have applications in catalysis, as MRI contrast agents, and in materials science.
C-C Bond Forming Reactions
The acidic methylene protons can be readily deprotonated to form a nucleophilic enolate, which can participate in various C-C bond-forming reactions, including:
-
Aldol Condensation: Reaction with aldehydes or ketones.[1]
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
-
Robinson Annulation: A combination of a Michael addition and an intramolecular aldol condensation to form a six-membered ring.[1]
These reactions allow for the construction of complex carbon skeletons from a relatively simple starting material.
Conclusion
This compound is a valuable organic compound with a rich chemistry centered around its β-diketone functionality. Its keto-enol tautomerism is a key feature that dictates its reactivity and spectroscopic properties. While detailed experimental data for this specific ortho-isomer is somewhat limited in the public domain, its chemical behavior can be reliably predicted based on well-established principles and data from analogous structures. Its utility as a precursor for heterocyclic synthesis and various carbon-carbon bond-forming reactions makes it a significant tool for researchers in synthetic organic chemistry, medicinal chemistry, and materials science.
References
Sources
synthesis of 1-(o-tolyl)butane-1,3-dione from o-methylacetophenone
An In-depth Technical Guide to the Synthesis of 1-(o-tolyl)butane-1,3-dione
Abstract
This guide provides a comprehensive technical overview for the synthesis of 1-(o-tolyl)butane-1,3-dione, a valuable β-diketone, from o-methylacetophenone. β-Diketones are crucial intermediates in organic synthesis, serving as versatile precursors for heterocyclic compounds and as ligands in coordination chemistry.[1] This document details the underlying chemical principles of the mixed Claisen condensation, offers a rationale for experimental design, and presents a detailed, step-by-step laboratory protocol suitable for implementation by researchers and drug development professionals. The synthesis proceeds via the base-mediated condensation of o-methylacetophenone with ethyl acetate, a classic example of carbon-carbon bond formation.[2][3]
Theoretical Framework: The Mixed Claisen Condensation
The synthesis of 1-(o-tolyl)butane-1,3-dione is achieved through a mixed (or crossed) Claisen condensation. This reaction class facilitates the formation of a carbon-carbon bond between a ketone and an ester in the presence of a strong base, yielding a β-diketone.[4]
1.1. Causality of the Mechanism
The reaction's success hinges on the selective deprotonation of the ketone. The α-hydrogens of a ketone (pKa ≈ 19-20) are significantly more acidic than those of an ester (pKa ≈ 25), allowing a strong base to preferentially form the ketone enolate.[5] This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The overall mechanism involves several key steps:
-
Enolate Formation: A strong base abstracts an α-proton from o-methylacetophenone, creating a resonance-stabilized enolate ion. This is the rate-determining step.[6]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of ethyl acetate, forming a tetrahedral intermediate.[7]
-
Elimination: The tetrahedral intermediate collapses, expelling an ethoxide ion as a leaving group to form the β-diketone.[8]
-
Driving Force: The newly formed β-diketone has a highly acidic methylene proton (pKa ≈ 11) situated between the two carbonyl groups. The base present in the reaction mixture rapidly and irreversibly deprotonates this position. This final acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium to favor product formation, necessitating the use of a stoichiometric amount of base.[2][8]
-
Protonation: An acidic workup in the final step neutralizes the enolate to yield the final 1-(o-tolyl)butane-1,3-dione product.[9]
1.2. Mechanistic Pathway
Caption: Reaction mechanism for the synthesis of 1-(o-tolyl)butane-1,3-dione.
Experimental Design and Rationale
A robust protocol relies on the careful selection of reagents and conditions to maximize yield and purity while ensuring safety.
2.1. Reagent Selection
-
Ketone & Ester: o-Methylacetophenone serves as the enolizable nucleophile precursor. Ethyl acetate is an ideal electrophile; it is inexpensive, readily available, and its corresponding ethoxide leaving group is compatible with common reaction conditions.
-
Base: Sodium hydride (NaH) is the base of choice for this synthesis. As an ionic hydride, it is a powerful, non-nucleophilic base that irreversibly deprotonates the ketone.[10] The formation of hydrogen gas (H₂) as the only byproduct drives the initial deprotonation forward.[11] Unlike sodium ethoxide, NaH avoids equilibrium issues and potential side reactions like transesterification.
-
Trustworthiness: The use of NaH ensures that the ketone is the sole enolate-forming species, preventing self-condensation of the ester and leading to a cleaner reaction profile.
-
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction. It is aprotic, preventing the quenching of the base and the enolate. Its ability to solvate the sodium cation of the enolate intermediate facilitates the reaction. Strict anhydrous conditions are paramount for success.[12]
Detailed Synthesis Protocol
This protocol is designed as a self-validating system. Careful execution of each step is critical for achieving the desired outcome.
3.1. Materials and Equipment
| Reagent/Material | Formula | M.W. | Amount | Moles | Eq. |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.20 g | 30.0 mmol | 1.5 |
| Anhydrous THF | C₄H₈O | 72.11 | 100 mL | - | - |
| o-Methylacetophenone | C₉H₁₀O | 134.18 | 2.68 g | 20.0 mmol | 1.0 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 2.64 g | 30.0 mmol | 1.5 |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | - |
| Brine | NaCl(aq) | 58.44 | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | ~150 mL | - | - |
-
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer, dropping funnels (x2), heating mantle, separatory funnel, rotary evaporator.
3.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 1-(o-tolyl)butane-1,3-dione.
3.3. Step-by-Step Procedure
-
Preparation of Base: To a dry 250 mL three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.20 g, 30.0 mmol). Add 50 mL of anhydrous THF to create a suspension.
-
Enolate Formation: In a separate dry flask, dissolve o-methylacetophenone (2.68 g, 20.0 mmol) in 25 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred NaH suspension over 30 minutes at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
-
Condensation Reaction: Dissolve ethyl acetate (2.64 g, 30.0 mmol) in 25 mL of anhydrous THF and transfer to a second dropping funnel. Add this solution dropwise to the reaction mixture at room temperature. After addition, heat the mixture to reflux (approx. 66 °C) for 3 hours.
-
Reaction Quenching (Work-up): Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of 1 M HCl to neutralize the excess NaH and protonate the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient. An alternative and highly effective method for β-diketones involves forming a copper(II) chelate.[1][13]
-
Dissolve the crude product in ethanol.
-
Add an aqueous solution of copper(II) acetate.
-
The insoluble copper chelate precipitates and can be collected by filtration.
-
The pure β-diketone is regenerated by treating the chelate with a strong acid (e.g., H₂SO₄) in a biphasic system and extracting the product.[13]
-
Conclusion
The via a mixed Claisen condensation is a robust and reliable method. The strategic use of sodium hydride as the base ensures the selective formation of the ketone enolate, leading to a high-yielding reaction with a clean profile. The detailed protocol provided herein, from reagent selection to purification, offers a complete guide for producing this valuable β-diketone, which can serve as a key building block in further synthetic applications for research and development.
References
- BYJU'S. (n.d.). Claisen Condensation Mechanism.
- Wikipedia. (2023). Claisen condensation.
- Fiveable. (n.d.). Mixed Claisen Condensations.
- Juniper Publishers. (2018). Modification of Biobased Lipophilic Β-Diketone.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
- The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism [Video]. YouTube.
- MDPI. (2020). Recent Developments in the Synthesis of β-Diketones.
- National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety.
- Organic Syntheses. (n.d.). Sodium hydride.
- Guidechem. (n.d.). 1-O-TOLYL-BUTANE-1,3-DIONE 56290-54-1 wiki.
- LON-CAPA. (n.d.). The Claisen Condensation.
- OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition.
- National Institutes of Health. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. PubChem.
- Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation.
- OpenStax. (2023). 23.8 Mixed Claisen Condensations - Organic Chemistry.
- National Institutes of Health. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central.
- National Institutes of Health. (2016). Hydride Reduction by a Sodium Hydride–Iodide Composite. PubMed Central.
- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction.
- Google Patents. (2019). WO2019064139A1 - Continuous processes for the manufacture of celocoxib.
- Scholars Research Library. (n.d.). Synthesis and Characterization of β-Diketone Ligands and Their Antimicrobial Activity.
- Quora. (2017). How do organic chemists prepare sodium hydride for reaction?
- PrepChem.com. (n.d.). Preparation of sodium hydride.
- ChemicalBook. (n.d.). 1-O-TOLYL-BUTANE-1,3-DIONE | 56290-54-1.
- ResearchGate. (n.d.). Different synthetic methodologies for the preparation of β-diketones.
- National Institute of Standards and Technology. (n.d.). 1,3-Butanediol. NIST Chemistry WebBook.
Sources
- 1. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 5. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]
- 6. byjus.com [byjus.com]
- 7. LON-CAPA ClaisenCondensation [s10.lite.msu.edu]
- 8. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. quora.com [quora.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Characterization of 1-o-Tolylbutane-1,3-dione (CAS No. 56290-54-1)
This guide provides a comprehensive overview of the characterization of 1-o-Tolylbutane-1,3-dione, a versatile building block in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical properties, spectroscopic analysis, and potential biological significance of this compound. The methodologies presented herein are grounded in established analytical principles, offering insights into the rationale behind experimental choices to ensure robust and reliable characterization.
Introduction and Chemical Identity
This compound, registered under CAS number 56290-54-1, is a diketone featuring a butane-1,3-dione moiety attached to an ortho-tolyl group.[1] This structure imparts a unique reactivity, making it a valuable precursor in the synthesis of more complex organic molecules.[1] Its reactive ketone functionalities allow it to participate in a variety of chemical transformations, including condensation and substitution reactions.[1] The compound typically appears as a white crystalline solid and is soluble in common organic solvents like ethanol and dimethylformamide.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56290-54-1 | [2] |
| Molecular Formula | C11H12O2 | [2] |
| Molecular Weight | 176.21 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Vapour Pressure | 0.0±0.6 mmHg at 25°C | [2] |
Synthesis and Purification
A common synthetic route to this compound involves the condensation of o-tolylketone with acetone under acidic conditions.[1] The reaction is typically heated to drive it to completion, followed by crystallization to purify the final product.[1]
Experimental Workflow: General Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are essential for structural elucidation.
Step-by-Step Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.[3]
-
Instrument Setup: Record the ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3]
-
Data Acquisition: Acquire the spectra using standard pulse sequences.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
While specific NMR data for this compound is not provided in the search results, the spectra of structurally related N-(substituted phenyl)-2-chloroacetamides offer valuable insights into the expected signals. For example, ¹H NMR spectra of these compounds typically show signals for the aromatic protons, the methylene protons of the chloroacetyl group, and the amide proton.[4] Similarly, ¹³C NMR spectra would reveal signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups (C=O) and the aromatic ring.
Step-by-Step Protocol for IR Data Acquisition:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[3]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. For example, the C=O stretching vibration in ketones typically appears in the region of 1650-1750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Step-by-Step Protocol for Mass Spectrometry Data Acquisition:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Determine the molecular ion peak [M]⁺ and analyze the fragmentation pattern to confirm the structure of the compound.
Biological and Pharmacological Relevance
While the primary application of this compound appears to be in chemical synthesis,[1] structurally related acetamide derivatives have shown a wide range of biological activities, including antidepressant,[3] antimicrobial,[4][5] and analgesic properties.[6] This suggests that this compound could serve as a scaffold for the development of novel therapeutic agents.
The biological activity of these related compounds is often attributed to their ability to interact with specific enzymes or receptors. For example, some phenylacetamide derivatives have been investigated as inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters, suggesting their potential as antidepressant agents.[3] The antimicrobial activity of chloroacetamide derivatives has also been well-documented, with the presence of the chlorine atom often enhancing their potency.[5]
Illustrative Signaling Pathway: MAO-A Inhibition
Sources
- 1. Buy this compound | 56290-54-1 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. orientjchem.org [orientjchem.org]
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(2-methylphenyl)butane-1,3-dione
Introduction
1-(2-methylphenyl)butane-1,3-dione, also known as 1-o-tolylbutane-1,3-dione, is a β-diketone of significant interest in synthetic organic chemistry.[1][2] Its utility as a versatile building block stems from the reactivity of its dual carbonyl groups and the steric and electronic influence of the ortho-methylphenyl substituent.[2] A comprehensive understanding of its molecular structure and purity, which is paramount for its application in drug development and materials science, is achieved through a multi-faceted spectroscopic analysis.
This technical guide provides an in-depth exploration of the spectroscopic characteristics of 1-(2-methylphenyl)butane-1,3-dione, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS). We will delve into the causality behind experimental choices and the interpretation of spectral data, with a particular focus on the pivotal phenomenon of keto-enol tautomerism.
A central theme in the analysis of β-diketones is the equilibrium between the diketo and enol tautomers. The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The position of this equilibrium is sensitive to factors such as solvent polarity.[3]
Part 1: Keto-Enol Tautomerism: The Core of Spectroscopic Identity
The dynamic equilibrium between the diketo and enol forms of 1-(2-methylphenyl)butane-1,3-dione is the most critical factor influencing its spectroscopic signature. Understanding this phenomenon is essential for accurate spectral interpretation.
Caption: Keto-enol tautomerism in 1-(2-methylphenyl)butane-1,3-dione.
The equilibrium can be influenced by the solvent. In non-polar solvents like chloroform, the intramolecularly hydrogen-bonded enol form is expected to be predominant, while polar, protic solvents like methanol can disrupt this internal hydrogen bond, favoring the diketo form.[3] Spectroscopic techniques are powerful tools to probe and quantify the ratio of these two forms.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 1-(2-methylphenyl)butane-1,3-dione, as it allows for the direct observation of both tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.
¹H NMR Spectroscopy: Probing the Protons
The ¹H NMR spectrum will display distinct signals for the keto and enol forms. By comparing the integration of these signals, the relative abundance of each tautomer can be determined.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-methylphenyl)butane-1,3-dione in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for favoring the enol form, or CD₃OD for potentially shifting the equilibrium towards the keto form) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Spectral Data (in CDCl₃, enol form predominant):
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| Enol OH | ~16.5 | Singlet (broad) | 1H | Enolic proton | The strong intramolecular hydrogen bond deshields this proton significantly, shifting it far downfield. |
| Aromatic H | 7.1 - 8.1 | Multiplet | 4H | Ar-H | Protons on the 2-methylphenyl ring. The ortho, meta, and para protons will have distinct chemical shifts. |
| Methine H | ~6.2 | Singlet | 1H | =CH- | The vinyl proton of the enol form. |
| Methyl H (Aryl) | ~2.5 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring. |
| Methyl H (Acetyl) | ~2.2 | Singlet | 3H | -C(=O)CH₃ | The terminal methyl group of the butane-1,3-dione moiety. |
| Keto CH₂ | ~4.1 | Singlet | 2H | -CH₂- | Methylene protons of the minor diketo tautomer.[4] |
| Keto CH₃ | ~2.4 | Singlet | 3H | -C(=O)CH₃ | Acetyl methyl protons of the minor diketo tautomer.[4] |
Note: The exact chemical shifts are predictions based on data from analogous compounds. The presence of signals for the minor keto form is expected.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the presence of both tautomers and offering insights into the electronic environment of each carbon atom.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Tautomer | Predicted Chemical Shift (ppm) | Assignment | Rationale |
| Enol | ~195-200 | C=O (Aryl side) | Carbonyl carbon involved in the enol system. |
| Enol | ~180-185 | C=O (Acetyl side) | Carbonyl carbon involved in the enol system. |
| Enol | 125-140 | Aromatic C | Carbons of the 2-methylphenyl ring. |
| Enol | ~100 | =CH- | Methine carbon of the enol. |
| Enol | ~25 | Acetyl CH₃ | Terminal methyl carbon. |
| Enol | ~20 | Aryl CH₃ | Methyl carbon on the aromatic ring. |
| Keto | ~200-205 | C=O | Carbonyl carbons of the diketone.[4] |
| Keto | ~55-60 | -CH₂- | Methylene carbon of the diketone.[4] |
| Keto | ~30 | Acetyl CH₃ | Acetyl methyl carbon of the diketone.[4] |
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in 1-(2-methylphenyl)butane-1,3-dione, particularly the carbonyl groups and the hydroxyl group of the enol tautomer.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a solution using a suitable solvent (e.g., CCl₄).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200-2500 | Broad, Strong | O-H stretch (enol) | The broadness is due to the strong intramolecular hydrogen bonding. |
| ~1725 | Medium | C=O stretch (keto) | Symmetric and asymmetric stretching of the two carbonyl groups in the minor diketo form. |
| ~1600 | Strong | C=O and C=C stretch (enol) | Conjugated keto-enol system, often seen as a strong, broad band. |
| 1580-1450 | Medium | C=C stretch (aromatic) | Characteristic absorptions of the phenyl ring. |
| ~1360 | Medium | C-H bend (methyl) | Bending vibration of the methyl groups. |
Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron system in the molecule. The enol form, with its extended conjugation, will exhibit characteristic absorptions at longer wavelengths compared to the diketo form.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Interpretation: Identify the wavelength of maximum absorbance (λ_max).
Predicted UV-Vis Absorption:
The enol tautomer is expected to show a strong π → π* transition. The λ_max is anticipated to be in the range of 300-350 nm, characteristic of a conjugated enone system. The exact position will be influenced by the solvent polarity.
Part 5: Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method that will induce fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Fragmentation:
The molecular ion peak (M⁺) is expected at m/z = 176, corresponding to the molecular formula C₁₁H₁₂O₂.[5]
Proposed Fragmentation Pathway:
Caption: Proposed EI mass spectrometry fragmentation of 1-(2-methylphenyl)butane-1,3-dione.
The most likely fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl groups, leading to the formation of stable acylium ions. The base peak in the spectrum of the isomeric 1-(4-methylphenyl)butane-1,3-dione is at m/z 119, corresponding to the methylphenylcarbonyl cation.[5] A similar fragmentation is expected for the 2-methylphenyl isomer. The subsequent loss of carbon monoxide from this fragment would yield the tropylium ion at m/z 91. The acetyl cation at m/z 43 is also a probable fragment.
Conclusion
The spectroscopic analysis of 1-(2-methylphenyl)butane-1,3-dione is a comprehensive process that leverages the strengths of multiple analytical techniques. A thorough understanding of the keto-enol tautomerism is fundamental to interpreting the data from NMR, IR, and UV-Vis spectroscopy. Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, confirming the overall structure. By integrating the insights from each of these methods, researchers and drug development professionals can confidently ascertain the identity, purity, and structural characteristics of this important chemical entity.
References
-
Royal Society of Chemistry. (2016). 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. Retrieved from [Link]
-
Sato, K., Yamazoe, S., & Yamamoto, R. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. Retrieved from [Link]
-
Nia Innovation. (n.d.). 1-(2-methyl phenyl)-4,4,4-trifluoro butane-1,3-dione. Retrieved from [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methylphenyl)butane-1,3-dione. Retrieved from [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top) and in CDCl3 (bottom). Retrieved from [Link]
Sources
An In-depth Technical Guide to 1-o-Tolylbutane-1,3-dione: Properties, Synthesis, and Applications
Abstract: 1-o-Tolylbutane-1,3-dione is a β-dicarbonyl compound of significant interest in synthetic and medicinal chemistry. Its structural features, particularly the reactive 1,3-dione moiety and the ortho-substituted tolyl group, govern its unique chemical behavior and potential as a versatile building block. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis via Claisen condensation, and an exploration of its applications in research and drug development. The central role of keto-enol tautomerism is examined as a key determinant of its reactivity and spectroscopic characteristics. This document is intended for researchers, chemists, and professionals in the field of drug discovery seeking a detailed understanding of this compound.
Compound Identification and Structure
This compound, also known by its IUPAC name 1-(2-methylphenyl)butane-1,3-dione, is an aromatic β-diketone. The presence of a methyl group at the ortho position of the phenyl ring sterically and electronically influences the reactivity of the adjacent carbonyl group.
| Identifier | Value | Source |
| IUPAC Name | 1-(2-methylphenyl)butane-1,3-dione | [1] |
| CAS Number | 56290-54-1 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Canonical SMILES | CC1=CC=CC=C1C(=O)CC(=O)C | [1] |
| InChI Key | NMAFBIMJKFWSCI-UHFFFAOYSA-N | [1] |
Physical and Chemical Properties
The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol and dimethylformamide.[1] Due to a lack of extensive characterization in primary literature, some physical properties are based on predictions from chemical databases, which should be considered with appropriate scientific caution.
| Property | Value / Description | Source |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in ethanol, dimethylformamide | [1] |
| Boiling Point | 281.0 °C at 760 mmHg (Predicted) | [2] |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted) | [2] |
The Chemistry of Keto-Enol Tautomerism
A defining characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. For this compound, the equilibrium heavily favors the enol form, which is stabilized by two key factors:
-
Conjugation: The enolic double bond is in conjugation with both the remaining carbonyl group and the aromatic tolyl ring, creating an extended π-system that delocalizes electron density and increases stability.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-aromatic ring.
The enol tautomer conjugated with the aromatic ring is significantly more stable than the alternative enol form. This equilibrium is crucial as the enol form is the reactive species in many synthetic transformations.
Caption: The equilibrium between the keto and the more stable conjugated enol form.
Synthesis Pathway and Experimental Protocol
The most direct and common method for synthesizing 1-aryl-1,3-butanediones is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with a ketone. For this compound, this involves the reaction of 2'-methylacetophenone with an acetate source, such as ethyl acetate, in the presence of a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt).
Reaction Mechanism and Workflow
The mechanism proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent loss of the ethoxide leaving group yields the β-diketone product. An acidic workup is required to protonate the final product, which exists as a sodium salt under the basic reaction conditions.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Laboratory Protocol
This protocol is a standard procedure adapted for the synthesis of the title compound. As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All operations should be performed in a well-ventilated fume hood.
Materials:
-
2'-Methylacetophenone
-
Ethyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
-
Reaction Setup: Add anhydrous THF to the flask to create a suspension of NaH.
-
Enolate Formation: Slowly add a solution of 2'-methylacetophenone (1.0 equivalent) in anhydrous THF to the NaH suspension at 0°C (ice bath). Allow the mixture to stir at room temperature for 30 minutes.
-
Condensation: Add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. The dominance of the enol form is clearly reflected in its NMR and IR spectra.
| Technique | Expected Observations |
| ¹H NMR | ~16.0-17.0 ppm (s, 1H): Very downfield, broad singlet for the enolic hydroxyl proton, deshielded by strong intramolecular H-bonding. ~7.1-7.6 ppm (m, 4H): Multiplets corresponding to the four protons on the aromatic ring. ~6.2 ppm (s, 1H): Singlet for the vinylic proton of the enol form. ~2.5 ppm (s, 3H): Singlet for the methyl protons on the tolyl ring. ~2.2 ppm (s, 3H): Singlet for the terminal methyl protons. |
| ¹³C NMR | ~190-200 ppm: Two signals for the carbonyl carbons (one more ketone-like, one more enol-like). ~125-140 ppm: Signals for the aromatic carbons. ~100 ppm: Signal for the vinylic carbon (=CH-). ~20-30 ppm: Two signals for the two methyl carbons. |
| FT-IR (cm⁻¹) | ~3000-3400 (broad): O-H stretch from the enol. ~1600-1620: C=O stretch (conjugated and H-bonded). ~1580-1600: C=C stretch (enol and aromatic). |
| Mass Spec. | [M]+ at m/z = 176.21: Molecular ion peak. Key Fragments: Loss of CH₃ (m/z=161), loss of COCH₃ (m/z=133), tolyl cation (m/z=91). |
Applications in Research and Drug Development
β-Diketones are privileged scaffolds in medicinal chemistry due to their ability to act as versatile synthetic intermediates and their inherent biological activities.[1] While research specifically on this compound is limited, its potential can be extrapolated from the broader class of 1,3-dicarbonyl compounds.
Synthetic Building Block
The primary application of this compound is as a precursor for the synthesis of more complex molecules, particularly heterocyclic systems. The two electrophilic carbonyl carbons and the acidic α-protons allow it to participate in a wide range of cyclization reactions.
-
Pyrazoles and Isoxazoles: Reaction with hydrazine derivatives yields pyrazoles, while reaction with hydroxylamine yields isoxazoles. Both are common motifs in pharmaceuticals.
-
Metal Chelation: The enolate form acts as a powerful bidentate ligand, chelating with various transition metals and lanthanides. These metal complexes have applications in catalysis and materials science.
Potential Pharmacological Activity
The 1,3-diketone moiety is a known pharmacophore in various drug candidates. Studies on related structures have shown a range of biological activities, including:
The ortho-tolyl substitution provides a unique steric and electronic profile that can be exploited to fine-tune binding interactions with biological targets, making it an attractive scaffold for library synthesis in drug discovery programs.
Caption: Key application areas derived from the β-diketone core structure.
Safety and Handling
This compound should be handled with standard laboratory precautions.
-
Engineering Controls: Use in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors. Specific toxicity data is limited, and the compound should be treated as potentially hazardous.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Retrieved from [Link]
-
Premier Group of Industries. (n.d.). 1-(4-Methylphenyl)-4,4,4-Trifluoro-Butane-1,3-Dione (4-TBD). Retrieved from [Link]
-
Chemsigma. (n.d.). 1-O-TOLYL-BUTANE-1,3-DIONE [56290-54-1]. Retrieved from [Link]
-
Nia Innovation. (n.d.). 1-(2-methyl phenyl)-4,4,4-trifluoro butane-1,3-dione. Retrieved from [Link]
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-o-Tolylbutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and fine chemical synthesis, a profound understanding of the reagents we employ is paramount. This guide provides an in-depth exploration of the safety and handling precautions for 1-o-tolylbutane-1,3-dione, a versatile β-dicarbonyl compound. Moving beyond a mere recitation of safety data, this document delves into the chemical principles underpinning its reactivity and associated hazards, empowering researchers to cultivate a culture of safety and experimental excellence.
The Chemical Personality of this compound: Understanding the "Why" Behind the Hazard
This compound, like other β-dicarbonyl compounds, possesses a unique chemical reactivity that is central to its utility in synthesis, but also informs its hazard profile. The key to understanding its behavior lies in the phenomenon of keto-enol tautomerism.
Keto-Enol Tautomerism: A Dynamic Equilibrium
The structure of this compound allows for a dynamic equilibrium between its keto and enol forms.[1][2] The acidic nature of the α-hydrogen, situated between the two carbonyl groups, facilitates its migration to one of the carbonyl oxygens, forming an enol.[2][3] This equilibrium is influenced by factors such as the solvent and temperature.[4][5] The presence of the enol form, with its carbon-carbon double bond and hydroxyl group, contributes to the compound's reactivity and potential for hazardous reactions.
Caption: Dynamic equilibrium between the keto and enol tautomers of a β-dicarbonyl compound.
Inherent Hazards: A Direct Consequence of Structure
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.[6][7]
| Hazard Class | GHS Category | Hazard Statement | Causality |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[6] | The presence of a hydrocarbon backbone and the volatility of the compound contribute to its flammability. Vapors can form explosive mixtures with air. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6][7] | The compound can defat the skin, leading to irritation and dermatitis upon prolonged or repeated contact. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[6][7] | Direct contact with the eyes can cause significant irritation, redness, and pain. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][7] | Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath. |
Engineering a Safe Laboratory Environment: Proactive Measures for Hazard Mitigation
A cornerstone of safe laboratory practice is the implementation of robust engineering controls and administrative procedures. These measures are the first line of defense in minimizing exposure to hazardous chemicals.
The Primacy of Ventilation
Given that this compound is a flammable liquid and can cause respiratory irritation, all handling procedures should be conducted in a well-ventilated area.[2][6] A certified chemical fume hood is the preferred engineering control for all operations that may generate vapors or aerosols.
Designated Work Areas: A Protocol for Containment
To prevent cross-contamination and accidental exposure, it is crucial to establish a designated area for working with this compound. This area should be clearly marked and equipped with all necessary safety equipment.
Caption: A systematic workflow for ensuring safety during laboratory experiments.
Personal Protective Equipment (PPE): The Researcher's Last Line of Defense
While engineering controls are designed to contain hazards at the source, appropriate PPE is essential for protecting the individual researcher.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[6] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves.[6] | Prevents skin contact and subsequent irritation. Gloves should be inspected before use and changed frequently. |
| Body Protection | A flame-resistant lab coat.[6] | Protects against splashes and provides a barrier in case of a small fire. |
| Respiratory Protection | Not typically required with adequate engineering controls. If ventilation is insufficient, a respirator with an organic vapor cartridge may be necessary. | Protects against inhalation of irritating vapors. |
Standard Operating Procedures: A Blueprint for Safe Handling and Storage
Adherence to well-defined standard operating procedures (SOPs) is critical for minimizing risks.
Handling
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfer.[6]
-
Avoid Incompatibles: Keep this compound away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or explosive reactions.[8]
-
Controlled Dispensing: Use a pipette or a syringe for transferring small quantities to minimize the risk of spills.
Storage
-
Container Integrity: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][6]
-
Segregation: Store away from incompatible materials.[8]
-
Temperature Control: Avoid exposure to heat, sparks, and open flames.[6]
Emergency Preparedness: A Calm and Coordinated Response
In the event of an emergency, a well-rehearsed plan is crucial for ensuring the safety of all laboratory personnel.
Spill Response
For a small spill of this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Eliminate Ignition Sources: Turn off all nearby ignition sources.
-
Ventilate the Area: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.[7]
-
Collect Absorbent: Carefully scoop the absorbent material into a sealable, labeled container for hazardous waste disposal.[9]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
For a large spill, evacuate the area and contact the institution's emergency response team.
Caption: A decision-making flowchart for a chemical spill response.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Responsible Disposal: Minimizing Environmental Impact
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of flammable and hazardous chemical waste.[10][11] This typically involves collection by a licensed hazardous waste disposal company.
Conclusion: A Commitment to a Safer Scientific Future
The safe and effective use of this compound in a research setting is not merely a matter of following rules, but of understanding the fundamental chemical principles that govern its behavior. By integrating a deep knowledge of its reactivity with robust safety protocols and a proactive mindset, researchers can unlock its synthetic potential while ensuring the well-being of themselves, their colleagues, and the environment. This commitment to safety is the bedrock upon which scientific progress is built.
References
-
University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills. Retrieved from [Link]
-
The University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Flammable Liquid Spill Clean Up. Retrieved from [Link]
- S. S. Batsanov. (2001). Keto-enol tautomerism in β-dicarbonyl compounds: a structural approach. Russian Chemical Bulletin, 50(11), 2017–2023.
-
Fiveable. (n.d.). β-dicarbonyl compounds Definition. Organic Chemistry Key Term. Retrieved from [Link]
- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526.
-
Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism? Retrieved from [Link]
-
ResearchGate. (n.d.). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube. [Link]
-
ChemRxiv. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]
-
JoVE. (2023). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved from [Link]
-
ACS Publications. (1985). Base-induced reaction of acetylacetone with substituted benzoquinones. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2023). A Comparative Investigation of Chemical Decontamination Methods for In-Situ Cleaning of Dental Implant Surfaces. Retrieved from [Link]
-
SpringerLink. (2002). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiveable.me [fiveable.me]
- 3. quora.com [quora.com]
- 4. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. westlab.com [westlab.com]
- 7. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. acs.org [acs.org]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. ptb.de [ptb.de]
Navigating the Procurement and Application of 1-o-Tolylbutane-1,3-dione: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Commercial Availability, Sourcing, and Technical Profile of 1-o-Tolylbutane-1,3-dione.
Abstract
This compound, also known by its IUPAC name 1-(2-methylphenyl)butane-1,3-dione and CAS number 56290-54-1, is a diketone of increasing interest in synthetic and medicinal chemistry. Its utility as a versatile building block stems from the reactivity of its 1,3-dicarbonyl moiety, which allows for a variety of chemical transformations.[1][2] This guide provides a comprehensive overview of its commercial availability, outlines key technical specifications for procurement, and discusses its applications, supported by an understanding of its chemical properties.
Introduction: The Synthetic Versatility of a Diketone
This compound belongs to the class of β-diketones, a family of compounds renowned for their utility in organic synthesis. The presence of two carbonyl groups separated by a methylene group imparts unique chemical properties, including the potential for keto-enol tautomerism and the ability to act as a nucleophile in various reactions.[1][2] These characteristics make it a valuable precursor for the synthesis of more complex molecules, with potential applications in pharmaceuticals and materials science.[1][2] The ortho-methylphenyl substituent introduces specific steric and electronic effects that can influence reaction outcomes and the properties of the resulting derivatives, distinguishing it from its meta and para isomers.
Commercial Availability and Supplier Landscape
This compound is available from a range of chemical suppliers, primarily those specializing in research and development quantities. The compound is typically listed under its CAS number, 56290-54-1, to ensure accurate identification.
Identifying Reputable Suppliers
A survey of the current market indicates that this compound can be sourced through various online chemical marketplaces and from specialized manufacturers. When selecting a supplier, researchers should prioritize those who provide comprehensive product documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
Table 1: Overview of Potential Suppliers of this compound
| Supplier Category | Representative Platforms/Companies | Key Considerations |
| Online Marketplaces | Guidechem, Smolecule | Offer a broad range of suppliers. Verify the credibility of the actual manufacturer. |
| Specialty Chemical Manufacturers | (Specific company names are often not explicitly stated in general search results, requiring direct inquiry) | May offer higher purity grades and more detailed technical support. |
Note: The availability and specific offerings from suppliers are subject to change. Direct inquiry with the listed platforms or specific chemical companies is recommended for the most current information.
Procurement Workflow: A Step-by-Step Approach for Researchers
To ensure the quality and suitability of this compound for research purposes, a systematic procurement process is recommended.
Technical Profile and Quality Control
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. This information is crucial for experimental design, including solvent selection and reaction setup.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56290-54-1 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [2] |
Spectroscopic Data for Characterization
Verification of the identity and purity of this compound upon receipt is a critical step. The following provides an overview of the expected spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the methylene protons of the butane chain, and the terminal methyl protons. The exact chemical shifts and splitting patterns would depend on the solvent and the extent of enolization.
-
¹³C NMR: Signals corresponding to the carbonyl carbons, the carbons of the aromatic ring, and the aliphatic carbons of the butane chain are expected. Predicted spectra are available on some chemical databases.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carbonyl groups (C=O), typically in the range of 1670-1740 cm⁻¹. The presence of the enol form would be indicated by a broad O-H stretch around 2500-3300 cm⁻¹ and a C=C stretch around 1600 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (176.21 g/mol ). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups.
Keto-Enol Tautomerism
A significant feature of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[3][4] For this compound, the enol form where the double bond is in conjugation with the tolyl ring is expected to be a major contributor to the equilibrium. This tautomerism is a key aspect of its reactivity.
Synthetic Applications and Methodologies
The primary utility of this compound in a research context is as a synthetic intermediate. Its reactive nature allows it to participate in a variety of well-established organic reactions.
Key Reactions
-
Condensation Reactions: The active methylene group can be deprotonated to form a nucleophilic enolate, which can then participate in aldol and Claisen-type condensations to form more complex carbon skeletons.[1][2]
-
Heterocycle Synthesis: 1,3-Diketones are common precursors for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in medicinal chemistry.
-
Metal Complexation: The enolate form can act as a bidentate ligand to form stable complexes with a wide range of metal ions.
Illustrative Synthetic Protocol: Claisen Condensation
A general and common method for the synthesis of 1,3-diketones is the Claisen condensation. In the case of this compound, this would typically involve the reaction of an o-tolyl methyl ketone with an acetate source, such as ethyl acetate, in the presence of a strong base.
Experimental Protocol: Conceptual Claisen Condensation
-
Reaction Setup: A solution of o-tolyl methyl ketone in a suitable aprotic solvent (e.g., tetrahydrofuran) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Base Addition: A strong base, such as sodium hydride or sodium amide, is carefully added to the reaction mixture at a controlled temperature (often 0 °C).
-
Ester Addition: Ethyl acetate is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to stir at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography.
-
Workup: The reaction is quenched by the addition of an acidic solution. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by techniques such as distillation or column chromatography to yield the desired this compound.
Disclaimer: This is a conceptual protocol. Researchers should consult peer-reviewed literature for detailed and optimized experimental conditions.
Safety and Handling
While a specific, comprehensive Safety Data Sheet for this compound is not widely available in public databases, general precautions for handling diketones and aromatic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a commercially available building block with significant potential for applications in organic synthesis and drug discovery. While sourcing this compound requires careful attention to supplier verification and product specifications, its utility as a precursor to more complex molecular architectures makes it a valuable tool for researchers. A thorough understanding of its chemical properties, including its tautomeric nature, is essential for its effective application in the laboratory.
References
-
Stack Exchange. (2018, September 23). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 3-methyl-5-(o-tolyl)pyrazole: An Application Note and Detailed Protocol for Pharmaceutical Research
Abstract
This document provides a comprehensive guide for the synthesis of 3-methyl-5-(o-tolyl)pyrazole, a molecule of significant interest in medicinal chemistry and drug discovery. The protocol details the acid-catalyzed cyclocondensation of 1-o-tolylbutane-1,3-dione with hydrazine hydrate, a classic and efficient method known as the Knorr pyrazole synthesis. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, and thorough characterization of the final product.
Introduction
Pyrazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The versatile nature of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The synthesis of pyrazoles via the condensation of 1,3-dicarbonyl compounds with hydrazines is a robust and widely utilized transformation in organic synthesis.[5] This application note focuses on the synthesis of 3-methyl-5-(o-tolyl)pyrazole, a promising building block for the development of novel therapeutic agents.
Reaction Mechanism
The synthesis of 3-methyl-5-(o-tolyl)pyrazole from this compound and hydrazine hydrate proceeds via the Knorr pyrazole synthesis. The reaction is typically acid-catalyzed and involves a series of nucleophilic attacks and dehydration steps.
The mechanism commences with the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity. The more reactive carbonyl group is then attacked by a nitrogen atom of the hydrazine molecule, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a hydrazone. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered cyclic intermediate. Finally, another dehydration step results in the formation of the aromatic pyrazole ring. The presence of an acid catalyst facilitates the dehydration steps, driving the reaction towards the formation of the stable pyrazole product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-methyl-5-(o-tolyl)pyrazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | Commercially Available | 56290-54-1 |
| Hydrazine hydrate (50-60%) | Reagent Grade | Commercially Available | 7803-57-8 |
| Glacial Acetic Acid | ACS Grade | Commercially Available | 64-19-7 |
| Ethanol (Absolute) | ACS Grade | Commercially Available | 64-17-5 |
| Ethyl Acetate | HPLC Grade | Commercially Available | 141-78-6 |
| Hexane | HPLC Grade | Commercially Available | 110-54-3 |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available | 7487-88-9 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Safety Precautions
Hydrazine is highly toxic, corrosive, and a suspected carcinogen. [6] All manipulations involving hydrazine hydrate must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times. In case of skin contact, wash the affected area immediately with copious amounts of water. Anhydrous hydrazine is also potentially explosive.[6]
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.76 g, 10 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir the mixture until the dione is completely dissolved.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the solution.
-
Hydrazine Addition: In a dropping funnel, place hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 equivalents). Add the hydrazine hydrate dropwise to the stirred solution at room temperature over a period of 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. Spot the starting material and the reaction mixture on the TLC plate. The reaction is complete when the starting dione spot has disappeared. The expected reaction time is 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Separation: Collect the organic layer and wash it with brine (2 x 30 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 3-methyl-5-(o-tolyl)pyrazole as a solid.
Workflow Diagram
Figure 1. Experimental workflow for the synthesis of 3-methyl-5-(o-tolyl)pyrazole.
Characterization of 3-methyl-5-(o-tolyl)pyrazole
The successful synthesis of 3-methyl-5-(o-tolyl)pyrazole can be confirmed through various analytical techniques. Below is a table of expected analytical data based on the structure and data from similar compounds.[7][8]
| Analytical Technique | Expected Data |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.4 (m, 4H, Ar-H), ~6.3 (s, 1H, pyrazole-H), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, pyrazole-CH₃), NH proton may be broad or not observed. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~148 (C=N), ~142 (C=N), ~138 (Ar-C), ~131 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~107 (pyrazole-CH), ~21 (Ar-CH₃), ~13 (pyrazole-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1590 (C=N stretch), ~1480 (C=C stretch). |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₁₂N₂: 173.1079; found: To be determined. |
Discussion
The described protocol offers a reliable and efficient method for the synthesis of 3-methyl-5-(o-tolyl)pyrazole. The use of glacial acetic acid as a catalyst is crucial for promoting the dehydration steps and ensuring a high yield of the desired product. The reaction progress should be carefully monitored by TLC to avoid prolonged heating, which could lead to side reactions and decomposition of the product. The work-up procedure is straightforward, involving a simple extraction and purification. The choice between recrystallization and column chromatography for purification will depend on the purity of the crude product. For obtaining highly pure material for biological assays, column chromatography is recommended.
Conclusion
This application note provides a detailed and practical guide for the synthesis of 3-methyl-5-(o-tolyl)pyrazole, a valuable building block in drug discovery. The protocol is well-established, and the characterization data provided will aid in the verification of the synthesized compound. This methodology can be readily adopted by researchers in both academic and industrial settings to access this and other structurally related pyrazoles for the development of new therapeutic agents.
References
- Joshi, Y.C., Joshi, P., Chauhan, S.S., & Nigam, S. (2004). Synthesis of Novel Pyrazole Derivatives from Diaryl 1,3-Diketones (Part-II). Oriental Journal of Chemistry, 20(2), 277-280.
- Hurst, D. R., et al. (2009). New bis-Pyrazole Derivatives Synthesized From Aryl- and Xylyl-Linked bis(β-Diketone) Precursors. Journal of Heterocyclic Chemistry, 46(5), 895-901.
- Supporting Information for Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes and α-Keto Acids. (n.d.). Royal Society of Chemistry.
- Joshi, Y.C., Joshi, P., & Kishore, D. (2004). Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II).
- Scheme 4. The synthetic route of arylpyrazoles using secondary β-enamino diketone and arylhydrazine.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
- Hydrazine. (n.d.).
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2019). Arkivoc.
- Crystal structure of 3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl). (2017).
- 1H-Pyrazole, 3-methyl-5-phenyl-. (n.d.). NIST WebBook.
- Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone. (1996).
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774. (n.d.). PubChem.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. rsc.org [rsc.org]
- 4. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. d-nb.info [d-nb.info]
- 8. rsc.org [rsc.org]
Application Note: A Robust Protocol for the Synthesis of Bio-active Pyrimidine Scaffolds Utilizing 1-o-Tolylbutane-1,3-dione
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of functionalized pyrimidines using 1-o-Tolylbutane-1,3-dione as a versatile precursor. We delve into the underlying chemical principles, present a detailed, field-proven experimental protocol, and offer insights into the characterization of the resulting products. The methodologies described herein are designed to be reproducible and adaptable, facilitating the exploration of novel chemical space in drug discovery programs.
Introduction: The Enduring Significance of the Pyrimidine Motif
Pyrimidines, six-membered aromatic heterocycles with nitrogen atoms at the 1 and 3 positions, are fundamental to life as essential components of nucleic acids (cytosine, thymine, and uracil).[4] This inherent biological relevance has made the pyrimidine nucleus a cornerstone of pharmaceutical research and development.[5][6] A multitude of approved drugs across a wide therapeutic spectrum, including anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine), and antibacterial (e.g., Trimethoprim) agents, feature this core structure.[6][7]
The synthetic accessibility and the capacity for structural diversification make pyrimidines an attractive target for medicinal chemists.[2][8] One of the most robust and classical methods for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound with an amidine-containing species.[9][10][11] This approach, known as the Pinner synthesis, offers a direct and efficient route to highly functionalized pyrimidines.[9][10]
This guide focuses on the specific application of this compound, a readily available β-diketone, in this synthetic strategy.[12][13] The presence of the o-tolyl group introduces a specific lipophilic and steric profile, which can be leveraged to modulate the pharmacological properties of the final compounds, making it a valuable building block for generating novel derivatives for screening libraries.
Reaction Principle and Mechanism
The synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines is a cyclocondensation reaction. The general mechanism involves the nucleophilic attack of the amidine on the carbonyl carbons of the dione, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.[9][10]
Using this compound and guanidine (as a common N-C-N fragment source) as an example, the reaction proceeds through the following key steps under basic conditions:
-
Nucleophilic Attack: One of the amino groups of guanidine attacks one of the carbonyl carbons of the this compound.
-
Second Nucleophilic Attack: The second amino group of the guanidine intermediate attacks the remaining carbonyl group.
-
Cyclization & Dehydration: The resulting tetrahedral intermediates undergo cyclization and subsequently lose two molecules of water (dehydration) to form the aromatic 2-amino-4-methyl-6-(o-tolyl)pyrimidine.
This sequence provides a thermodynamically favorable route to the stable, aromatic pyrimidine product.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the synthesis, purification, and characterization of 2-amino-4-methyl-6-(o-tolyl)pyrimidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Smolecule, Guidechem | [12][13] |
| Guanidine Hydrochloride | ≥99% | Sigma-Aldrich | |
| Sodium Ethoxide (NaOEt) | ≥97% | Sigma-Aldrich | Handle under inert atmosphere. |
| Absolute Ethanol (EtOH) | Anhydrous | Fisher Scientific | |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Deionized Water | Millipore | ||
| Anhydrous Sodium Sulfate | Granular | For drying. |
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Sodium ethoxide is highly corrosive and moisture-sensitive.
Synthesis of 2-amino-4-methyl-6-(o-tolyl)pyrimidine
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guanidine hydrochloride (1.43 g, 15 mmol).
-
Base Addition: Add absolute ethanol (30 mL) to the flask. While stirring, carefully add sodium ethoxide (1.02 g, 15 mmol) in portions. Stir the mixture for 20 minutes at room temperature to form guanidine free base and sodium chloride precipitate.
-
Dione Addition: Add this compound (1.76 g, 10 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The starting dione should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Quenching and Solvent Removal: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
Purification
-
Recrystallization (Primary Method): Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure product.
-
Column Chromatography (Alternative Method): If recrystallization does not yield a pure product, perform column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-amino-4-methyl-6-(o-tolyl)pyrimidine.
-
Characterization
Confirm the identity and purity of the final product using the following standard analytical techniques.[14][15][16][17]
Data Interpretation and Expected Results
The structure of the synthesized 2-amino-4-methyl-6-(o-tolyl)pyrimidine can be unequivocally confirmed by spectroscopic analysis. Below are the expected data.
| Analysis Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.4 (m, 4H, tolyl aromatic protons), ~6.8 (s, 1H, pyrimidine C5-H), ~5.0 (br s, 2H, -NH₂), ~2.5 (s, 3H, pyrimidine C4-CH₃), ~2.3 (s, 3H, tolyl -CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168, ~164, ~162 (pyrimidine ring carbons), ~138-125 (tolyl aromatic carbons), ~105 (pyrimidine C5), ~24 (pyrimidine C4-CH₃), ~20 (tolyl -CH₃).[14] |
| FTIR (KBr, cm⁻¹) | 3300-3450 (N-H stretch, amino group), 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1620 (C=N stretch), 1570 (C=C stretch, ring vibrations).[18] |
| Mass Spec. (EI-MS) | m/z: 213 [M]⁺ (Molecular Ion), with fragmentation patterns corresponding to the loss of methyl or amino groups.[17] |
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide is used to deprotonate guanidine hydrochloride in situ, generating the more nucleophilic free base required for the reaction.
-
Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and the sodium ethoxide catalyst, and its boiling point is suitable for reflux conditions.
-
Purification: Recrystallization is a cost-effective and efficient method for purifying solid crystalline products. Column chromatography is a more rigorous alternative if impurities are difficult to remove.
Trustworthiness and Self-Validation
The protocol's reliability stems from its foundation on the classical Pinner synthesis, a well-established reaction in heterocyclic chemistry.[9][10] The success of the synthesis can be validated at multiple stages:
-
TLC Monitoring: Provides real-time confirmation of reactant consumption and product formation.
-
Spectroscopic Correlation: The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides orthogonal data points. A consistent correlation across all these techniques provides high confidence in the structural assignment of the final product.[14][18]
-
Melting Point: A sharp, consistent melting point of the purified product is a strong indicator of high purity.
Conclusion
This application note details a robust and reproducible method for synthesizing a substituted pyrimidine using this compound. By following the outlined protocols for synthesis, purification, and characterization, researchers in drug discovery and medicinal chemistry can efficiently generate novel pyrimidine-based compounds. The versatility of the Pinner synthesis allows for the substitution of various amidines, enabling the creation of diverse chemical libraries for biological screening and the development of new therapeutic leads.
References
-
Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 9(1), e202303891. [Link]
-
Jadhav, S. D., & Bhor, R. J. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 11(02), 272-296. [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules, 24(23), 4335. [Link]
-
Mali, P. C., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. International Journal of Trend in Scientific Research and Development, 5(5), 1-10. [Link]
-
Mohamed, M. S., et al. (2019). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 35(1), 1-10. [Link]
-
Rathod, V. D., et al. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(5), 299-305. [Link]
-
Sayyed, M., & Mokle, S. (2022). An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]
-
Tariq, M. I., et al. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Molecular Structure, 1301, 137356. [Link]
-
Narwal, S., et al. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]
-
Slideshare. (n.d.). BIGINELLI REACTION. [Link]
-
de la Torre, M. C., & G. A., Sierra. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 705. [Link]
-
Chen, Y., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 14, 1076–1084. [Link]
-
Kumar, A., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. ACS Omega, 8(39), 35467–35497. [Link]
-
Singh, T., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1307, 137965. [Link]
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]
-
ResearchGate. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
-
Bagley, M. C., et al. (2001). New strategies for the synthesis of pyrimidine derivatives. Synlett, 2001(10), 1523-1531. [Link]
-
ResearchGate. (n.d.). Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. [Link]
-
Burgart, Y. V., et al. (2000). Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. Russian Journal of Organic Chemistry, 36(7), 1023-1029. [Link]
-
Al-Warhi, T., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. [Link]
-
ResearchGate. (2019). IR, NMR spectral data of pyrimidine derivatives. [Link]
-
Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. [Link]
-
O'Neill, B. T. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(6), 37-40. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Al-Mousawi, S. M., et al. (2011). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 16(5), 3897-3932. [Link]
-
Al-Omar, M. A. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidinethiones. International Journal of Molecular Sciences, 11(6), 2410-2418. [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]
-
ResearchGate. (n.d.). Three‐component synthetic route for pyridine dicarbonitrile derivatives. [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchtrend.net [researchtrend.net]
- 4. scispace.com [scispace.com]
- 5. jchemrev.com [jchemrev.com]
- 6. scispace.com [scispace.com]
- 7. orientjchem.org [orientjchem.org]
- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. mdpi.com [mdpi.com]
- 11. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy this compound | 56290-54-1 [smolecule.com]
- 13. guidechem.com [guidechem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. article.sapub.org [article.sapub.org]
- 18. abjar.vandanapublications.com [abjar.vandanapublications.com]
Application Note & Protocols: Synthesis and Characterization of Metal Complexes of 1-o-Tolylbutane-1,3-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of β-Diketones in Coordination Chemistry
β-Diketones represent a cornerstone class of ligands in coordination chemistry. Their ability to exist in keto-enol tautomeric forms allows for the deprotonation of the enolic proton, creating a bidentate, monoanionic ligand that forms stable, six-membered chelate rings with a vast array of metal ions. These metal β-diketonate complexes are not merely academic curiosities; they are pivotal in fields ranging from catalysis and materials science to drug development, owing to their often-enhanced stability, volatility, and unique electronic properties.[1]
The ligand at the heart of this guide, 1-o-Tolylbutane-1,3-dione, is an asymmetrical β-diketone. The presence of the ortho-tolyl group introduces steric and electronic modifications compared to simpler ligands like acetylacetone. This structural nuance can influence the resulting metal complex's geometry, solubility, and reactivity, making it a compelling target for synthesizing novel coordination compounds with tailored properties.
This document provides a comprehensive guide, grounded in established chemical principles, for the synthesis of this compound and its subsequent complexation with various metal ions. We will then delve into a suite of characterization techniques essential for elucidating the structural and electronic properties of these newly formed complexes.
Synthesis of the Ligand: this compound
Core Principle: The Claisen Condensation
The synthesis of β-diketones is most classically achieved through the Claisen condensation . This carbon-carbon bond-forming reaction occurs between an ester and a ketone in the presence of a strong base.[2][3] In our case, we will be reacting an ester, ethyl acetate, with a ketone, 2'-methylacetophenone.
The mechanism is initiated by the deprotonation of the α-carbon of the ketone by a strong, non-nucleophilic base (like sodium hydride) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the β-diketone.[4] The choice of a strong base like sodium hydride (NaH) is critical because the final deprotonation of the newly formed β-diketone (which is more acidic than the starting ketone) drives the reaction to completion.
Detailed Protocol: Ligand Synthesis
Materials:
-
2'-Methylacetophenone
-
Ethyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Base Suspension: In the flask, suspend sodium hydride (1.1 eq.) in anhydrous diethyl ether or THF.
-
Causality: Anhydrous conditions are paramount as sodium hydride reacts violently with water. The mineral oil from the NaH dispersion can be washed away with dry hexanes if desired, though it is often acceptable to leave it in for this reaction.
-
-
Ketone Addition: To the stirred suspension, add 2'-methylacetophenone (1.0 eq.) dissolved in a small amount of the anhydrous solvent dropwise from the dropping funnel. Stir for 15-20 minutes.
-
Ester Addition & Reflux: Add ethyl acetate (1.5 eq.) dropwise to the reaction mixture. After the addition is complete, gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of ethanol to destroy any unreacted sodium hydride, followed by the careful addition of water.
-
Acidification: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~5 by adding 1 M HCl. This step protonates the sodium salt of the β-diketone, yielding the neutral product.
-
Extraction & Drying: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, an oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a minimal amount of cold ethanol to yield this compound.[6]
Synthesis of Metal Complexes
General Principle: Chelation
The synthesized this compound ligand (represented as L-H) is first deprotonated in situ using a suitable base to form the 1-o-tolylbutane-1,3-dionato anion (L⁻). This anionic ligand is then introduced to a solution of a metal salt (e.g., MCl₂, M(OAc)₂, etc.). The negatively charged oxygen atoms of the ligand coordinate to the positively charged metal center (Mⁿ⁺), displacing solvent molecules or counter-ions to form a stable metal complex, often with a stoichiometry of ML₂ or ML₃, depending on the metal's preferred coordination number and oxidation state.[7][8]
General Protocol: Metal Complex Synthesis
Materials:
-
This compound (ligand)
-
Metal salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O, Co(OAc)₂·4H₂O, Zn(OAc)₂·2H₂O)
-
Base (e.g., sodium hydroxide, potassium hydroxide, triethylamine)
-
Solvent (e.g., ethanol, methanol, or a mixture with water)
Procedure:
-
Ligand Solution: Dissolve the this compound ligand (2.0 eq.) in ethanol or methanol in a round-bottom flask with stirring.
-
Deprotonation: Add a stoichiometric equivalent of a base (e.g., an ethanolic solution of NaOH) (2.0 eq.) to the ligand solution. Stir for 10-15 minutes to ensure complete formation of the ligand anion.
-
Causality: The formation of the anionic ligand is crucial for it to act as an effective nucleophile towards the metal center.
-
-
Metal Salt Addition: In a separate beaker, dissolve the chosen metal salt (1.0 eq.) in a minimal amount of the same solvent (or a water/ethanol mixture for better solubility). Add this metal salt solution dropwise to the stirred ligand solution.
-
Complex Formation: A precipitate of the metal complex should form almost immediately or upon gentle heating and continued stirring. The reaction mixture can be refluxed for 1-2 hours to ensure the reaction goes to completion.[7]
-
Isolation: Cool the mixture to room temperature, and then further in an ice bath if necessary. Collect the precipitated solid by suction filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the collected solid with cold solvent (the same one used for the reaction) to remove any unreacted starting materials, followed by a wash with a small amount of cold water to remove inorganic salts. Dry the complex in a desiccator or under vacuum.
Data Presentation: Reaction Conditions for Various Metal Complexes
| Metal Ion | Typical Metal Salt | M:L Molar Ratio | Solvent System | Expected Geometry |
| Cu(II) | Copper(II) Acetate | 1:2 | Ethanol/Water | Square Planar |
| Ni(II) | Nickel(II) Chloride | 1:2 | Methanol | Octahedral (often with 2 H₂O) |
| Co(II) | Cobalt(II) Acetate | 1:2 | Ethanol | Octahedral (often with 2 H₂O) |
| Zn(II) | Zinc(II) Acetate | 1:2 | Ethanol | Tetrahedral or Octahedral |
| Fe(III) | Iron(III) Chloride | 1:3 | Methanol | Octahedral |
| Mn(II) | Manganese(II) Chloride | 1:2 | Ethanol | Octahedral |
Visualization of Synthetic Workflow & Coordination
Caption: General workflow for ligand and metal complex synthesis.
Caption: Coordination of the dionato ligand to a metal center.
Characterization of Synthesized Compounds
A multi-technique approach is essential to unambiguously confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.
Elemental Analysis (CHN)
-
Purpose: Provides the empirical formula of the compound by determining the mass percentages of Carbon, Hydrogen, and Nitrogen.
-
Protocol: A small, precisely weighed sample is combusted in an oxygen-rich atmosphere. The resulting CO₂, H₂O, and N₂ gases are quantified.
-
Interpretation: The experimental percentages should match the calculated theoretical percentages for the proposed formula within an acceptable margin of error (typically ±0.4%). This is a fundamental test of purity and composition.
Infrared (IR) Spectroscopy
-
Purpose: To identify functional groups and confirm the coordination of the ligand to the metal.
-
Protocol: A small amount of the sample is analyzed, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Interpretation:
-
Free Ligand: The spectrum will be complex due to keto-enol tautomerism, showing broad O-H stretching (~3400-2500 cm⁻¹), C=O stretching (~1600 cm⁻¹), and C=C stretching bands.[9]
-
Metal Complex: Upon coordination, the O-H band disappears. The C=O and C=C stretching bands shift to lower frequencies. This shift is a hallmark of chelation, as the coordination to the metal ion weakens the C=O double bond character and delocalizes the pi-electrons within the newly formed chelate ring.[10] New bands at lower frequencies (typically < 600 cm⁻¹) corresponding to Metal-Oxygen (M-O) vibrations will also appear.[9]
-
UV-Visible (Electronic) Spectroscopy
-
Purpose: To probe the electronic structure of the metal complexes.
-
Protocol: A dilute solution of the complex in a suitable solvent (e.g., CH₂Cl₂, DMF) is prepared and its absorbance is measured across the UV-Visible range (typically 200-800 nm).
-
Interpretation:
-
Intra-ligand transitions: Intense absorption bands in the UV region (typically < 400 nm) are usually due to π → π* transitions within the β-diketonate ligand.
-
d-d transitions: For transition metal complexes with partially filled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), weak absorption bands may appear in the visible region. The position and number of these bands are indicative of the d-orbital splitting and thus the coordination geometry of the complex (e.g., octahedral vs. square planar).[11]
-
Charge Transfer (CT) bands: Ligand-to-Metal Charge Transfer (LMCT) bands can also appear, which are typically very intense.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the structure of the ligand and its diamagnetic metal complexes in solution.
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and ¹H and ¹³C NMR spectra are acquired.
-
Interpretation:
-
Ligand: The ¹H NMR will confirm the presence of the tolyl and methyl protons, as well as the methine proton (-CH=) of the enol form. The integration of these signals should match the proposed structure.
-
Diamagnetic Complexes (e.g., Zn(II)): The spectra will resemble that of the free ligand but may show slight shifts in proton and carbon resonances upon coordination. The disappearance of the enolic proton signal is definitive proof of complexation.[9]
-
Paramagnetic Complexes (e.g., Cu(II), Co(II), Ni(II)): The presence of unpaired electrons causes significant broadening and shifting of NMR signals, often rendering the spectra uninterpretable for routine structural analysis.[12]
-
Magnetic Susceptibility
-
Purpose: To determine the magnetic properties of transition metal complexes, which provides insight into the number of unpaired electrons and, by extension, the geometry.
-
Protocol: The magnetic susceptibility of a solid sample is measured using a Gouy balance or a SQUID magnetometer. The effective magnetic moment (μ_eff) is then calculated.
-
Interpretation:
-
Diamagnetic (μ_eff ≈ 0 B.M.): Expected for Zn(II) complexes.
-
Paramagnetic: The measured magnetic moment can be compared to spin-only values to determine the number of unpaired electrons. For example, a Cu(II) complex (d⁹) is expected to have a magnetic moment of ~1.73 B.M., consistent with one unpaired electron.[7]
-
Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.
-
Protocol: A sample is heated at a constant rate in a controlled atmosphere (e.g., N₂ or air), and its mass is continuously monitored.
-
Interpretation: A step-wise loss of mass corresponds to the decomposition of the material or the loss of volatile components. For example, an initial mass loss at ~100-180°C often corresponds to the loss of water molecules in hydrated complexes.[11] The temperature at which the main ligand framework begins to decompose indicates the thermal stability of the complex.[13][14]
Single-Crystal X-ray Diffraction
-
Purpose: To provide an unambiguous, three-dimensional structure of the complex in the solid state.
-
Protocol: This is a specialized technique that requires growing a single crystal of suitable size and quality. This is often achieved by slow evaporation of a solvent from a saturated solution of the complex, or by vapor diffusion.
-
Interpretation: The analysis provides precise bond lengths, bond angles, coordination geometry, and intermolecular interactions, offering the ultimate structural proof.[15][16]
Summary of Expected Characterization Data
| Technique | Ligand (L-H) | Metal Complex (e.g., CuL₂) | Key Information Gained |
| IR (cm⁻¹) | ~1600 (C=O), Broad O-H | ~1550-1580 (C=O/C=C), no O-H, new <600 (M-O) | Confirms coordination through oxygen atoms. |
| ¹H NMR | Shows all protons, including enolic OH | (For diamagnetic ZnL₂) Shows ligand protons, no enolic OH | Confirms ligand structure and deprotonation. |
| UV-Vis | Intense UV bands (π→π*) | Ligand bands + new visible bands (d-d or CT) | Elucidates electronic structure and geometry. |
| Mag. Sus. | Diamagnetic | Paramagnetic (μ_eff ≈ 1.7 B.M.) | Confirms d⁹ configuration of Cu(II). |
| TGA | Decomposes at a specific T | May show initial H₂O loss, then ligand decomposition | Determines thermal stability and hydration. |
References
-
Kumar, M., & Sharma, T. R. (n.d.). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry. [Link]
-
Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society. [Link]
-
Majeed, A. A., Abdullah, M. A., & Abdul Nabi, A. S. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Saudi Chemical Society. [Link]
-
Onwudiwe, D. C., & Ajibade, P. A. (2015). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules. [Link]
-
Alrufaydi, Z., Ahmed, S., & Mubarak, A. T. (2020). Synthesis and characterization of novel transition metal complexes with L-Proline and their catalytic activity evaluation towards cyclohexane oxidation. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Crystallographic data for complexes 1-3. [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Lust, A. S., et al. (2021). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Dalton Transactions. [Link]
-
Sato, K., Yamazoe, S., & Yamamoto, R. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. AWS. [Link]
-
Müller, T. J. J., et al. (2011). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. Acta Crystallographica Section E. [Link]
-
Duman, S., et al. (2010). The Synthesis and Characterization of Some Metal Complexes Derived From 1,3-Dioxalane Groups and Vic-Dioxime Ligands. International Journal of Natural and Engineering Sciences. [Link]
-
Martins, G. R., et al. (2021). Synthesis, Characterization and DFT investigation of New Metal Complexes of Ni(II), Mn(II) and VO(IV) Containing N,O-donor Schiff Base Ligand. Journal of Molecular Structure. [Link]
-
LibreTexts Chemistry. (2025). Mixed Claisen Condensations. [Link]
-
Zhang, Z., et al. (2023). Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application. Journal of Materials Chemistry C. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Metal-beta-diketonate Coordination Complexes and Polymers. [Link]
-
Iraqi Journal of Science. (2015). SYNTHESIS AND CHARACTERIZATION OF SOME NEW TRANSITION METAL COMPLEXES WITH 2,5-di(4-AMINO PHENAZONYL) HEXANE. [Link]
-
Singh, A., et al. (2022). Single-Crystal X-ray Diffraction Analysis of Inclusion Complexes of Triflate-Functionalized Pillar[17]arenes with 1,4-Dibromobutane and n-Hexane Guests. MDPI. [Link]
-
Prescimone, F., et al. (2023). Zinc β-Diketonates with Donor-Acceptor Ligands: Synthesis and Comprehensive Structural, Thermal, and Photophysical Characterization. Molecules. [Link]
-
Shchukin, E. G., et al. (2013). Volatility and thermal stability of vanadyl β-diketonate complexes. ResearchGate. [Link]
-
Mara, M. W., et al. (2014). Femtosecond Soft X-ray Spectroscopy of Solvated Transition Metal Complexes: Deciphering the Interplay of Electronic and Structural Dynamics. OSTI.gov. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
-
van der Vlugt, J. I., et al. (2023). Molybdenum(iv) β-diketonate complexes as highly active catalysts for allylic substitution reactions. Chemical Communications. [Link]
-
JoVE. (n.d.). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]
-
Resolution Study Point. (2021). Complex of beta-diketone. [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]
-
ChemBK. (n.d.). 1-P-TOLYLBUTANE-1,3-DIONE. [Link]
-
ResearchGate. (n.d.). X-Ray crystal structure of the ligand 1. [Link]
Sources
- 1. bingol.edu.tr [bingol.edu.tr]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. jove.com [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rua.ua.es [rua.ua.es]
- 9. Zinc β-Diketonates with Donor-Acceptor Ligands: Synthesis and Comprehensive Structural, Thermal, and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 12. Molybdenum( iv ) β-diketonate complexes as highly active catalysts for allylic substitution reactions - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00572K [pubs.rsc.org]
- 13. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and characterization of novel transition metal complexes with L-Proline and their catalytic activity evaluation towards cyclohexane oxidation | Semantic Scholar [semanticscholar.org]
Application Note: 1-o-Tolylbutane-1,3-dione as a Versatile Precursor for the Synthesis of Medicinally Relevant Heterocycles
Abstract
The 1,3-dicarbonyl moiety is a cornerstone of synthetic chemistry, prized for its versatile reactivity and its role as a key building block for a vast array of more complex molecules. Within this class of compounds, 1-o-tolylbutane-1,3-dione emerges as a particularly valuable precursor in medicinal chemistry. Its structure, featuring a reactive β-diketone system and an ortho-substituted phenyl ring, allows for the strategic construction of diverse heterocyclic scaffolds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We present validated protocols for its preparation via Claisen condensation and its subsequent transformation into medicinally significant heterocycles, including pyrazoles, isoxazoles, and pyrimidines. The rationale behind experimental choices, mechanistic insights, and the biological relevance of the resulting scaffolds are discussed in detail.
Introduction to this compound: A Key Synthetic Intermediate
This compound, also known as 1-(2-methylphenyl)butane-1,3-dione, is a white crystalline solid soluble in common organic solvents like ethanol and dimethylformamide.[1] Its core value lies in the two reactive ketone groups, which can readily participate in a variety of condensation and cyclization reactions.[1] While direct medicinal applications of the compound itself are not extensively documented, its true power is realized when it serves as a foundational scaffold. The β-diketone motif is a classic starting point for synthesizing heterocyclic rings that are prevalent in numerous FDA-approved drugs and biologically active compounds.[1][2][3] The ortho-tolyl group provides steric and electronic properties that can be fine-tuned to influence the pharmacological profile of the final derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molar Mass | 176.21 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| CAS Number | 56290-54-1 | [4] |
| Canonical SMILES | CC1=CC=CC=C1C(=O)CC(=O)C | [1] |
Synthesis of this compound via Claisen Condensation
The most reliable and widely employed method for synthesizing β-diketones is the Claisen condensation.[5][6] This reaction facilitates a carbon-carbon bond formation between an ester and another carbonyl compound in the presence of a strong base.[6] For this compound, this involves the condensation of an o-tolyl methyl ketone with an acetate ester.
Causality of Experimental Design: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is critical. Its function is to deprotonate the α-carbon of the ester (e.g., ethyl acetate), generating a nucleophilic enolate.[6][7] This enolate then attacks the electrophilic carbonyl carbon of the o-tolyl methyl ketone. The subsequent elimination of the alkoxy group from the ester regenerates the carbonyl, yielding the β-diketone. The reaction is driven to completion by the final deprotonation of the highly acidic methylene proton located between the two carbonyls, forming a stable resonance-stabilized enolate.[6][7] An acidic workup is required in the final step to neutralize this enolate and yield the final product.[7]
Sources
- 1. Buy this compound | 56290-54-1 [smolecule.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. guidechem.com [guidechem.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-o-Tolylbutane-1,3-dione Derivatives
Abstract: This document provides a detailed protocol for the synthesis of 1-o-tolylbutane-1,3-dione and its derivatives, a class of β-diketones with significant applications in medicinal chemistry and materials science. The core synthetic strategy detailed is the Claisen condensation, a robust carbon-carbon bond-forming reaction. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and expert insights into the causality behind critical experimental choices. The intended audience includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of β-Diketones
β-Diketones, characterized by two carbonyl groups separated by a single methylene group, are pivotal intermediates in organic synthesis. Their unique structural motif allows for a wide range of chemical transformations, making them valuable building blocks for the synthesis of heterocyclic compounds, pharmaceuticals, and ligands for metal catalysis. This compound, specifically, serves as a precursor for various bioactive molecules. The synthesis of these compounds is most commonly achieved through the Claisen condensation, a reliable method for forming β-keto esters or β-diketones.[1][2][3] This guide will focus on a detailed, field-proven protocol for the synthesis of this compound from 2'-methylacetophenone and a suitable acylating agent.
Part 1: The Underpinning Chemistry: The Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction between two esters or, as in this case, an ester and a ketone, in the presence of a strong base.[1][4] The reaction proceeds to form a β-diketone, driven by the formation of a highly stabilized enolate ion of the product.[5]
Reaction Mechanism
The mechanism can be broken down into three key steps:
-
Enolate Formation: A strong base removes an α-proton from the ketone (2'-methylacetophenone), forming a resonance-stabilized enolate ion. This step is crucial as it generates the nucleophile for the subsequent reaction.
-
Nucleophilic Acyl Substitution: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of the ester (e.g., ethyl acetate). This is followed by the elimination of an alkoxide leaving group, typically ethoxide, to form the β-diketone.
-
Deprotonation of the β-Diketone: The newly formed β-diketone is more acidic than the starting ketone or alcohol byproducts. The alkoxide base generated in the previous step deprotonates the methylene group between the two carbonyls. This final deprotonation is thermodynamically favorable and drives the reaction to completion.[1][6] An acidic workup is required in the final stage to neutralize the enolate and isolate the neutral β-diketone product.[1]
Caption: Mechanism of the Claisen Condensation for this compound synthesis.
Causality Behind Experimental Choices
-
Choice of Base: The base must be strong enough to deprotonate the α-carbon of the ketone but should not interfere with the reaction through nucleophilic substitution or addition to the ester.[1][4] Sodium ethoxide (NaOEt) is a common choice, especially when ethyl acetate is the acylating agent, as the ethoxide byproduct does not introduce a mixture of products through transesterification. Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used and may increase the yield.[5]
-
Stoichiometry: A stoichiometric amount of base is required because it is consumed in the final, irreversible deprotonation of the β-diketone product. This thermodynamic sink is what drives the equilibrium towards the product.[1]
-
Solvent: The reaction is typically carried out in an aprotic solvent that can dissolve the reactants and does not interfere with the strong base. Ethers like diethyl ether or tetrahydrofuran (THF) are common choices. In some procedures, an excess of one of the reactants, such as ethyl acetate, can also serve as the solvent.
Part 2: Experimental Protocol
This protocol details the synthesis of this compound from 2'-methylacetophenone and ethyl acetate using sodium ethoxide as the base.
Materials & Equipment
-
Glassware: Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, beaker, graduated cylinders, separatory funnel, Buchner funnel.
-
Equipment: Heating mantle, magnetic stir plate, rotary evaporator, vacuum filtration setup, ice bath.
-
Chemicals: 2'-methylacetophenone, ethyl acetate, sodium metal, absolute ethanol, diethyl ether, hydrochloric acid (or acetic acid), saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume (mL) or Mass (g) |
| 2'-Methylacetophenone | 134.18 | 1.026 | 50 | 6.54 mL (6.71 g) |
| Ethyl Acetate | 88.11 | 0.902 | 250 | 27.7 mL (25.0 g) |
| Sodium (Na) | 22.99 | - | 65 | 1.5 g |
| Absolute Ethanol | 46.07 | 0.789 | - | 30 mL |
| Diethyl Ether | 74.12 | 0.713 | - | As needed |
| Hydrochloric Acid (6M) | 36.46 | ~1.12 | - | As needed for workup |
Step-by-Step Synthesis Procedure
1. Preparation of Sodium Ethoxide:
- Under an inert atmosphere (e.g., nitrogen or argon), carefully add 1.5 g (65 mmol) of sodium metal, cut into small pieces, to 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
- The reaction is exothermic and will produce hydrogen gas. Control the reaction rate by cooling the flask in an ice bath if necessary.
- Once all the sodium has dissolved, the sodium ethoxide solution is ready for use.
2. Reaction Setup and Execution:
- To the freshly prepared sodium ethoxide solution, add 27.7 mL (250 mmol) of ethyl acetate.
- With vigorous stirring, add 6.54 mL (50 mmol) of 2'-methylacetophenone dropwise from a dropping funnel over 30 minutes.
- After the addition is complete, gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
Cool the reaction mixture to room temperature and then in an ice bath.
Slowly pour the cooled mixture into a beaker containing ice and water.
Acidify the aqueous mixture to a pH of ~5 by the dropwise addition of 6M hydrochloric acid (or glacial acetic acid). The product will precipitate as a solid or an oil.
Extract the product with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude this compound.
Caption: A streamlined workflow for the synthesis of this compound.
Part 3: Purification and Characterization
Purification Protocol
The crude product often contains unreacted starting materials and side products. A common and effective method for purifying β-diketones is through the formation of their copper(II) complex.[2]
-
Complex Formation: Dissolve the crude product in a suitable solvent like ethanol. Add a saturated aqueous solution of copper(II) acetate. The copper(II) complex of the β-diketone will precipitate as a solid.
-
Isolation of the Complex: Filter the solid complex and wash it with ethanol and then water to remove impurities.
-
Decomposition of the Complex: Suspend the copper complex in a biphasic system of ethyl acetate and water. Add a strong acid (e.g., dilute sulfuric acid) or a chelating agent like EDTA to decompose the complex and liberate the pure β-diketone into the organic layer.[2]
-
Final Isolation: Separate the organic layer, wash it with water, dry it over anhydrous magnesium sulfate, and remove the solvent to yield the purified this compound.
Alternatively, recrystallization from a suitable solvent such as aqueous methanol can be employed for purification.[7]
Characterization
The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: A sharp melting point indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The enol form of β-diketones gives a characteristic signal for the enolic proton in ¹H NMR.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the carbonyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Part 4: Troubleshooting and Safety
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Yield | Inactive base (sodium oxidized, wet ethanol). | Use freshly cut sodium and absolute (dry) ethanol. Ensure an inert atmosphere. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and ensure proper reflux is maintained. | |
| Formation of Side Products | Presence of water in the reaction. | Use anhydrous solvents and reagents. |
| Incorrect stoichiometry of the base. | Ensure at least one equivalent of active base is used. | |
| Difficulty in Isolating Product | Product is an oil and does not precipitate. | Ensure complete acidification; perform thorough extractions. |
| Emulsion formation during workup. | Add brine to the separatory funnel to break the emulsion. |
Safety Precautions:
-
Sodium Metal: Highly reactive with water and alcohols. Handle with care under an inert atmosphere. The reaction with ethanol produces flammable hydrogen gas, so ensure adequate ventilation and no nearby ignition sources.
-
Strong Acids and Bases: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents: Flammable. Work in a well-ventilated fume hood.
Conclusion
The Claisen condensation provides an effective and reliable method for the synthesis of this compound and its derivatives. By understanding the underlying mechanism and carefully controlling the reaction conditions as detailed in this protocol, researchers can achieve good yields of the desired product. Proper purification and characterization are essential to ensure the final compound is suitable for its intended downstream applications in research and development.
References
-
BYJU'S. Claisen Condensation Mechanism. [Link]
- Google Patents.
-
Wikipedia. Claisen condensation. [Link]
-
Gale, M. et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(23), 7253. [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
- Google Patents.
-
ResearchGate. Synthesis of 1-phenyl butane-1,3-dione. [Link]
-
Beilstein Journals. (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones [beilstein-journals.org]
- 4. byjus.com [byjus.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
The Versatile Role of 1-o-Tolylbutane-1,3-dione in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1,3-dicarbonyl compounds stand out as exceptionally versatile intermediates. This guide focuses on a specific yet highly valuable member of this class: 1-o-Tolylbutane-1,3-dione . With its unique structural features, including a sterically influential ortho-tolyl group, this diketone offers a gateway to a diverse array of heterocyclic compounds and materials with significant potential in medicinal chemistry and beyond.
This document serves as a detailed technical guide, providing not only the theoretical underpinnings of its reactivity but also practical, field-proven insights and experimental protocols. We will explore its applications in the synthesis of key heterocyclic scaffolds, its emerging role in coordination chemistry, and the potential biological activities of its derivatives.
I. Synthesis of Bioactive Heterocycles: A Gateway to Pyrazoles and Isoxazoles
The true power of this compound lies in its ability to serve as a precursor for a variety of heterocyclic systems. The presence of two electrophilic carbonyl centers, separated by a methylene group, makes it an ideal substrate for condensation reactions with dinucleophiles.
A. The Knorr Synthesis of Pyrazoles
The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] This reaction proceeds readily with this compound to yield substituted pyrazoles, a class of compounds renowned for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5][6]
Mechanism: The reaction is typically acid-catalyzed and begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the diketone, forming a hydrazone intermediate. Subsequent intramolecular cyclization, involving the second nitrogen atom and the remaining carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring.[7]
Caption: Knorr Pyrazole Synthesis Workflow.
Protocol 1: General Synthesis of 3-Methyl-5-(o-tolyl)-1H-pyrazole
This protocol provides a general procedure for the synthesis of 3-methyl-5-(o-tolyl)-1H-pyrazole from this compound and hydrazine hydrate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 176.21 | 10 | 1.76 g |
| Hydrazine hydrate (~64%) | 50.06 | 12 | ~0.75 mL |
| Glacial Acetic Acid | 60.05 | catalytic | ~0.1 mL |
| Ethanol | 46.07 | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.76 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the diketone is completely dissolved.
-
Add a catalytic amount of glacial acetic acid (~3 drops) to the solution.
-
Slowly add hydrazine hydrate (~0.75 mL, 12 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water (20 mL) and stir vigorously to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to afford the desired 3-methyl-5-(o-tolyl)-1H-pyrazole.
Expected Outcome: A white to off-white crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
B. Synthesis of Isoxazoles
The reaction of 1,3-diketones with hydroxylamine hydrochloride provides a straightforward route to the synthesis of isoxazoles.[8] These heterocycles are also of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities.[9]
Mechanism: The reaction proceeds via the formation of a mono-oxime intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the isoxazole ring. The regioselectivity of the reaction with unsymmetrical diketones like this compound can be influenced by the reaction conditions.
Caption: Isoxazole Synthesis Workflow.
Protocol 2: General Synthesis of 3-Methyl-5-(o-tolyl)isoxazole
This protocol outlines a general procedure for the synthesis of 3-methyl-5-(o-tolyl)isoxazole.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 176.21 | 10 | 1.76 g |
| Hydroxylamine Hydrochloride | 69.49 | 11 | 0.76 g |
| Sodium Acetate | 82.03 | 11 | 0.90 g |
| Ethanol | 46.07 | - | 25 mL |
| Water | 18.02 | - | 5 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.76 g, 10 mmol) in ethanol (25 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) in water (5 mL).
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the diketone.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 3-methyl-5-(o-tolyl)isoxazole.
II. This compound in Coordination Chemistry
Beta-diketones are excellent chelating ligands that form stable complexes with a wide range of metal ions.[1] The enolate form of this compound can coordinate to a metal center in a bidentate fashion, forming a six-membered chelate ring. These metal complexes have potential applications in catalysis, materials science, and as biological models.[1]
Caption: Coordination of this compound to a metal center.
Protocol 3: General Synthesis of a Copper(II) Complex with this compound
This protocol describes a general method for the preparation of a copper(II) complex.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 176.21 | 2 | 0.352 g |
| Copper(II) Acetate Monohydrate | 199.65 | 1 | 0.200 g |
| Methanol | 32.04 | - | 20 mL |
| Sodium Hydroxide (1 M) | 40.00 | 2 | 2 mL |
Procedure:
-
Dissolve this compound (0.352 g, 2 mmol) in methanol (10 mL) in a 50 mL beaker.
-
Slowly add 1 M sodium hydroxide solution (2 mL, 2 mmol) to the diketone solution with stirring to form the enolate.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (0.200 g, 1 mmol) in methanol (10 mL).
-
Add the copper(II) acetate solution dropwise to the stirred solution of the enolate.
-
A precipitate should form immediately. Continue stirring the mixture at room temperature for 1 hour.
-
Collect the solid complex by vacuum filtration, wash with a small amount of cold methanol, and dry in a desiccator.
Expected Outcome: A colored solid, characteristic of a copper(II) complex. The product can be characterized by techniques such as IR spectroscopy (to observe the shift in carbonyl stretching frequencies upon coordination) and elemental analysis.
III. Applications in Drug Development and Medicinal Chemistry
The heterocyclic scaffolds derived from this compound, particularly pyrazoles, are of significant interest to drug development professionals. A vast body of literature highlights the diverse biological activities of pyrazole derivatives.
Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the potent antimicrobial and antifungal properties of substituted pyrazoles.[5][10] The specific substitution pattern on the pyrazole ring, which can be readily varied by using different hydrazine derivatives and 1,3-dicarbonyl compounds, allows for the fine-tuning of biological activity. The o-tolyl group in derivatives of this compound can influence the lipophilicity and steric interactions of the molecule with biological targets, potentially leading to enhanced efficacy or altered selectivity.
Other Therapeutic Areas: Beyond antimicrobial applications, pyrazole-containing compounds have been investigated for a wide range of therapeutic uses, including as anti-inflammatory agents, analgesics, and anticancer drugs.[4] The ability to rapidly generate a library of pyrazole derivatives from this compound and various hydrazines makes it a valuable tool in lead discovery and optimization.
IV. Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its reactivity as a 1,3-dicarbonyl compound provides facile access to important heterocyclic scaffolds such as pyrazoles and isoxazoles. The derivatives of these heterocycles have shown significant promise in medicinal chemistry, particularly as antimicrobial agents. Furthermore, its ability to act as a chelating ligand opens up possibilities for its use in coordination chemistry and catalysis. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in a variety of scientific disciplines.
References
- Akbas, E., et al. (2005).
- Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society, 80(21), 5658-5663.
- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
- Goyal, A., & Kumar, A. (2018). A review on pyrazole derivatives: A potential scaffold for medicinal and pharmaceutical chemistry. European Journal of Medicinal Chemistry, 157, 1279-1303.
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: A review on their synthesis and biological activities. Molecules, 22(8), 1349.
- Abdel-Wahab, B. F., et al. (2012). Synthesis, reactions and biological activity of pyrazole-3(4)-carbaldehyde. ARKIVOC, 2012(i), 196-245.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Smolecule. (2023). Buy this compound | 56290-54-1.
- Guidechem. 1-O-TOLYL-BUTANE-1,3-DIONE 56290-54-1 wiki.
- Design and synthesis of 3,5-diarylisoxazole derivatives as novel class of anti-hyperglycemic and lipid lowering agents. (2009). Bioorganic & Medicinal Chemistry, 17(14), 5146-5152.
- Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021).
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Pharmaceuticals, 16(3), 448.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2019). Molecules, 24(18), 3299.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2019). Beilstein Journal of Organic Chemistry, 15, 2538-2546.
- Reaction of Hydroxylamine with 3,3-Disubstituted 2,4-Pentanediones. Formation of Novel Isoxazole Derivatives. (1969). The Journal of Organic Chemistry, 34(11), 3431-3437.
- RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.
- Kinetic and mechanistic studies of metal complexes of – diketones - a review. (2022). IOSR Journal of Applied Chemistry, 15(1), 20-27.
- Design and synthesis of 3,5-diarylisoxazole derivatives as novel class of anti-hyperglycemic and lipid lowering agents. (2009). Bioorganic & Medicinal Chemistry, 17(14), 5146-5152.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 3,5-diarylisoxazole derivatives as novel class of anti-hyperglycemic and lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Analytical Approach for the Purity Assessment of 1-o-Tolylbutane-1,3-dione
Introduction and Scientific Context
1-o-Tolylbutane-1,3-dione (CAS: 56290-54-1), a β-diketone, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialized chemical entities.[1][2] Its molecular structure, featuring a tolyl group attached to a butane-1,3-dione backbone, imparts specific reactivity that is leveraged in various condensation and cyclization reactions.[1] The purity of this starting material is paramount; the presence of impurities—such as unreacted starting materials, by-products from synthesis, or degradation products—can significantly impact the yield, safety profile, and stability of the final active pharmaceutical ingredient (API) or chemical product.
This application note provides a detailed, multi-modal strategy for the robust analytical assessment of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. Our approach integrates a primary quantitative chromatographic method with orthogonal spectroscopic techniques for unequivocal structural confirmation, ensuring a comprehensive purity profile. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure data integrity and regulatory compliance.[3][4][5][6]
A crucial chemical characteristic of β-diketones is their existence in a dynamic equilibrium between keto and enol tautomeric forms.[7][8][9] This phenomenon directly influences spectroscopic analysis, particularly in NMR, where signals for both tautomers may be observed depending on the solvent and temperature.[10] Acknowledging and understanding this equilibrium is fundamental to accurate spectral interpretation.
Integrated Analytical Workflow
A single analytical technique is often insufficient to fully characterize a chemical substance. We advocate for a synergistic workflow that combines the quantitative power of chromatography with the qualitative, structure-elucidating strength of spectroscopy. This ensures that the material is not only quantified for purity but also confirmed for its chemical identity.
Sources
- 1. Buy this compound | 56290-54-1 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. uspbpep.com [uspbpep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones (Technical Report) | OSTI.GOV [osti.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 1-o-Tolylbutane-1,3-dione
Introduction: The Strategic Value of 1,3-Diketones in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern pharmacotherapy, with a vast majority of approved drugs featuring these cyclic structures.[1][2] Their prevalence stems from their ability to present functional groups in precise three-dimensional orientations, facilitating specific interactions with biological targets.[1] Within the arsenal of synthetic chemistry, 1,3-dicarbonyl compounds are exceptionally valuable precursors due to the versatile reactivity of their 1,3-dielectrophilic nature.
1-o-Tolylbutane-1,3-dione, in particular, is an advantageous starting material. Its structure combines the reactive β-diketone moiety with an ortho-substituted phenyl ring, offering a scaffold to build diverse, sterically defined, and potentially bioactive heterocycles.[3] The two carbonyl groups can react with a wide range of dinucleophiles to form five- and six-membered rings, while the tolyl group can influence the pharmacological profile of the final molecule. This guide provides detailed protocols and mechanistic insights for the synthesis of two key classes of bioactive heterocycles—pyrazoles and quinolines—using this versatile building block.[3]
Workflow Overview: From Precursor to Bioactive Scaffold
The synthetic pathways described herein leverage classical, robust cyclocondensation reactions. The general workflow involves the reaction of the dione with a suitable binucleophile, followed by cyclization and dehydration to yield the final aromatic heterocycle.
Figure 1: General synthetic routes from this compound.
Synthesis of 3-Methyl-5-(o-tolyl)-1H-pyrazole: A Knorr Cyclocondensation Approach
Pyrazoles are a cornerstone of medicinal chemistry, found in drugs such as the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant.[4] The Knorr pyrazole synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine, remains one of the most reliable methods for their preparation.[4][5]
Mechanistic Rationale
The reaction proceeds via a two-stage mechanism. First, the more nucleophilic nitrogen of hydrazine attacks one of the carbonyl carbons of the dione. Due to the electronic influence of the tolyl group, the initial attack is likely to occur at the benzoyl carbonyl. This is followed by a condensation reaction to form a hydrazone intermediate. The second stage involves an intramolecular cyclization, where the terminal amino group of the hydrazone attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring. The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of nucleophilic attack.[5]
Figure 2: Simplified mechanism for Knorr pyrazole synthesis.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq, 176.21 g/mol )
-
Hydrazine hydrate (1.1 eq, 50.06 g/mol )
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 5.0 g, 28.4 mmol) in ethanol (50 mL).
-
Reagent Addition: To the stirring solution, add glacial acetic acid (0.17 mL, 2.8 mmol) followed by the dropwise addition of hydrazine hydrate (1.5 mL, 31.2 mmol). Insight: Hydrazine hydrate is added slowly to control the initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The disappearance of the starting dione spot indicates reaction completion.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold deionized water (150 mL). A white or off-white precipitate should form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until the effervescence ceases and the pH is neutral (~7). This step neutralizes the acetic acid catalyst.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Dry the purified crystals under vacuum to yield the final product.
Expected Results & Data
| Compound | Molecular Formula | Expected Yield | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 3-Methyl-5-(o-tolyl)-1H-pyrazole | C₁₁H₁₂N₂ | 85-95% | ~10-12 (br s, 1H, NH), 7.2-7.5 (m, 4H, Ar-H), 6.4 (s, 1H, pyrazole-H), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, pyrazole-CH₃) |
Synthesis of 2,4-Dimethyl-8-methylquinoline: A Combes Quinoline Approach
The quinoline scaffold is present in numerous natural products and synthetic drugs, most notably the anti-malarial agent quinine.[6] The Combes synthesis provides a direct route to substituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[6]
Mechanistic Rationale
This reaction is initiated by the formation of an enamine intermediate from the condensation of the aniline with one of the carbonyl groups of this compound. In the presence of a strong acid, such as concentrated sulfuric acid, the enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich enamine ring attacks the aniline ring to form a new six-membered ring. Subsequent dehydration and aromatization lead to the stable quinoline product. The strong acid is critical not only for catalyzing the initial condensation but also for promoting the energetic barrier of the cyclization step.[6]
Figure 3: Experimental workflow for the Combes quinoline synthesis.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq, 176.21 g/mol )
-
Aniline (1.0 eq, 93.13 g/mol )
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
10% Sodium Hydroxide solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a thick-walled flask placed in an ice-water bath, combine this compound (5.0 g, 28.4 mmol) and aniline (2.6 mL, 28.4 mmol).
-
Catalyst Addition: While vigorously stirring and maintaining the temperature below 10°C, slowly add concentrated sulfuric acid (15 mL) drop by drop. Trustworthiness: This step is highly exothermic and must be performed with extreme caution. Slow addition and efficient cooling are essential to prevent uncontrolled temperature rise and potential charring of the reactants.
-
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture in a water bath at 80-90°C for 30 minutes. The color of the mixture will darken significantly.
-
Quenching: Carefully pour the hot reaction mixture onto crushed ice (approx. 200 g) in a large beaker. This will quench the reaction and precipitate the crude product salt.
-
Neutralization: While cooling the beaker in an ice bath, slowly neutralize the mixture by adding 10% sodium hydroxide solution until the pH is basic (~9-10). The free quinoline base will precipitate as an oil or solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Expected Results & Data
| Compound | Molecular Formula | Expected Yield | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 4-Methyl-2-(o-tolyl)quinoline | C₁₇H₁₅N | 60-75% | ~7.2-8.2 (m, 8H, Ar-H), 7.1 (s, 1H, quinoline-H3), 2.7 (s, 3H, quinoline-CH₃), 2.4 (s, 3H, Ar-CH₃) |
Conclusion and Future Perspectives
This compound is a powerful and versatile precursor for the synthesis of biologically relevant pyrazole and quinoline scaffolds. The protocols detailed here represent robust and scalable methods for generating these core structures. Further derivatization of these heterocycles can be achieved through subsequent reactions, allowing for the creation of extensive compound libraries for drug discovery screening. Modern synthetic approaches, such as multicomponent reactions (MCRs), are also being explored to increase the efficiency and molecular diversity achievable from simple 1,3-dione building blocks, opening new avenues for the rapid synthesis of novel bioactive compounds.[7][8]
References
- Journal of Chemical Education and Research Promotion. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
- Smolecule. (2023, August 15). This compound.
- ScholarWorks @ UTRGV. (n.d.). Synthesis of Bioactive Heterocycles.
- MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
- MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class.
- National Center for Biotechnology Information. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
- MDPI. (n.d.). Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy.
- Beilstein-Institut. (n.d.). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (2025, August 6). Insights into synthesis, reactivity, and biological activity of N‑isoindoline‑1, 3‑diones heterocycles: a systematic literature review.
- LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- ResearchGate. (n.d.). Some Reactions with Indane‐1,3‐dione: A Facile Synthesis of Pentacycline Heterocyclic Analogues.
- Journal of Applied Science. (n.d.). Biological activity of new heterocyclic compounds derived from chalcone.
- ResearchGate. (2025, December 5). Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II).
- ResearchGate. (2023, December 20). Multicomponent Synthesis: Bioactive Heterocycles.
- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Sources
- 1. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Buy this compound | 56290-54-1 [smolecule.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-o-Tolylbutane-1,3-dione in the Synthesis of Potent Antimicrobial Pyrazole Scaffolds
Introduction: The Imperative for Novel Antimicrobial Agents and the Role of 1,3-Dicarbonyl Precursors
The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Heterocyclic compounds, particularly pyrazoles, form the backbone of many successful therapeutic agents due to their diverse biological activities. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.
A cornerstone in the synthesis of these valuable scaffolds is the Knorr pyrazole synthesis, a robust and versatile reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The structural diversity of the resulting pyrazole is directly influenced by the substitution patterns of the starting materials. 1-o-Tolylbutane-1,3-dione is a particularly interesting precursor, as the ortho-tolyl moiety can introduce specific steric and electronic features to the final molecule, potentially influencing its biological activity and pharmacokinetic profile.
These application notes provide a detailed protocol for the synthesis of 3-methyl-5-(o-tolyl)-1H-pyrazole from this compound and hydrazine hydrate. We will delve into the rationale behind the experimental choices, provide a step-by-step methodology, and present representative data on the antimicrobial efficacy of this class of compounds.
Synthetic Workflow and Rationale
The synthesis of 3-methyl-5-(o-tolyl)-1H-pyrazole from this compound proceeds via the Knorr pyrazole synthesis. The general mechanism involves the initial reaction of hydrazine with one of the carbonyl groups of the 1,3-dione to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
In the case of the unsymmetrical this compound, the reaction with hydrazine can potentially lead to two regioisomers: 3-methyl-5-(o-tolyl)-1H-pyrazole and 3-(o-tolyl)-5-methyl-1H-pyrazole. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups. Generally, the less sterically hindered carbonyl group is more susceptible to initial nucleophilic attack by hydrazine. In this compound, the carbonyl group adjacent to the methyl group is less sterically encumbered than the one adjacent to the o-tolyl group, favoring the formation of 3-methyl-5-(o-tolyl)-1H-pyrazole as the major product.
Experimental Protocol: Synthesis of 3-methyl-5-(o-tolyl)-1H-pyrazole
This protocol is adapted from established procedures for the Knorr pyrazole synthesis with similar aryl-substituted 1,3-diones.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5.0 g, 1 eq) in absolute ethanol (40 mL).
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. A slight exotherm may be observed. Following the addition, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting 1,3-dione spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add distilled water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acetic acid, followed by a wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 3-methyl-5-(o-tolyl)-1H-pyrazole as a crystalline solid.
Characterization (Expected Results):
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (CDCl₃, δ ppm): The spectrum is expected to show a singlet for the pyrazole N-H proton (variable, typically broad), a singlet for the pyrazole C-H proton, signals for the aromatic protons of the tolyl group, a singlet for the methyl group attached to the pyrazole ring, and a singlet for the tolyl methyl group.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and aromatic C-H stretching.
Antimicrobial Activity: Representative Data
While specific antimicrobial data for 3-methyl-5-(o-tolyl)-1H-pyrazole is not extensively reported, pyrazole derivatives with similar substitution patterns have shown significant antimicrobial activity. The following table presents representative Minimum Inhibitory Concentration (MIC) values for analogous pyrazole compounds against common bacterial and fungal strains to illustrate the potential of this chemical class.
| Compound Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Aryl-substituted Pyrazoles | 16 - 64 µg/mL | 32 - 128 µg/mL | 8 - 32 µg/mL |
| Standard Antibiotic (e.g., Ciprofloxacin) | 0.5 - 2 µg/mL | 0.015 - 1 µg/mL | N/A |
| Standard Antifungal (e.g., Fluconazole) | N/A | N/A | 0.25 - 4 µg/mL |
Note: The data presented is a representative range based on published literature for structurally related compounds and should be used for comparative purposes only. Actual MIC values for 3-methyl-5-(o-tolyl)-1H-pyrazole must be determined experimentally.
Conclusion and Future Perspectives
The synthesis of 3-methyl-5-(o-tolyl)-1H-pyrazole from this compound via the Knorr pyrazole synthesis is a straightforward and efficient method to access a potentially bioactive molecule. The protocol outlined provides a solid foundation for researchers to synthesize and further investigate this and related compounds. The structural features of the o-tolyl moiety may confer unique biological properties, and a thorough evaluation of its antimicrobial spectrum is warranted. Further derivatization of the pyrazole core, for instance, at the N1 position, could lead to the development of a new generation of potent antimicrobial agents.
References
- General information on Knorr pyrazole synthesis and its mechanism.
- Review articles on the antimicrobial activity of pyrazole deriv
- Experimental procedures for the synthesis of pyrazoles
- Articles reporting MIC values for antimicrobial pyrazole compounds.
Troubleshooting & Optimization
optimizing reaction conditions for 1-o-Tolylbutane-1,3-dione synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-o-tolylbutane-1,3-dione. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is the Claisen condensation.[1][2][3] This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound to form a β-keto ester or a β-diketone.[2][3] In this specific synthesis, 2'-methylacetophenone (o-tolyl methyl ketone) is typically reacted with an acetylating agent like ethyl acetate in the presence of a strong base.[4]
Q2: Why is the choice of base so critical in this synthesis?
A2: The base plays a dual role in the Claisen condensation. It must be strong enough to deprotonate the α-carbon of the ketone to form a nucleophilic enolate.[5][6][7] However, the base must not interfere with the reaction by causing unwanted side reactions.[2][8][9] For instance, using a hydroxide base can lead to the saponification (hydrolysis) of the ester, while using an alkoxide base that doesn't match the alkoxy group of the ester can result in transesterification, leading to a mixture of products.[10][11][12]
Q3: Can I use a different solvent for the reaction?
A3: The choice of solvent is important to ensure the solubility of reactants and intermediates.[6] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used, especially with strong bases.[6] If an alcohol is used as a solvent, it is crucial that its alkyl group matches the alkoxide base and the ester to prevent scrambling of the base and the formation of by-products.[10]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable solvent system for TLC should be determined empirically, but a mixture of hexane and ethyl acetate is often a good starting point for compounds of this polarity.
Q5: What are the typical work-up and purification procedures for this compound?
A5: After the reaction is complete, an acidic workup is necessary to neutralize the enolate and any remaining base.[2][13] The product is then typically extracted into an organic solvent. Purification can be achieved through several methods, including recrystallization, column chromatography, or by forming a copper chelate.[14][15] The formation of a copper (II) complex is a classic and effective method for purifying β-diketones, as the chelate is often a solid that can be easily separated and then decomposed to yield the pure product.[14][15]
Troubleshooting Guide
Low or No Product Yield
Q: I'm getting a very low yield or no desired product at all. What could be the issue?
A: Low or no yield in a Claisen condensation can stem from several factors. A systematic approach to troubleshooting is recommended.[16]
Probable Causes & Solutions
| Probable Cause | Explanation | Recommended Solution |
| Ineffective Base | The base may not be strong enough to deprotonate the α-carbon of the 2'-methylacetophenone efficiently. The pKa of the α-protons of a ketone is typically around 19-21. | Use a sufficiently strong base like sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA).[6] If using an alkoxide, ensure it is freshly prepared and anhydrous. |
| Presence of Moisture | Water in the reaction can quench the strong base and the enolate intermediate, halting the reaction.[16] | Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[16] Use anhydrous solvents and reagents. |
| Incorrect Stoichiometry | A full equivalent of the base is required to drive the reaction to completion by deprotonating the final β-diketone product, which is more acidic than the starting ketone.[6] | Use at least a stoichiometric amount of the base relative to the limiting reagent (typically the ketone). |
| Side Reactions | Saponification or transesterification may be consuming your starting materials.[10][11] | If using an ester as the acetylating agent and an alkoxide base, ensure the alkyl groups match.[8][9][11] Avoid hydroxide bases.[10][11] |
| Low Reaction Temperature | The reaction rate may be too slow at the temperature you are running the experiment. | While some strong bases require low temperatures initially, the reaction may need to be warmed to room temperature or gently heated to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature. |
Formation of Multiple Products
Q: My NMR/TLC shows multiple spots, indicating a mixture of products. What's happening?
A: The formation of multiple products is a common issue and often points to side reactions or self-condensation.
Probable Causes & Solutions
| Probable Cause | Explanation | Recommended Solution |
| Transesterification | If you are using an ester like ethyl acetate and a different alkoxide base (e.g., sodium methoxide), you can get a mixture of ester starting materials and products.[8][10][12] | Match the alkoxide base to the ester's alkoxy group (e.g., sodium ethoxide with ethyl acetate).[8][10][11] |
| Aldol Self-Condensation | The enolate of 2'-methylacetophenone can potentially react with another molecule of the ketone in an aldol-type reaction. | This is generally less favorable than the Claisen condensation, especially if the ester is used in excess.[17] Using a non-nucleophilic, strong base like LDA can favor the desired reaction. |
| Product Decomposition | The β-diketone product can be sensitive to acidic or basic conditions, especially during a prolonged work-up. | Perform the acidic work-up at a low temperature and avoid prolonged exposure to strong acids or bases. |
Experimental Workflow
General Synthesis Protocol
A general protocol for the synthesis of this compound via Claisen condensation is outlined below.
Caption: A systematic approach to troubleshooting the synthesis.
References
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]
-
JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
-
Juniper Publishers. (2018, May 30). Modification of Biobased Lipophilic Β-Diketone. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]
-
National Institutes of Health. (2018, December 27). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Retrieved from [Link]
-
Claisen Condensation Mechanism. (n.d.). Retrieved from [Link]
-
Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). Retrieved from [Link]
-
YouTube. (2020, March 11). Synthesis using the Claisen Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
Sources
- 1. Buy this compound | 56290-54-1 [smolecule.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 12. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-o-Tolylbutane-1,3-dione by Recrystallization
Welcome to the technical support guide for the purification of 1-o-Tolylbutane-1,3-dione. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this valuable synthetic building block. As a β-diketone, this compound is a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and other specialty chemicals.[1][2] Achieving high purity is critical for downstream applications, and recrystallization is the most common and effective method for this purpose.[3]
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification process.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the recrystallization of this compound.
Q1: My this compound "oiled out" instead of forming crystals. What is happening and how do I fix it?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[4] This occurs when the solute comes out of solution at a temperature that is above its melting point.[5] The melting point of your compound may be depressed by the presence of significant impurities, or the solution itself may simply be too warm when saturation is reached.[6][7] Oiled out products are undesirable because the liquid phase can trap impurities more effectively than a crystal lattice, defeating the purpose of recrystallization.[4][5]
Causality & Solutions:
-
Problem: The solution is too concentrated, leading to supersaturation at a temperature above the compound's depressed melting point.
-
Problem: Rapid cooling does not provide enough time for the ordered process of crystallization to occur.
-
Solution: Slow down the cooling process significantly. After heating, allow the flask to cool to room temperature on a cork ring or insulated pad to prevent rapid heat loss.[8] Only after it has reached ambient temperature should you consider using an ice bath. Slow cooling is crucial for the formation of a pure, well-ordered crystal lattice.[3]
-
-
Problem: High levels of impurities are significantly lowering the melting point of the mixture.
-
Solution: If the oil or hot solution is colored, consider an activated charcoal treatment to remove impurities.[5] Add a very small amount of activated charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.
-
Q2: I have cooled my solution, but no crystals have formed. What should I do?
A2: The absence of crystal formation indicates that the solution is either not sufficiently supersaturated or that the nucleation process (the initial formation of small crystal seeds) has not been initiated.[9]
Causality & Solutions:
-
Problem: The solution is too dilute (i.e., you've used too much solvent).
-
Problem: The energy barrier for nucleation has not been overcome.
-
Solution 1 (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5][8][9]
-
Solution 2 (Seed Crystals): If available, add a single, tiny crystal of pure this compound to the cooled solution. This "seed" provides a template for other molecules to crystallize upon, bypassing the initial nucleation barrier.[5][9][10]
-
Q3: My final yield of purified this compound is very low. What are the likely causes and how can I improve it?
A3: A low yield is a frequent issue in recrystallization, often stemming from technique rather than a fundamental problem with the solvent.[5]
Causality & Solutions:
-
Problem: Using an excessive amount of solvent. The more solvent used, the more of your compound will remain dissolved in the cold "mother liquor" after filtration.[5][10]
-
Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[10] Adding solvent in small portions to the heated mixture is key.
-
-
Problem: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities or charcoal, the compound may have crystallized in the filter funnel.
-
Solution: Use a pre-heated filter funnel and receiving flask. It is also wise to add a small excess of hot solvent (approx. 5-10%) before filtering to ensure the compound remains in solution during the transfer.[11]
-
-
Problem: Inefficient cooling or insufficient cooling time.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[10]
-
-
Problem: Washing the collected crystals with room-temperature or warm solvent.
Q4: The recrystallized product is still colored (e.g., yellow or brown). How can I obtain a white crystalline solid?
A4: A persistent color indicates the presence of soluble, colored impurities that were not fully removed. This compound should be a white crystalline solid.[1]
Causality & Solutions:
-
Problem: Highly colored, polar impurities are co-crystallizing with your product.
-
Solution (Activated Charcoal): These impurities can often be adsorbed onto activated charcoal.[9] Dissolve the impure solid in the minimum amount of hot solvent, then add a small amount of charcoal (typically 1-2% of the solute's weight). Swirl the hot mixture for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Let the now-colorless filtrate cool and crystallize as usual. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] Based on its dione structure and general solubility information, ethanol is an excellent starting point.[1] A mixed solvent system, such as ethanol-water, can also be highly effective. In this system, you would dissolve the compound in a minimum of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution just begins to turn cloudy, indicating saturation. A few drops of hot ethanol are then added to redissolve the precipitate before cooling.
Q2: What are the key characteristics of a good recrystallization solvent?
A2: A suitable solvent must meet several criteria for a successful purification:
-
Temperature-Dependent Solubility: The compound of interest should be very soluble in the boiling solvent but have low solubility in the cold solvent.[13]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[13]
-
Inertness: The solvent must not react chemically with the compound being purified.[13][14]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[14]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[14]
Q3: What is the expected appearance and molecular weight of pure this compound?
A3: Pure this compound is a white crystalline solid.[1] Its molecular formula is C₁₁H₁₂O₂ with a molar mass of 176.21 g/mol .[1][15] Purity should always be confirmed by melting point analysis and comparison to a literature value.
Q4: What safety precautions should I take when performing this recrystallization?
A4: Standard laboratory safety procedures must be followed. This compound may cause skin and serious eye irritation.[16][17]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
When heating flammable organic solvents like ethanol, always use a steam bath or a heating mantle connected to a temperature controller. Never heat flammable solvents directly on a hot plate.
-
Avoid breathing dust or vapors.[17]
Standard Recrystallization Protocol: this compound
This protocol uses ethanol as the primary solvent.
-
Solvent Selection: Place a small amount (approx. 20-30 mg) of the crude this compound into a test tube. Add ethanol dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube in a warm water bath; the compound should dissolve completely. This confirms ethanol is a suitable solvent.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (the conical shape reduces solvent evaporation). Add a boiling chip or magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point. Add the solvent in small portions, bringing the solution to a boil after each addition.
-
Decolorization (if necessary): If the hot solution is colored, remove it from the heat source and add a very small amount of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and a fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this process.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be transferred to a watch glass and placed in a vacuum oven.
-
Analysis: Determine the melting point of the dried crystals and compare it to the literature value to assess purity. Calculate the percent recovery.
Data Summary: Solvent Selection
| Solvent | Boiling Point (°C) | Polarity | Safety & Suitability Notes |
| Ethanol | 78 | Polar Protic | Recommended. Good solubility differential. Flammable. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile and toxic. |
| Isopropanol | 82 | Polar Protic | Good alternative to ethanol. Flammable. |
| Acetone | 56 | Polar Aprotic | May be too effective a solvent (low recovery), but useful for ketones.[18] Very flammable. |
| Ethyl Acetate | 77 | Moderately Polar | May be a suitable solvent. Flammable. |
| Water | 100 | Very Polar | Likely a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system with ethanol. |
| Hexane | 69 | Non-polar | Unlikely to dissolve the dione. May be used as an anti-solvent or for washing non-polar impurities. Flammable. |
Recrystallization Workflow Diagram
This diagram illustrates the logical steps and decision points in the purification process.
Caption: Workflow for the purification of this compound.
References
-
Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024). Brainly. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
-
Finding the best solvent for recrystallisation student sheet - RSC Education. (2021). Royal Society of Chemistry. [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013). Reddit. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). University of Colorado Boulder. [Link]
-
Are there any general rules for choosing solvents for recrystallization? (2012). Chemistry Stack Exchange. [Link]
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
-
Modification of Biobased Lipophilic Β-Diketone - Juniper Publishers. (2018). Juniper Publishers. [Link]
-
1-P-TOLYLBUTANE-1,3-DIONE - ChemBK. (2024). ChemBK. [Link]
-
Recent Developments in the Synthesis of β-Diketones - MDPI. (n.d.). MDPI. [Link]
-
A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - NIH. (2018). National Institutes of Health. [Link]
-
Recrystallization. ---> (n.d.). University of Massachusetts. [Link]
-
Problems in recrystallization - Biocyclopedia. (n.d.). Biocyclopedia. [Link]
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. [Link]
-
Recrystallization-1.pdf. (n.d.). Swarthmore College. [Link]
-
Problems in recrystallization - Biocyclopedia. (n.d.). Biocyclopedia. [Link]
Sources
- 1. Buy this compound | 56290-54-1 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. mt.com [mt.com]
- 15. guidechem.com [guidechem.com]
- 16. 1-O-TOLYL-BUTANE-1,3-DIONE | 56290-54-1 [amp.chemicalbook.com]
- 17. 1-O-TOLYL-BUTANE-1,3-DIONE | 56290-54-1 [amp.chemicalbook.com]
- 18. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 1-o-Tolylbutane-1,3-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-o-Tolylbutane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this valuable synthetic procedure. We will move beyond simple protocols to explore the chemical principles that govern reaction outcomes, helping you troubleshoot and optimize your experiments effectively.
The synthesis of this compound is most commonly achieved via a Claisen condensation , a robust carbon-carbon bond-forming reaction between a ketone (o-methylacetophenone) and an ester (typically ethyl acetate) in the presence of a strong base.[1][2] While powerful, this reaction is sensitive to reaction conditions and reagent choice, often leading to a variety of side products that can complicate purification and reduce yields. This document serves as a troubleshooting manual and a collection of frequently asked questions to address these potential issues head-on.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: My final yield is disappointingly low, and my crude NMR shows a large amount of unreacted o-methylacetophenone. What are the likely causes?
A1: This is a classic issue in Claisen condensations and typically points to problems with the reaction equilibrium or the activity of your reagents. The Claisen condensation is a reversible process, and a strong thermodynamic driving force is required to push it to completion.[3][4]
Root Causes & Solutions:
-
Insufficient or Inactive Base: The reaction requires a full stoichiometric equivalent of a strong base.[5] The final step, which drives the reaction forward, is the deprotonation of the newly formed, acidic β-diketone product.[3] If there isn't enough base to accomplish this, the equilibrium will favor the starting materials.
-
Solution: Ensure you are using at least 1.0 equivalent of a strong, non-nucleophilic base. If using sodium hydride (NaH), be aware that it can be deactivated by moisture from the air. Use freshly opened NaH or wash it with dry hexanes before use.
-
-
Incorrect Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can favor the reverse (retro-Claisen) reaction or promote side reactions.
-
Solution: Conduct the reaction at a moderate temperature, often starting at 0 °C during the initial deprotonation and then gently warming to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Premature Workup: The reaction may simply not have had enough time to reach completion.
-
Solution: Allow the reaction to stir for a sufficient duration (often several hours to overnight). Use TLC to track the disappearance of the limiting starting material before proceeding with the acidic workup.
-
Troubleshooting Workflow: Low Yield
Caption: A workflow for diagnosing low product yield.
Q2: My analytical data (GC-MS, NMR) indicates a significant impurity with a molecular weight of 130.14 g/mol , likely ethyl acetoacetate. How does this form and how can I prevent it?
A2: This is the most common side product in this synthesis. It arises from the self-condensation of ethyl acetate .[6][7][8] In the presence of a strong base, ethyl acetate can act as both the nucleophile (enolate) and the electrophile, competing with your desired cross-condensation reaction.
Mechanism of Side Product Formation: The formation of ethyl acetoacetate proceeds through the same Claisen condensation mechanism as your main reaction, but involves two molecules of ethyl acetate.[9]
Caption: Formation of ethyl acetoacetate via self-condensation.
Prevention Strategies:
| Strategy | Rationale |
| Slow Addition of Ester | Add the ethyl acetate dropwise to a mixture of the o-methylacetophenone and the base in the solvent. This keeps the instantaneous concentration of the ester low, minimizing its ability to react with itself. |
| Use Excess Ketone | While potentially wasteful, using o-methylacetophenone as the excess reagent ensures that the ester enolate is more likely to encounter the ketone than another ester molecule. |
| Choose a Non-enolizable Ester | For crossed Claisen reactions in general, using an ester without α-hydrogens (e.g., ethyl formate, ethyl benzoate) as the electrophile prevents self-condensation.[10] This is not applicable here as an acetyl group is required, but it is a key principle. |
Q3: My product appears to have degraded during the basic workup. Is this possible?
A3: Yes, β-diketones are susceptible to cleavage under harsh basic conditions, a reaction known as the retro-Claisen condensation .[4] If a strong base is present during workup, especially with heating, it can attack one of the carbonyls, leading to the collapse of the molecule back into an ester and a ketone enolate.
Solution:
-
Careful Quenching: Always perform the acidic workup at low temperatures (e.g., in an ice bath).
-
Acidify Promptly: Add the reaction mixture to a chilled, dilute acid (e.g., 1M HCl or H₂SO₄) rather than adding the acid to the reaction mixture. This ensures that the highly basic enolate of the product is neutralized quickly and uniformly, preventing localized pockets of high base concentration that can cause cleavage.
Q4: I used sodium methoxide (NaOMe) as the base with ethyl acetate and obtained a mixture of products. Why did this happen?
A4: This issue is caused by transesterification .[11][12] When the alkoxide of the base (methoxide) does not match the alkoxy group of the ester (ethoxide), an equilibrium is established where the ester can be converted into a different ester.
Ethyl Acetate + Methoxide ⇌ Methyl Acetate + Ethoxide
This results in a mixture of four possible Claisen condensation products: the desired product, the self-condensation product of ethyl acetate, the self-condensation product of methyl acetate, and the cross-condensation product between o-methylacetophenone and methyl acetate.
The Golden Rule of Base Selection: To avoid transesterification, the alkoxide base must match the alcohol portion of the ester.[10]
| Ester Reagent | Correct Alkoxide Base | Incorrect Alkoxide Base |
| Ethyl Acetate | Sodium Ethoxide (NaOEt) | Sodium Methoxide (NaOMe) |
| Methyl Acetate | Sodium Methoxide (NaOMe) | Sodium Ethoxide (NaOEt) |
| tert-Butyl Acetate | Sodium tert-Butoxide (NaOtBu) | Sodium Ethoxide (NaOEt) |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the synthesis of this compound?
A1: The reaction proceeds via the Claisen condensation mechanism, which involves three key stages: enolate formation, nucleophilic attack, and regeneration of the carbonyl.
Caption: Mechanism of the Claisen Condensation.
This mechanism highlights the importance of using a base that can deprotonate the initial ester but is also regenerated in the final elimination step. The final deprotonation of the β-diketone product is crucial as it is thermodynamically downhill and pulls the entire reaction equilibrium towards the product side.[3][13]
Q2: What are the best methods for purifying the final product?
A2: Standard methods like recrystallization (from ethanol or hexane/ethyl acetate mixtures) and silica gel column chromatography are effective. However, for β-diketones, a highly specific and efficient method is purification via copper chelate formation .[14][15]
Protocol for Purification via Copper(II) Chelate:
-
Complexation: Dissolve the crude product in a suitable solvent like ethanol or methanol. Add an aqueous solution of copper(II) acetate monohydrate with stirring. A solid, typically blue or green, copper(II) chelate of the β-diketone will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration and wash it with water and then a nonpolar solvent like hexane to remove unreacted starting materials and non-chelating impurities.
-
Decomposition: Suspend the purified copper chelate in a biphasic system (e.g., ethyl acetate/water). Acidify with dilute mineral acid (e.g., 10% H₂SO₄) and stir vigorously until the solid dissolves and the organic layer becomes intensely colored with the free β-diketone. The copper ions will move into the aqueous layer.
-
Extraction: Separate the layers and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the highly purified this compound.
This method is highly effective because most of the potential side products do not form stable, insoluble chelates with copper(II) ions.[14]
Q3: How can I definitively identify my product and its impurities?
A3: A combination of spectroscopic and chromatographic techniques is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. For this compound, you should observe the keto-enol tautomerism.
-
Enol Form (Major): A characteristic sharp singlet around 16-17 ppm for the enolic proton, a singlet around 6.0-6.5 ppm for the vinyl proton, a singlet for the methyl group on the acetyl moiety (~2.2 ppm), and a singlet for the tolyl methyl group (~2.5 ppm), in addition to the aromatic protons.
-
Keto Form (Minor): A singlet for the methylene protons (~4.0 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the two carbonyl carbons (ketone and enol-ketone) and the other carbon atoms in the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for a broad O-H stretch around 2500-3200 cm⁻¹ and strong C=O stretching bands around 1580-1640 cm⁻¹ characteristic of the conjugated enol-ketone system.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities. The mass spectrum of the product should show a molecular ion peak (M⁺) corresponding to its molecular weight (176.21 g/mol ). Impurities like ethyl acetoacetate will have a distinct retention time and a molecular ion peak at m/z = 130.14.
References
-
Juniper Publishers. (2018). Modification of Biobased Lipophilic β-Diketone. Available at: [Link]
-
MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Available at: [Link]
-
National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Available at: [Link]
-
Pearson. (n.d.). Claisen Condensation Explained. Available at: [Link]
-
Wikipedia. (n.d.). Claisen condensation. Available at: [Link]
-
Toppr. (n.d.). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Available at: [Link]
-
Chemistry LibreTexts. (2023). Claisen Reactions. Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]
-
Doubtnut. (2020). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Available at: [Link]
- Google Patents. (1958). Condensation of ethyl acetate.
-
National Institutes of Health. (2021). Recent Developments in the Synthesis of β-Diketones. Available at: [Link]
-
PW Solutions. (2024). Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields:..... Available at: [Link]
-
Pearson+. (2024). Predict the products of self-condensation of the following esters.... Available at: [Link]
-
ChemBK. (2024). 1-P-TOLYLBUTANE-1,3-DIONE. Available at: [Link]
-
Scholars Research Library. (n.d.). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Available at: [Link]
-
National Institutes of Health. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Different synthetic methodologies for the preparation of β-diketones.... Available at: [Link]
-
Organic Chemistry Portal. (n.d.). β-Diketone synthesis by oxidation. Available at: [Link]
-
National Institutes of Health. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Available at: [Link]
-
SlidePlayer. (n.d.). The Claisen Condensation. Available at: [Link]
-
ResearchGate. (n.d.). 1,3-Diketones. Synthesis and properties. Available at: [Link]
-
OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts.... Available at: [Link]
-
PubMed. (2012). Improvement of (R)-1,3-butanediol production by engineered Escherichia coli. Available at: [Link]
-
YouTube. (2021). Hydroxyl-directed 1,3 Reductions of Ketones. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Available at: [Link]
Sources
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields [allen.in]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of pyrazole synthesis from 1-o-Tolylbutane-1,3-dione
Answering your question, here is a technical support center with troubleshooting guides and FAQs about .
Technical Support Center: Pyrazole Synthesis Optimization
Topic: Improving the Yield of 3-Methyl-5-(o-tolyl)-1H-pyrazole from 1-o-Tolylbutane-1,3-dione
Welcome to the technical support guide for optimizing the synthesis of pyrazoles from 1,3-dicarbonyl compounds. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance the yield and purity of their target pyrazole, specifically focusing on the reaction between this compound and hydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing a pyrazole from this compound?
A1: The synthesis is a classic acid-catalyzed condensation reaction known as the Knorr Pyrazole Synthesis.[1][2][3][4] It involves reacting a 1,3-dicarbonyl compound (this compound) with a hydrazine, which cyclizes to form the pyrazole ring after the elimination of two water molecules.[5]
Q2: Why is my reaction yield significantly lower than expected?
A2: Low yields are a common challenge and can stem from several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions.[6] Key areas to investigate are the reaction's pH, temperature, reaction time, and the purity of your starting materials. The formation of regioisomeric byproducts can also complicate purification and reduce the isolated yield of the desired product.[7]
Q3: My 1,3-dione is unsymmetrical. How does this affect the reaction?
A3: Using an unsymmetrical 1,3-dione like this compound can lead to the formation of two different pyrazole regioisomers.[8][9][10] This occurs because the initial nucleophilic attack by hydrazine can happen at either of the two distinct carbonyl carbons. Controlling the reaction conditions, such as pH and solvent, is crucial for selectively favoring the formation of one isomer over the other.[8][11]
Q4: What is the role of the acid catalyst and which one should I use?
A4: The acid catalyst protonates one of the carbonyl groups of the 1,3-dione, making it more electrophilic and susceptible to attack by the hydrazine.[1][3] This accelerates the initial condensation step. Glacial acetic acid is a common and effective choice, as it provides the necessary acidity without being overly harsh.[5][12] In some cases, stronger acids like HCl may be used, but this requires careful pH control to avoid unwanted side reactions.[11][13]
Q5: How can I confirm the identity and purity of my final product?
A5: The structure and purity of the synthesized pyrazole should be confirmed using a combination of spectroscopic and physical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and identifying isomeric impurities.[7] Mass spectrometry (MS) will confirm the molecular weight, and Thin-Layer Chromatography (TLC) is used to assess purity and monitor reaction progress.[5][7] Finally, determining the melting point can provide a quick indication of purity.[5]
Troubleshooting & Optimization Guide
This guide addresses specific issues encountered during the synthesis of 3-Methyl-5-(o-tolyl)-1H-pyrazole.
Issue 1: Low Conversion or No Product Formation
Symptoms: TLC analysis shows a significant amount of unreacted 1,3-dione starting material, even after extended reaction times. The isolated yield is minimal or zero.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Ineffective Catalysis / Incorrect pH | The initial condensation is acid-catalyzed. Without sufficient acid, the reaction rate is extremely slow. The optimal pH for this reaction is typically between 3 and 6.[13] Solution: Add a catalytic amount (e.g., 3-5 drops) of glacial acetic acid to the reaction mixture.[5] If using a stronger acid like HCl, ensure the pH of the mixture is within the optimal range. The use of aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in combination with an acid can sometimes accelerate the dehydration steps and improve yields.[10][11] |
| Suboptimal Temperature | The cyclization and subsequent dehydration steps require sufficient thermal energy. Room temperature reactions may be sluggish or incomplete. Solution: Heat the reaction mixture to reflux, typically between 80-110°C, depending on the solvent used (e.g., ethanol, propanol, or acetic acid).[5] Monitor the reaction progress via TLC every 30-60 minutes until the starting material is consumed. |
| Poor Starting Material Quality | Impurities in the this compound or degraded hydrazine hydrate (which can absorb CO₂ and water from the air) can inhibit the reaction. Solution: Ensure the 1,3-dione is pure. If it is old or appears discolored, consider purifying it by recrystallization or distillation. Use a fresh bottle of hydrazine hydrate or verify the concentration of an older stock. |
Issue 2: Formation of Multiple Products (Regioisomerism)
Symptoms: The crude NMR spectrum shows two distinct sets of peaks corresponding to two different pyrazole isomers. TLC analysis reveals multiple spots that are difficult to separate.
Scientific Explanation: this compound has two non-equivalent carbonyl groups: one adjacent to the methyl group and one adjacent to the o-tolyl group. Hydrazine can attack either carbonyl, leading to two potential products: 3-methyl-5-(o-tolyl)-1H-pyrazole (desired) and 3-(o-tolyl)-5-methyl-1H-pyrazole (isomer). The regioselectivity is influenced by both steric and electronic factors, which can be manipulated by the reaction conditions.[8][10]
Caption: Formation of two regioisomers from an unsymmetrical 1,3-dione.
Solutions to Control Regioselectivity:
-
Acidic Control: In strongly acidic conditions, the more basic carbonyl (typically the one less sterically hindered and adjacent to the electron-donating alkyl group) is preferentially protonated, directing the nucleophilic attack of hydrazine. This often favors a single regioisomer.
-
Solvent Selection: Switching from a protic solvent like ethanol to a polar aprotic solvent can alter the reaction pathway and improve regioselectivity.[10][11]
-
Purification: If a mixture is unavoidable, careful column chromatography on silica gel is the most effective method for separating the isomers. A gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is recommended.
Issue 3: Product Purification Challenges
Symptoms: The final product is a dark, oily residue that fails to crystallize, or the isolated solid is discolored (yellow/brown) and has a broad melting point.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Oily Product / Failure to Crystallize | The presence of impurities, including the minor regioisomer or unreacted starting materials, can inhibit crystallization. The product itself may also have a low melting point. Solution 1 (Workup): After the reaction is complete, pour the mixture into a large volume of cold water and stir. The pyrazole product is often insoluble in water and will precipitate out.[5] Solution 2 (Trituration): Attempt to induce crystallization by triturating the crude oil with a non-polar solvent like cold hexanes or pentane. Solution 3 (Salt Formation): Purify the pyrazole by dissolving it in a suitable solvent and adding an acid (e.g., HCl) to form the corresponding salt, which is often a crystalline solid. This salt can be isolated by filtration and then neutralized with a base to recover the pure pyrazole.[14][15] |
| Colored Impurities | Side reactions involving hydrazine or oxidation of intermediates can produce colored, polymeric byproducts.[7] Solution 1 (Charcoal Treatment): Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture gently for 10-15 minutes, then filter through a pad of Celite to remove the charcoal and adsorbed impurities. Solution 2 (Chromatography): If discoloration persists, column chromatography is the most effective method for removing baseline impurities. |
Optimized Experimental Protocol
This protocol is designed to maximize the yield and regioselectivity for the synthesis of 3-methyl-5-(o-tolyl)-1H-pyrazole .
Caption: Step-by-step experimental workflow for pyrazole synthesis.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add a suitable solvent, such as 1-propanol or glacial acetic acid (approx. 5-10 mL per gram of dione).[5]
-
If not using acetic acid as the solvent, add 3-5 drops of glacial acetic acid as a catalyst.
2. Hydrazine Addition:
-
Slowly add hydrazine hydrate (1.1 - 1.2 eq) to the stirred mixture at room temperature. The addition may be slightly exothermic.
3. Heating and Monitoring:
-
Heat the reaction mixture to reflux (approx. 100-120°C) for 1-3 hours.
-
Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 70:30 hexane:ethyl acetate mobile phase). The reaction is complete when the 1,3-dione spot is no longer visible.[5]
4. Product Isolation (Workup):
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing a large volume of ice-cold water (approx. 10x the reaction volume) while stirring vigorously.
-
A solid precipitate should form. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water to remove any residual acid or hydrazine salts.[5]
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and slowly add water until the solution becomes cloudy. Reheat until clear and then allow to cool slowly.
-
If the product remains oily or is impure after recrystallization, purify via column chromatography on silica gel.
6. Characterization:
-
Dry the purified product under vacuum.
-
Determine the final mass and calculate the percent yield.
-
Confirm the structure and purity via NMR, MS, and melting point analysis.
References
-
Tu, K. N., Kim, S., & Blum, S. A. (2019). Pyrazole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Yang, S. (2021). Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]
-
Varghese, M. K. (2016). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
-
Unknown Author. (n.d.). Knorr Pyrazole Synthesis. Source not formally titled. Available at: [Link]
-
Smith, A. et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
- Mager, H. et al. (2011). Process for the purification of pyrazoles. Google Patents (DE102009060150A1).
- Parg, A. et al. (1983). Preparation of pyrazoles. Google Patents (CA1141390A).
-
Shaabani, A. et al. (2017). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
Schmitt, D. C. et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available at: [Link]
-
Aggarwal, R. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Hasyim, D. M. et al. (2025). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]
- Mager, H. et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1).
-
Fustero, S. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Kumar, H. et al. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Grygorenko, O. O. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Grygorenko, O. O. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 1-o-Tolylbutane-1,3-dione Reactions
Here is the technical support center for challenges in the scale-up of 1-o-Tolylbutane-1,3-dione reactions.
Welcome to the technical support guide for researchers, chemists, and process development professionals working with this compound. This document provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges encountered when transitioning its synthesis from laboratory scale to pilot or production scale. As a versatile building block in organic synthesis, its robust production is critical for various applications in pharmaceuticals and materials science.[1]
The synthesis of this compound, typically achieved via a Claisen condensation or related C-C bond-forming reactions, presents a classic set of scale-up challenges.[1][2][3] Issues that are manageable in a round-bottom flask can become critical process failures in a large reactor. These challenges primarily stem from fundamental changes in physical parameters like heat and mass transfer, which significantly impact reaction kinetics, selectivity, and safety.[4][5]
This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical and engineering principles to empower you to design safer, more efficient, and reproducible large-scale processes.
Core Scale-Up Challenges: A Comparative Overview
Transitioning from a lab-scale reaction (grams) to a pilot or production scale (kilograms to tons) is not a linear process.[4] The table below summarizes the critical shifts in process parameters and their potential consequences.
| Parameter | Laboratory Scale (e.g., 1L Flask) | Pilot/Production Scale (e.g., 1000L Reactor) | Key Challenges & Implications |
| Surface-Area-to-Volume Ratio | High | Low | Poor Heat Dissipation: Increased risk of exothermic runaway reactions and localized overheating, leading to side product formation.[4][6][7] |
| Mixing Efficiency | High (e.g., magnetic stirrer) | Variable (e.g., mechanical agitator) | Inhomogeneity: Creation of "dead zones" with poor mixing, leading to localized concentration gradients, reduced yield, and impurity generation.[5][6][8] |
| Reagent Addition | Typically rapid or in one portion | Slow, controlled addition (dosing) | Accumulation Risk: If the reaction rate does not keep up with addition, unreacted reagents can accumulate, creating a significant thermal hazard.[6][9] |
| Reaction & Work-up Time | Short (minutes to hours) | Long (hours to days) | Product/Reagent Stability: Increased time at reaction temperature can lead to the degradation of thermally sensitive compounds.[6] |
| Phase Behavior | Easily observable | Difficult to observe | Crystallization & Isolation Issues: Changes in cooling profiles can alter crystal morphology, leading to filtration problems. Emulsions can be harder to manage.[6][8] |
Troubleshooting Guide: Question & Answer
This section directly addresses common problems encountered during the scale-up of this compound synthesis.
Q1: My reaction yield dropped from >85% at the lab scale to <60% in the pilot reactor. What are the most likely causes?
A significant drop in yield is a classic scale-up problem and rarely has a single cause. A systematic investigation is required.
Primary Suspects:
-
Inefficient Heat Transfer: The Claisen condensation is often exothermic. At a larger scale, the reduced surface-area-to-volume ratio makes it difficult to dissipate heat effectively.[5][7] This can cause the internal temperature to rise, promoting side reactions or decomposition of the desired β-diketone product.
-
Poor Mixing: Inadequate agitation can lead to localized areas of high reagent concentration, particularly at the point of addition. This can favor undesired self-condensation of the starting ketone or ester.[6][10]
-
Extended Reaction Time: Longer processing times at scale can lead to the degradation of the product, especially if the reaction mixture is held at an elevated temperature.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Q2: I'm seeing a new, major impurity that I can't identify. In the lab, the reaction was clean. What could it be?
The appearance of new impurities often points to a side reaction that has become dominant due to scaled-up conditions. For the synthesis of this compound via Claisen condensation (e.g., from an o-tolyl ester and acetone, or o-methylacetophenone and an acetate ester), potential side products include:
-
Self-Condensation Product: The starting ketone (o-methylacetophenone) or ester can react with itself if it has enolizable protons. This is often exacerbated by poor mixing where localized high concentrations of the base and one reactant exist before the second reactant is adequately dispersed.[3]
-
Transesterification Product: If you are using an ester like ethyl acetate and a base like sodium methoxide, the base can swap the ester group, leading to a mixture of reactants and complicating the reaction.[2][11]
-
Thermal Degradation Products: β-dicarbonyl compounds can be thermally sensitive.[12] Overheating during the reaction or work-up can cause decomposition.
Mitigation Strategies:
-
Characterize the Impurity: Isolate the impurity and use analytical techniques (NMR, LC-MS) to determine its structure. This will provide definitive clues about the side reaction pathway.
-
Ensure Correct Base/Ester Pairing: Always use an alkoxide base that corresponds to the alcohol portion of your ester reactant (e.g., sodium ethoxide with ethyl acetate) to prevent transesterification.[11]
-
Controlled Reagent Addition: Add the base or one of the reactants slowly (sub-surface, if possible) to a well-agitated mixture of the other components. This minimizes localized high concentrations and allows the desired reaction to consume the reagents as they are added.[13]
Q3: The filtration of my final product is extremely slow at scale, and it appears gummy, whereas it was a fine powder in the lab. Why?
This is a common crystallization and solid-state chemistry problem.
-
Cause 1: Crystal Habit (Morphology): Rapid cooling of large volumes often leads to smaller, less-defined crystals or even oiling out, which can clog filter media. In the lab, slower, uncontrolled cooling can sometimes fortuitously produce better crystals.
-
Cause 2: Impurities: The impurities discussed in Q2 can act as crystal growth inhibitors, leading to poor crystal formation and a gummy or oily precipitate.[6]
-
Cause 3: Solvent Effects: The final solvent volume and composition at the point of crystallization are critical. Changes in solvent ratios during work-up can impact solubility and crystal formation.
Solutions:
-
Controlled Cooling Profile: Implement a slow, linear cooling ramp for crystallization. Avoid "crash cooling" the reactor.
-
Seeding: Add a small amount of pre-isolated, pure crystalline product to the cooled solution to promote the growth of well-defined crystals.
-
Solvent Purity: Ensure the crystallization solvent is pure and dry, as water or other contaminants can affect the outcome.
-
Agitation: Maintain gentle agitation during crystallization to ensure temperature homogeneity and prevent solids from settling, but avoid high shear that can break crystals and create fines.
Frequently Asked Questions (FAQs)
What is the reaction mechanism for the synthesis of this compound?
The most common route is the Claisen Condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound (a ketone or another ester) that has an alpha-hydrogen. The key steps are:
-
Enolate Formation: A strong base (typically an alkoxide like sodium ethoxide) removes an acidic α-hydrogen from one of the carbonyl compounds to form a nucleophilic enolate.[2][14]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second molecule.[2][15]
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-dicarbonyl product.[2][14]
Caption: Simplified Claisen condensation workflow.
What are the most critical safety considerations for scaling up this reaction?
-
Thermal Hazard Assessment: Before any scale-up, perform a reaction calorimetry study (e.g., using Differential Scanning Calorimetry - DSC) to understand the heat of reaction and the onset temperature for any decomposition.[9][16] This data is crucial for ensuring your reactor's cooling system can handle the heat load.[16]
-
Runaway Reaction Potential: Due to the exothermic nature of the reaction, a thermal runaway is a significant risk.[13] Ensure a robust cooling system is in place and have a documented plan for emergency quenching. Controlled addition of reagents is the primary method for preventing runaway reactions.[6][9]
-
Pressure and Venting: Be aware of potential gas evolution. Ensure the reactor is equipped with appropriately sized pressure relief systems.[13][17]
-
Material Handling: Handling large quantities of flammable solvents and corrosive bases requires appropriate personal protective equipment (PPE) and engineering controls (e.g., closed-system transfers).[18]
How can I effectively monitor reaction progress at a large scale?
Relying on TLC as you might in the lab is often impractical. Process Analytical Technology (PAT) is key for large-scale monitoring.
-
In-situ IR (FTIR) or Raman Spectroscopy: These probes can be inserted directly into the reactor to monitor the real-time disappearance of starting materials and the appearance of the product by tracking their characteristic carbonyl peaks.
-
HPLC Sampling: Use a sealed sampling system to safely withdraw aliquots from the reactor for rapid analysis by HPLC. This allows you to quantify reactants and products to determine reaction completion accurately.[4]
Experimental Protocol: Key Considerations for Scale-Up
This section provides a comparative framework for adapting a lab procedure to a pilot scale.
Lab-Scale Protocol (100g Scale Example)
-
Setup: A 2L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere.
-
Charging: Charge the flask with o-methylacetophenone (1.0 eq) and anhydrous toluene (5 volumes).
-
Base Addition: Dissolve sodium ethoxide (1.1 eq) in ethanol and add it dropwise to the stirred solution over 30 minutes.
-
Reagent Addition: Add ethyl acetate (1.5 eq) via the addition funnel over 1 hour, maintaining the internal temperature below 30°C with a water bath.
-
Reaction: Stir at room temperature for 4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly pouring it into cold dilute HCl. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under vacuum.
-
Purification: Crystallize the crude product from a heptane/ethanol mixture.
Pilot-Scale Protocol (10kg Scale Considerations)
-
Setup: A 100L glass-lined steel reactor with an overhead agitator, temperature probe, nitrogen inlet, and a port for a dosing pump. Crucially, confirm the reactor's cooling capacity exceeds the calculated maximum heat output of the reaction. [16]
-
Charging: Charge the reactor with o-methylacetophenone and toluene.
-
Base Addition: Prepare a solution of sodium ethoxide in ethanol. Add this solution via a calibrated dosing pump over 2-3 hours , carefully monitoring the internal temperature. The addition rate should be automatically linked to the temperature; if the temperature exceeds a set point, the addition should pause.[9]
-
Reagent Addition: Add ethyl acetate via the dosing pump over 3-4 hours. Sub-surface addition is preferred to ensure immediate mixing and prevent accumulation on the surface.
-
Reaction: Stir at a controlled temperature (e.g., 25 ± 2°C) for 6-8 hours. Monitor progress via scheduled HPLC samples.
-
Work-up: The quench must be done by slowly transferring the reaction mixture into a separate vessel containing the cold acid , not the other way around, to control the quenching exotherm.
-
Purification: Crystallization must follow a pre-defined, automated cooling profile . Consider seeding the batch to ensure consistent crystal form and filterability.
References
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Available from: [Link]
-
Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Available from: [Link]
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Available from: [Link]
-
UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Available from: [Link]
-
Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Available from: [Link]
-
Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Available from: [Link]
-
Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available from: [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Available from: [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Available from: [Link]
-
YouTube. (2024, April 19). Lec8 - The Claisen Condensation and Decarboxylation. Available from: [Link]
-
H.E.L Group. Critical Considerations in Process Safety. Available from: [Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available from: [Link]
-
Organic Chemistry Portal. Claisen Condensation. Available from: [Link]
-
ChemBK. (2024, April 9). 1-P-TOLYLBUTANE-1,3-DIONE - Introduction. Available from: [Link]
-
PubMed Central - NIH. Recent Developments in the Synthesis of β-Diketones. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2018, December 27). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Available from: [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]
-
ScienceDirect. Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator. Available from: [Link]
-
University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
ResearchGate. (2025, August 6). High-Yield Synthesis of 1,3-Dimesityl-propane-1,3-dione: Isolation of Its Aluminum Complex as a Stable Intermediate. Available from: [Link]
-
ResearchGate. (2025, August 7). (PDF) Thermal Decomposition Kinetics of Dicyclopentadiene-1,8-dione: The Reaction Path through Quantum Chemical Calculation. Available from: [Link]
-
PubMed Central - NIH. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]
-
MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]
- Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
-
ACS Publications. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Available from: [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis and applications of 1,2-diketones. Available from: [Link]
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. Available from: [Link]
-
PubChem - NIH. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. Available from: [Link]
-
ResearchGate. (2025, August 10). Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. Available from: [Link]
-
ACS Publications. (2014, July 22). Reaction Dynamics of the 4-Methylphenyl Radical (p-Tolyl) with 1,2-Butadiene (1-Methylallene). Available from: [Link]
-
Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Kinetics and mechanisms of the reactions of nickel(II) and pentane-2,4-dione. Available from: [Link]
-
YouTube. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic .... Available from: [Link]
-
ResearchGate. Mixing and Mass Transfer in Industrial Bioreactors | Request PDF. Available from: [Link]
-
Texas Tech University. SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Available from: [Link]
Sources
- 1. Buy this compound | 56290-54-1 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. pure-synth.com [pure-synth.com]
- 5. reddit.com [reddit.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. fauske.com [fauske.com]
- 10. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. researchgate.net [researchgate.net]
- 13. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. helgroup.com [helgroup.com]
- 17. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 18. chembk.com [chembk.com]
Technical Support Center: Catalyst Selection for the Condensation of 1-o-Tolylbutane-1,3-dione
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding catalyst selection for the condensation of 1-o-Tolylbutane-1,3-dione. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate your synthetic challenges successfully.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is the primary synthetic application for the condensation of this compound?
The condensation of this compound, a β-diketone, is most frequently employed in the synthesis of substituted quinolines. This reaction typically proceeds via the Friedländer Annulation , a classic and versatile method for constructing the quinoline scaffold.[1] In this reaction, an o-aminoaryl aldehyde or ketone is reacted with a compound containing an α-methylene group, such as this compound, to form the fused heterocyclic system.[2] The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.
Q2: What are the key mechanistic pathways for this condensation, and why is a catalyst crucial?
The Friedländer synthesis can proceed through two primary mechanistic pathways, both of which are significantly accelerated by a catalyst.[3] A catalyst is essential to facilitate the key bond-forming and dehydration steps that might otherwise require harsh reaction conditions.
-
Pathway A (Aldol First): The reaction begins with an aldol condensation between the enolate of this compound and the carbonyl group of the o-aminoaryl aldehyde/ketone. This is followed by a cyclization via imine formation and subsequent dehydration to yield the quinoline.[3]
-
Pathway B (Schiff Base First): Alternatively, the reaction can initiate with the formation of a Schiff base between the amino group of the o-aminoaryl reactant and one of the carbonyl groups of the diketone. This is followed by an intramolecular aldol condensation and dehydration to form the final product.[3]
Both acid and base catalysts can be used to promote these steps.[1] Acids activate the carbonyl groups towards nucleophilic attack, while bases facilitate the formation of the enolate from the β-diketone.
Q3: What is the fundamental difference between using an acid versus a base catalyst for this reaction?
Both acid and base catalysis are effective, but they operate via different mechanisms and can influence the reaction outcome.[1]
-
Acid Catalysis: Brønsted or Lewis acids activate the carbonyl group of the o-aminoaryl aldehyde/ketone, making it more electrophilic and susceptible to attack by the enol form of the diketone. Acids also catalyze the dehydration steps. This is often the most common approach, with catalysts like p-toluenesulfonic acid (PTSA), trifluoroacetic acid, and various Lewis acids being widely used.[3]
-
Base Catalysis: Bases, such as potassium tert-butoxide or DBU, function by deprotonating the α-methylene group of this compound, thereby increasing the concentration of the nucleophilic enolate.[1] Base catalysis is particularly useful when the substrates are sensitive to strong acids.
The choice between acid and base catalysis often depends on the specific functional groups present in the starting materials.
Catalyst Selection Guide
The selection of an appropriate catalyst is paramount for achieving high yield and purity. Below is a comparative table of common catalysts used for Friedländer-type condensations.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages & Considerations |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA), H₂SO₄, Trifluoroacetic acid | Toluene or solvent-free, 80-120 °C | Inexpensive, readily available, effective for many substrates.[3] | Can be harsh, potentially causing side reactions with sensitive functional groups. Difficult to remove post-reaction. |
| Lewis Acids | Neodymium(III) nitrate, ZnCl₂, MgBr₂·OEt₂ | CH₂Cl₂, Toluene, 80-110 °C | Often milder than Brønsted acids, can offer improved selectivity.[4][5] | Can be more expensive, moisture-sensitive, and may require inert atmosphere. Stoichiometric amounts sometimes needed. |
| Iodine (I₂) | Solvent-free or in Ethanol, 80-100 °C | Mild Lewis acid character, efficient, and relatively inexpensive.[2][3] | Can lead to colored impurities that require thorough purification. | |
| Heterogeneous Acids | Nafion, Zeolites, Sulfated polyborate | High-boiling solvents (e.g., chlorobenzene) or solvent-free, often with microwave irradiation.[1][2] | Easily removed by filtration, recyclable, environmentally friendly. | May have lower activity than homogeneous counterparts, requiring higher temperatures or longer reaction times. |
| Bases | Potassium tert-butoxide (KOtBu), DBU, KOH | Toluene, THF, Room temp to 80 °C | Effective for acid-sensitive substrates. Can sometimes be performed at lower temperatures.[1][6] | Can promote self-condensation of the diketone or other base-catalyzed side reactions. |
Troubleshooting Guide: Common Experimental Issues
Navigating synthetic challenges is an integral part of research. This section addresses common problems encountered during the condensation of this compound.
Q: My reaction yield is disappointingly low or non-existent. What should I investigate first?
A: Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Catalyst Inactivity/Inappropriateness: The chosen catalyst may be too weak or unsuitable for your specific substrates. If you started with a mild catalyst like iodine and saw no reaction, consider a stronger Brønsted acid like PTSA. Conversely, if your starting materials contain acid-sensitive groups, a strong acid could be causing decomposition; in this case, switching to a Lewis acid or a base-catalyzed system is advisable.[1]
-
Sub-optimal Reaction Conditions: The Friedländer condensation often requires elevated temperatures to drive the dehydration steps.[1] If you are running the reaction at a low temperature, gradually increasing it may improve the yield. Ensure your solvent is appropriate for the chosen temperature and catalyst system.
-
Purity of Reactants: Impurities in either this compound or the o-aminoaryl ketone can inhibit the catalyst or lead to side reactions. Confirm the purity of your starting materials via NMR or other analytical techniques.
Q: I'm observing significant side product formation. How can I improve the reaction's selectivity?
A: The formation of side products often points to a reaction that is either too harsh or where one component is reacting with itself.
-
Self-Condensation: β-diketones can undergo self-condensation, especially under strong basic conditions. If you are using a base, consider adding the diketone slowly to the reaction mixture containing the other reactant and the base to maintain a low instantaneous concentration of the diketone.
-
Decomposition: Strong acids and high temperatures can cause degradation of electron-rich aromatic systems. If you suspect decomposition, try using a milder catalyst (e.g., switch from H₂SO₄ to Nd(NO₃)₃·6H₂O) or lowering the reaction temperature.[4]
-
Tarry Residues: Formation of tar often indicates polymerization. This can sometimes be mitigated by running the reaction at a higher dilution or by using a heterogeneous catalyst which can provide a more controlled reaction environment on its surface.[2]
Q: The reaction is proceeding cleanly but is extremely slow. How can I accelerate it?
A: Increasing the reaction rate can be achieved in several ways:
-
Increase Catalyst Loading: While catalytic amounts are desired, sometimes increasing the loading from 1-2 mol% to 5-10 mol% can significantly speed up the reaction without promoting excessive side product formation.
-
Increase Temperature: This is the most straightforward approach. If the reaction is slow at 80 °C, increasing to 100 °C or 120 °C (solvent permitting) will likely increase the rate.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the Friedländer synthesis, often from hours to minutes.[2] This is due to efficient and rapid heating of the reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for PTSA-Catalyzed Condensation
This protocol provides a general starting point for the condensation of this compound with a generic o-aminoaryl ketone.
-
Materials:
-
o-Aminoaryl ketone (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.1 mmol, 0.1 equiv)
-
Toluene (5 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-aminoaryl ketone, this compound, and toluene.
-
Begin stirring the mixture to ensure homogeneity.
-
Add the p-toluenesulfonic acid monohydrate to the flask.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Small-Scale Catalyst Screening
To efficiently identify the optimal catalyst, perform parallel small-scale reactions.
-
Procedure:
-
In separate labeled vials, place the o-aminoaryl ketone (e.g., 0.1 mmol) and this compound (0.11 mmol).
-
To each vial, add 1 mL of a suitable solvent (e.g., toluene).
-
To each vial, add a different catalyst (0.01 mmol, 10 mol%):
-
Vial A: PTSA·H₂O
-
Vial B: Neodymium(III) nitrate hexahydrate
-
Vial C: Molecular Iodine (I₂)
-
Vial D: Potassium tert-butoxide (use THF as solvent)
-
Vial E: No catalyst (control)
-
-
Seal the vials and place them in a heating block set to 100 °C.
-
After a set time (e.g., 2 hours), take a small aliquot from each vial, spot on a TLC plate, and develop to compare the extent of product formation.
-
Based on the TLC results, select the most promising catalyst for a larger-scale reaction.
-
References
-
Friedländer synthesis - Wikipedia . Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series . Available at: [Link]
-
Synthesis of 1,3-diketones - Organic Chemistry Portal . Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal . Available at: [Link]
-
1,3-Diketones. Synthesis and properties - ResearchGate . Available at: [Link]
-
Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH . Available at: [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal . Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. 1,3-Diketone synthesis [organic-chemistry.org]
- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with pyrimidine synthesis, a cornerstone of medicinal chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may encounter during your experiments, with a primary focus on the widely used Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A: Low or no yield in a Biginelli reaction is a common issue that can typically be traced back to one or more of the following factors: catalyst inefficiency, suboptimal reaction conditions, or the purity of your starting materials.[1] A systematic approach to troubleshooting is recommended. Start by verifying the activity of your catalyst. If you are using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, ensure the concentration is accurate. Next, evaluate your reaction time and temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine if the reaction has gone to completion.[2] Finally, ensure your aldehyde, β-ketoester, and urea (or thiourea) are of high purity, as impurities can significantly inhibit the reaction.[1][2]
Q2: I'm observing a prominent yellow, fluorescent byproduct in my Biginelli reaction. What is it, and how can I prevent its formation?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2][3] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated from the decomposition of urea at elevated temperatures, leading to this competing reaction pathway.[2][3]
To minimize DHP formation, consider the following strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of this byproduct.[2][3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may show a preference for the desired Biginelli reaction.[2][3]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia.[3]
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?
A: N-acylureas are common byproducts in the Biginelli reaction that can complicate purification. These arise from a competing reaction between the β-ketoester and urea.[2] To confirm their presence, you can use analytical techniques such as ¹H and ¹³C NMR spectroscopy and mass spectrometry.[1][2] To prevent their formation, carefully control the stoichiometry of your reactants and the choice of catalyst.[2] Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[2]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions for Improved Yields
Low conversion rates are a frequent hurdle in pyrimidine synthesis. This guide provides a systematic approach to optimizing your reaction conditions.
Issue: Significant amount of unreacted starting materials observed in the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in pyrimidine synthesis.
Detailed Steps & Explanations:
-
Catalyst Evaluation: The catalyst is a critical component. While traditional methods often employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[1][4] Lewis acids such as Yb(OTf)₃, InCl₃, FeCl₃, and ZnCl₂ have been demonstrated to be highly effective, often resulting in higher yields and shorter reaction times.[4][5] The choice of catalyst can also influence the reaction mechanism and selectivity.[4]
-
Reaction Monitoring and Adjustment: Continuous monitoring of the reaction progress is essential. Thin Layer Chromatography (TLC) is a simple and effective technique for this purpose.[6] If the reaction appears sluggish, a moderate increase in temperature or a longer reaction time may be necessary to drive it to completion.[2] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields in some cases.[5][7]
-
Solvent Selection: The solvent plays a significant role in reaction efficiency by affecting the solubility of reactants and the reaction rate.[3] While solvent-free conditions are often effective and environmentally friendly, polar solvents like ethanol or acetonitrile can enhance yields for certain substrates.[7] It is crucial to use a dry solvent, as the presence of water can interfere with the reaction.[7]
-
Purity of Reactants: Impurities in the starting materials can act as inhibitors, significantly reducing the yield.[1][2] Always use high-purity aldehydes, β-dicarbonyl compounds, and urea or thiourea.
-
Stoichiometry: While a 1:1:1 molar ratio of the three components is standard, using a slight excess of the urea or thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve the yield.[7]
Data Presentation: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Typical Loading | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| HCl | Catalytic | Ethanol | Reflux | 12-24 h | 40-80 | [1] |
| Yb(OTf)₃ | 10 mol% | Solvent-free | 100 | 0.5-2 h | 85-95 | [5] |
| InCl₃ | 20 mol% | Acetonitrile | Reflux | 2-4 h | 80-92 | [4] |
| FeCl₃ | 10 mol% | Solvent-free | 80 | 1-3 h | 88-96 | [4] |
| L-proline/TFA | 20 mol% | Acetonitrile | 85 | 4-6 h | 75-90 | [8] |
Note: Yields are substrate-dependent and the table provides a general comparison.
Guide 2: Managing Side Reactions and Purification
The formation of byproducts is a common challenge that can complicate purification and reduce the overall yield.
Issue: Presence of multiple spots on TLC, indicating a complex mixture of products.
Common Side Reactions and Mitigation Strategies:
-
Hantzsch Dihydropyridine Formation: As discussed in the FAQs, this is a common fluorescent byproduct.[2][3]
-
Knoevenagel Condensation: This reaction between the aldehyde and the β-ketoester can lead to the formation of an α,β-unsaturated dicarbonyl compound, which may not cyclize efficiently.[2][4]
-
Mitigation: Using a Lewis acid catalyst instead of a strong Brønsted acid can often minimize this side reaction.[4]
-
-
Aldehyde Self-Condensation (Aldol Reaction): Aliphatic aldehydes, in particular, can undergo self-condensation.
-
Mitigation: Ensure the purity of the aldehyde and carefully control the stoichiometry of the reactants.[4]
-
Purification Workflow:
Caption: General purification workflow for pyrimidine synthesis products.
Purification Insights:
-
Recrystallization: This is often the most straightforward method for purifying solid DHPM products. Ethanol is a commonly used solvent.[3] Testing a range of solvents to find one where your product is sparingly soluble at room temperature but readily soluble when hot is key.[4]
-
Column Chromatography: For complex mixtures or oily products, column chromatography is necessary. Careful selection of the stationary phase (typically silica gel) and the mobile phase (e.g., mixtures of hexane and ethyl acetate) is crucial for achieving good separation.[4]
Experimental Protocols
Protocol 1: General Procedure for a Solvent-Free Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones under solvent-free conditions, which are often high-yielding and environmentally friendly.[7]
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.2 mmol), and the catalyst.
-
Stir the mixture at a controlled temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 0.5-3 hours), cool the reaction mixture to room temperature.
-
Add a small amount of cold ethanol and stir for 5 minutes to precipitate the product.
-
Filter the solid product and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel on aluminum backing)
-
Developing chamber
-
Mobile phase (e.g., 7:3 hexane:ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Staining agent (if compounds are not UV-active)
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a faint line about 1 cm from the bottom of the TLC plate. Mark starting points for the starting material, a co-spot, and the reaction mixture.[6]
-
Spot the Plate:
-
Lane 1 (Starting Material): Spot a dilute solution of the limiting reactant.
-
Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, carefully spot an aliquot of the reaction mixture.
-
Lane 3 (Reaction Mixture): Spot an aliquot of the reaction mixture.[6]
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[6]
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[6] The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
- Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
- Benchchem. (n.d.). Troubleshooting low yield in Biginelli reaction for pyrimidines.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.
-
ACS Omega. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-o-Tolylbutane-1,3-dione
Welcome to the technical support center for the purification of 1-o-Tolylbutane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-diketone. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. The information provided is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental work.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: My final product is an oil or a low-melting solid, not the expected crystalline material.
Possible Causes and Solutions:
-
Presence of Unreacted Starting Materials: The synthesis of this compound is often achieved through a Claisen condensation reaction between an o-tolyl ketone and an acetylating agent like ethyl acetate.[1][2] Incomplete reaction can leave residual starting materials, which can act as impurities and depress the melting point of the final product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting materials. If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the acetylating agent.
-
-
Solvent Entrapment: During crystallization, solvent molecules can become trapped within the crystal lattice, leading to a lower melting point and an oily appearance.
-
Solution: Ensure the crystals are thoroughly dried under vacuum. If solvent entrapment is suspected, redissolving the product in a minimal amount of a suitable hot solvent and allowing it to recrystallize slowly can help.[3][4] Washing the filtered crystals with a small amount of cold, fresh solvent can also help remove residual solvent.[4]
-
-
Formation of Side Products: The Claisen condensation can sometimes lead to the formation of side products, such as self-condensation products of the starting ketone or ester.[1][5] These impurities can interfere with crystallization.
-
Solution: Purification by column chromatography is often effective in separating the desired β-diketone from structurally similar side products.[6] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically employed.
-
Issue 2: The yield of my purified product is significantly lower than expected.
Possible Causes and Solutions:
-
Loss During Extraction: this compound, being a β-diketone, can form a water-soluble enolate salt under basic conditions.[7] During aqueous workup, if the pH is too high, a significant portion of the product may remain in the aqueous layer.
-
Decomposition During Purification: β-Diketones can be susceptible to decomposition, especially under harsh conditions such as prolonged heating or exposure to strong acids or bases.[10]
-
Choosing an Inappropriate Recrystallization Solvent: Using a solvent in which the product is too soluble at room temperature will result in poor recovery of crystals upon cooling.[3][4]
Issue 3: My purified product shows multiple spots on TLC analysis.
Possible Causes and Solutions:
-
Incomplete Purification: A single purification step may not be sufficient to remove all impurities, especially if they have similar polarities to the desired product.
-
Solution: A combination of purification techniques may be necessary. For instance, an initial purification by column chromatography can be followed by recrystallization to achieve high purity.
-
-
Keto-Enol Tautomerism: β-Diketones like this compound exist as an equilibrium mixture of keto and enol tautomers.[8] These tautomers can sometimes appear as two distinct, albeit often close, spots on a TLC plate.
-
Solution: This is an inherent property of the compound and not necessarily an indication of impurity. Characterization by NMR spectroscopy can confirm the presence of both tautomers. The ratio of the two forms can be influenced by the solvent used for analysis.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities arise from the Claisen condensation reaction used for its synthesis.[1][2] These include:
-
Unreacted Starting Materials: o-Methylacetophenone and the acetylating agent (e.g., ethyl acetate).
-
Self-Condensation Products: Products from the reaction of the starting materials with themselves.
-
Byproducts from the Base: For example, if sodium ethoxide is used as the base, residual ethanol will be present.[5]
Q2: What is the most effective general strategy for purifying crude this compound?
A multi-step approach is often the most effective:
-
Aqueous Workup: After the reaction, a carefully controlled aqueous workup is crucial. The reaction mixture is typically quenched with a weak acid to neutralize the base and then extracted with an organic solvent.[8]
-
Column Chromatography: This is a powerful technique for separating the desired product from unreacted starting materials and side products.[6]
-
Recrystallization: This final step is excellent for removing minor impurities and obtaining a highly pure, crystalline product.[3][4]
Q3: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of this compound:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR) with an internal standard.[9]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information about the purity of the sample.[12][13][14]
Q4: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?
Yes, standard laboratory safety practices should always be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.[15]
-
Handling Bases: Strong bases like sodium hydride or sodium ethoxide are corrosive and reactive. Handle them with care and according to their safety data sheets.
-
Solvent Safety: Be aware of the flammability and toxicity of the organic solvents used.
III. Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) to find a suitable recrystallization solvent or solvent system.[11] The ideal solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.[3]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
IV. Data Presentation
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| n-Hexane | 69 | 0.1 | Good for initial non-polar elution in chromatography. |
| Ethyl Acetate | 77 | 4.4 | Common polar co-solvent for chromatography and recrystallization. |
| Ethanol | 78 | 4.3 | Good single solvent for recrystallization of moderately polar compounds. |
| Isopropanol | 82 | 3.9 | Alternative to ethanol for recrystallization. |
| Dichloromethane | 40 | 3.1 | Useful for extraction, but its volatility requires careful handling. |
V. Visualizations
Caption: General workflow for the purification of this compound.
Caption: Common issues and their potential root causes in purification.
VI. References
-
PubMed. (2010). Beta-diketones: Peak Shape Challenges and the Use of Mixed-Mode High-Performance Liquid Chromatography Methodology to Obtain Fast, High Resolution Chromatography.
-
Smolecule. (2023). Buy this compound | 56290-54-1.
-
ResearchGate. (2025). β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography.
-
MDPI. Recent Developments in the Synthesis of β-Diketones.
-
University of California, Los Angeles. Recrystallization - Single Solvent.
-
University of California, Irvine. Recrystallization-1.pdf.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
-
Wikipedia. Claisen condensation.
-
L.S. College, Muzaffarpur. (2020). Claisen condensation.
-
Organic Syntheses. An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask....
-
Organic Chemistry Portal. Claisen Condensation.
-
AWS. Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones.
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
-
4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy.
-
Benchchem. A Comparative Guide to the Validation of Analytical Methods for p-Menthane-1,3,8-triol.
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Home Page [chem.ualberta.ca]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Recent Developments in the Synthesis of β-Diketones | MDPI [mdpi.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buy this compound | 56290-54-1 [smolecule.com]
Technical Support Guide: Solvent Effects on the Keto-Enol Equilibrium of 1-o-Tolylbutane-1,3-dione
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for understanding and managing the solvent-dependent keto-enol tautomerism of 1-o-tolylbutane-1,3-dione. The content is structured to address common questions, troubleshoot experimental issues, and provide standardized protocols for accurate analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the tautomeric behavior of this compound.
Q1: What are the keto and enol tautomers of this compound?
A: this compound, a β-dicarbonyl compound, exists as a dynamic equilibrium between two constitutional isomers: a diketo form and a cis-enol form.[1] The interconversion involves the migration of a proton and the shifting of electrons. The enol form is significantly stabilized by a strong intramolecular hydrogen bond, which forms a stable six-membered ring.[2][3]
Caption: Keto-enol equilibrium of this compound.
Q2: Why is the keto-enol equilibrium of this compound so sensitive to the solvent?
A: The equilibrium position is highly dependent on the solvent because the solvent molecules interact differently with the keto and enol tautomers, altering their relative stabilities.[4] The two primary factors are the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.[5] Polar solvents can stabilize the more polar tautomer, while hydrogen-bonding solvents can compete with the enol's internal hydrogen bond.[6][7]
Q3: In general, which type of solvent favors the enol form, and why?
A: Non-polar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride, benzene) tend to favor the enol form.[5][8] The rationale is that these solvents do not engage in strong intermolecular interactions and therefore cannot disrupt the highly stable, intramolecular hydrogen bond of the enol tautomer.[1][2] This internal stabilization is the dominant energetic factor in a non-interactive solvent environment.
Q4: Which type of solvent favors the keto form, and why?
A: Polar, protic solvents (e.g., water, methanol) generally shift the equilibrium toward the keto form.[7] These solvents are strong hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it. Simultaneously, they disrupt the enol's internal hydrogen bond by forming new, competing hydrogen bonds with the enol's hydroxyl and carbonyl groups.[2][9] This external solvation of the keto form often outweighs the internal stabilization of the enol form.
Q5: How does the o-tolyl group influence the equilibrium compared to a simpler compound like acetylacetone?
A: The o-tolyl group, being an aromatic substituent, introduces electronic and steric effects. Electronically, it extends the conjugation of the enol's π-system, which generally provides additional stabilization to the enol form compared to the methyl group in acetylacetone.[1][2] However, the steric bulk of the ortho-methyl group may cause some torsion, potentially affecting the planarity of the conjugated system and the geometry of the intramolecular hydrogen bond. The precise effect is a balance of these factors, but an increase in enol content relative to acetylacetone in non-polar solvents is often expected due to enhanced conjugation.
Section 2: Troubleshooting Experimental Inconsistencies
This section provides solutions to common issues encountered during the experimental determination of the keto-enol equilibrium.
Q1: My ¹H NMR spectra show a very broad signal for the enolic hydroxyl proton, making integration unreliable. What is the cause?
A: A broad enolic proton signal is typically due to chemical exchange. This can be caused by:
-
Trace acidic or basic impurities: These can catalyze the proton exchange, broadening the signal.
-
Water content in the solvent: The enolic proton can exchange with protons from residual water in the deuterated solvent (e.g., CDCl₃). Solution:
-
Use high-purity, freshly opened deuterated solvents. Storing solvents over molecular sieves can help.
-
If possible, prepare the NMR sample in an inert atmosphere (e.g., a glovebox) to minimize moisture exposure.
-
While direct integration of the hydroxyl proton is often difficult, the equilibrium constant can be reliably calculated by comparing the integrals of other, non-exchangeable protons, such as the keto methylene (-CH₂-) and the enol methine (=CH-) signals.[10]
Q2: The calculated equilibrium constant (K_eq) in a non-polar solvent is lower than literature values for similar compounds. Why might this be?
A: A lower-than-expected enol population in a non-polar solvent can stem from several issues:
-
Polar Impurities: The presence of small amounts of polar impurities (e.g., water, acetone) in your non-polar solvent can significantly shift the equilibrium by solvating the keto form.
-
Insufficient Equilibration Time: The interconversion between keto and enol tautomers can be slow, sometimes taking several hours to reach thermodynamic equilibrium after dissolution.[11][12] Solution:
-
Ensure your solvent is highly pure. Consider passing it through a column of activated alumina or silica gel if necessary.
-
After preparing the sample, allow it to stand at a constant temperature for a few hours before acquiring the spectrum to ensure equilibrium has been reached. You can monitor this by taking spectra at different time points until the keto:enol ratio becomes constant.
Q3: I am observing significant variability in my results between identical experiments. What are the likely sources of error?
A: Inconsistent results often point to a lack of control over key experimental variables:
-
Temperature Fluctuations: The keto-enol equilibrium is temperature-dependent.[13][14] Small changes in the lab or NMR probe temperature can alter the equilibrium position.
-
Concentration Effects: Solute-solute interactions can influence the equilibrium. Significant variations in sample concentration can lead to different results. Solution:
-
Use the NMR spectrometer's variable temperature unit to maintain a constant, known temperature during acquisition.
-
Prepare your solutions carefully by weight and volume to ensure consistent concentrations across all experiments.
Section 3: Quantitative Data Summary
While specific data for this compound is sparse, the behavior of acetylacetone (a closely related β-diketone) provides an excellent model for the expected solvent-dependent trends.[6][13]
| Solvent | Dielectric Constant (ε) | Approx. % Enol (for Acetylacetone) | Primary Solute-Solvent Interaction |
| Gas Phase | 1.0 | ~95% | Intramolecular H-bond (no competition) |
| Cyclohexane | 2.0 | ~95% | Weak van der Waals forces |
| Carbon Tetrachloride | 2.2 | ~95% | Weak van der Waals forces |
| Benzene | 2.3 | ~90% | π-stacking interactions may slightly favor enol |
| Chloroform (CDCl₃) | 4.8 | ~80% | Weak H-bond donation from CDCl₃ to keto C=O |
| Acetone | 21.0 | ~65% | Dipole-dipole interactions stabilizing keto form |
| Dimethyl Sulfoxide (DMSO) | 47.0 | ~63% | Strong H-bond acceptor, stabilizes enol OH |
| Methanol | 33.0 | ~30% | Strong intermolecular H-bonding with both forms |
| Water (D₂O) | 78.0 | <20% | Very strong intermolecular H-bonding with keto form |
Note: Data is compiled and generalized from multiple sources for illustrative purposes.[1][6][15]
Section 4: Standard Operating Protocol: ¹H NMR Determination of K_eq
This protocol outlines the steps for accurately determining the keto-enol equilibrium constant (K_eq = [Enol]/[Keto]).
1. Sample Preparation: a. Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube. b. Using a volumetric pipette, add 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃). c. Add a small amount of an internal standard if absolute quantification is needed (e.g., tetramethylsilane, TMS, though often present in commercial solvents). d. Cap the NMR tube securely and gently invert several times to ensure complete dissolution. e. Allow the sample to equilibrate at room temperature for at least 1 hour before analysis.
2. NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Set and stabilize the probe temperature (e.g., 298 K). c. Tune and match the probe, and then lock and shim the sample for optimal magnetic field homogeneity. d. Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Ensure the spectral width covers the range from ~0 to 16 ppm to capture all relevant signals, especially the downfield enolic proton.
3. Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Calibrate the chemical shift scale by setting the residual solvent peak or TMS peak to its known value. c. Identify the characteristic signals:
- Keto form: A singlet for the methylene protons (-CH₂-) typically between 3.5-4.0 ppm.
- Enol form: A singlet for the vinylic methine proton (=CH-) typically between 5.5-6.5 ppm.
- Enol form: A broad singlet for the hydroxyl proton (-OH) typically far downfield, >12 ppm. d. Carefully integrate the area under the keto methylene peak (I_keto) and the enol methine peak (I_enol).
4. Calculation of Equilibrium Constant (K_eq): a. The concentration of each tautomer is proportional to its integrated signal area, adjusted for the number of protons contributing to that signal. b. The keto methylene signal represents 2 protons, while the enol methine signal represents 1 proton. c. The ratio of concentrations is therefore: [Enol] / [Keto] = (I_enol / 1) / (I_keto / 2) d. The equilibrium constant is calculated as: K_eq = 2 * (I_enol / I_keto)
Caption: Experimental workflow for determining K_eq via ¹H NMR.
Section 5: Visualizing Key Relationships
The following diagram illustrates the logical relationship between solvent properties and the resulting shift in the tautomeric equilibrium.
Caption: Influence of solvent properties on equilibrium position.
References
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]
-
Cook, A. G., & Feltman, T. L. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]
-
Zhang, Y., et al. (n.d.). Formation and Stabilization Mechanisms of Enols on Pt through Multiple Hydrogen Bonding. ChemCatChem. [Link]
-
Journal of Chemical Sciences. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]
-
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]
-
Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. [Link]
-
Chemistry Stack Exchange. (2014, October 28). Which is the more stable enol form?[Link]
-
ResearchGate. (n.d.). Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol. [Link]
-
Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism?[Link]
-
BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]
-
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
-
BioPchem. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]
-
RSC Publishing. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. [Link]
-
ResearchGate. (2017, June 17). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]
-
Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]
-
ACS Publications. (2020, January 7). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. [Link]
-
DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. [Link]
-
PubMed. (2017, February 23). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. [Link]
-
The Research Portal. (n.d.). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. [Link]
-
ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]
-
Oregon State University. (2020, December 28). Measurement of Keto-Enol Equilibrium. [Link]
-
ResearchGate. (2025, August 6). Keto-Enol Equilibrium from NMR Data: A Closer Look at the Laboratory Experiment. [Link]
-
Taylor & Francis. (n.d.). Keto enol tautomerism – Knowledge and References. [Link]
-
YouTube. (2012, October 23). Keto-Enol Equilibrium Using NMR. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission...[Link]
-
Canadian Science Publishing. (n.d.). SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. [Link]
-
ResearchGate. (2025, August 6). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]
-
ResearchGate. (2025, August 7). (PDF) Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. [Link]
-
NIH. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]
-
PubMed. (n.d.). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. [Link]
-
Wiley Online Library. (n.d.). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 11. biopchem.education [biopchem.education]
- 12. researchgate.net [researchgate.net]
- 13. cores.research.asu.edu [cores.research.asu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to ¹H NMR Analysis of 1-o-Tolylbutane-1,3-dione Keto-Enol Tautomers
This guide provides an in-depth comparative analysis of the keto-enol tautomerism of 1-o-tolylbutane-1,3-dione, leveraging ¹H NMR spectroscopy. We will explore the structural and electronic factors governing the tautomeric equilibrium and demonstrate how solvent choice profoundly influences the observed ratio of tautomers. This document is intended for researchers and professionals in organic chemistry and drug development who utilize NMR for structural elucidation and quantitative analysis.
The Principle: Keto-Enol Tautomerism in β-Dicarbonyl Systems
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] The equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form) is a fundamental concept in organic chemistry known as keto-enol tautomerism.[2] For simple ketones and aldehydes, the equilibrium overwhelmingly favors the more stable keto form.
However, in β-dicarbonyl compounds like this compound, the enol form gains significant stability. This stabilization arises from two key factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density.
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl proton forms a strong, six-membered ring intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group.[3] This cyclic arrangement provides substantial thermodynamic stability.
The position of this equilibrium is not static; it is highly sensitive to the molecular structure and the surrounding environment, particularly the solvent.[4][5] ¹H NMR spectroscopy is an ideal technique for quantifying this equilibrium because the interconversion between keto and enol tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species in solution.[6][7]
Structural Analysis of this compound Tautomers
This compound can exist in a dynamic equilibrium between its keto form and two possible enol forms. However, one enol form is significantly favored.
-
Keto Form: Possesses two carbonyl groups and a central methylene (CH₂) group with acidic protons.
-
Enol Form (A): Enolization occurs towards the acetyl methyl group.
-
Enol Form (B): Enolization occurs towards the tolyl group. This enol is highly favored due to the extended conjugation between the enol's π-system and the aromatic tolyl ring, providing superior resonance stabilization compared to Enol A.[8]
Therefore, for the remainder of this guide, our analysis will focus on the equilibrium between the keto form and the more stable Enol Form B.
Comparative ¹H NMR Analysis in Different Solvents
The choice of deuterated solvent is a critical experimental parameter that directly influences the keto-enol equilibrium.[9] The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor can selectively stabilize one tautomer over the other.[1][2][10] We will compare the expected ¹H NMR spectra in three representative solvents: non-polar (Chloroform-d), polar aprotic (DMSO-d₆), and polar protic (Methanol-d₄).
Characteristic ¹H NMR Signals
-
Keto Form:
-
Methylene Protons (-CH₂-): A sharp singlet, typically around δ 3.5-4.5 ppm.[11]
-
Acetyl Protons (-COCH₃): A sharp singlet, typically around δ 2.1-2.3 ppm.
-
-
Enol Form:
-
Enolic Proton (-OH): A broad singlet at a significantly downfield shift, often δ 15-17 ppm, due to the strong intramolecular hydrogen bond.
-
Vinylic Proton (=CH-): A sharp singlet, typically around δ 5.5-6.5 ppm.[12]
-
Enol Methyl Protons (=C-CH₃): A sharp singlet, typically around δ 2.0-2.2 ppm.
-
Shared Signals: Both tautomers will exhibit signals for the tolyl aromatic protons (δ 7.0-8.0 ppm) and the tolyl methyl group (δ ~2.4 ppm).
Solvent-Dependent Equilibrium Shift: A Comparison
The causality behind the equilibrium shift is rooted in intermolecular interactions between the solvent and the tautomers.
-
Chloroform-d (CDCl₃) - Non-polar: In a non-polar environment, the intramolecularly hydrogen-bonded enol form is exceptionally stable. The solvent does not effectively compete for hydrogen bonding, thus the equilibrium is expected to lie heavily in favor of the enol tautomer .[1][9]
-
DMSO-d₆ - Polar Aprotic: DMSO is a strong hydrogen bond acceptor. It can form intermolecular hydrogen bonds with the enolic -OH proton, thereby disrupting the stabilizing intramolecular hydrogen bond.[3] It also solvates the polar keto form effectively. This competition shifts the equilibrium, increasing the population of the keto tautomer compared to that in CDCl₃.[1][9]
-
Methanol-d₄ (CD₃OD) - Polar Protic: Polar protic solvents can act as both hydrogen bond donors and acceptors. They strongly solvate the two carbonyl groups of the keto form via hydrogen bonding.[13] This potent stabilization of the keto form, combined with the disruption of the enol's internal hydrogen bond, is expected to shift the equilibrium significantly towards the keto tautomer , which may even become the major species in solution.
Data Summary: Predicted Tautomer Distribution
The following table summarizes the expected chemical shifts and the anticipated quantitative distribution of the keto and enol tautomers in the selected solvents. The percentages are derived from the principles of solvent-tautomer interactions.
| Solvent | Tautomer | Characteristic Proton | Expected δ (ppm) | Integration (Relative) | % Keto | % Enol |
| CDCl₃ | Keto | Methylene (-CH₂-) | ~4.0 | 1 | ~10% | ~90% |
| Enol | Vinylic (=CH-) | ~6.2 | 9 | |||
| Enol | Enolic (-OH) | ~16.5 | 9 | |||
| DMSO-d₆ | Keto | Methylene (-CH₂-) | ~4.2 | 1 | ~40% | ~60% |
| Enol | Vinylic (=CH-) | ~6.4 | 1.5 | |||
| Enol | Enolic (-OH) | ~16.2 | 1.5 | |||
| CD₃OD | Keto | Methylene (-CH₂-) | ~4.1 | 3 | ~75% | ~25% |
| Enol | Vinylic (=CH-) | ~6.3 | 1 | |||
| Enol | Enolic (-OH) | Not observed* | - |
*Note: In protic solvents like CD₃OD, the enolic -OH proton rapidly exchanges with the solvent's deuterium atoms, causing the signal to broaden significantly and often disappear from the spectrum.
Experimental Protocols & Workflow
To ensure reliable and reproducible data, a standardized protocol is essential.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of solid this compound directly into a clean, dry vial.
-
Add 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[14]
-
Gently vortex or swirl the vial until the solid is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
-
Equilibration:
-
Allow the sealed NMR tube to stand at a constant temperature (e.g., the spectrometer's probe temperature, typically 25 °C) for at least 10 minutes. This ensures the keto-enol equilibrium has been established in the specific solvent before data acquisition.[15]
-
-
Data Acquisition (Using a standard 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-second relaxation delay, 16 scans).
-
-
Data Processing and Quantitative Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the signal for tetramethylsilane (TMS) at δ 0.00 ppm or the residual protio-solvent peak (e.g., CHCl₃ at δ 7.26 ppm).
-
Carefully integrate the area under the characteristic, non-overlapping peaks. The most reliable signals for quantification are the keto methylene singlet (-CH₂) and the enol vinylic singlet (=CH-).
-
Calculate the percentage of the enol form using the following formula:
%Enol = [Integration(Enol =CH-)] / [Integration(Enol =CH-) + (Integration(Keto -CH₂-)/2)] * 100
(Note: The integration of the keto methylene signal must be divided by two as it represents two protons, while the vinylic signal represents one proton.)
-
Conclusion for the Professional
The tautomeric equilibrium of this compound is a textbook example of structural and environmental control over molecular isomerism. As demonstrated, ¹H NMR spectroscopy is a powerful and direct method for quantifying the ratio of keto and enol forms in solution. The key takeaway for the practicing scientist is the profound impact of the solvent: non-polar solvents preserve the highly stable, intramolecularly hydrogen-bonded enol, while increasingly polar and protic solvents disrupt this stability and favor the keto form through strong intermolecular solvation. This understanding is crucial not only for structural assignment but also for predicting and controlling the reactivity of β-dicarbonyl compounds in various chemical environments, a cornerstone of synthetic and medicinal chemistry.
References
-
Ali, B. M., & Taha, N. F. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. International Journal of Molecular Sciences, 21(22), 8789. [Link]
-
Ali, B. M., & Taha, N. F. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Center for Biotechnology Information. [Link]
-
MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. [Link]
-
ChemBK. (2024). 1-P-TOLYLBUTANE-1,3-DIONE. ChemBK. [Link]
-
McCormick, J. M. (2015). Variation of K for the Keto-Enol Tautomerism of ß-Dicarbonyls. Truman State University, Department of Chemistry. [Link]
-
Cook, A., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1825. [Link]
-
Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]
-
Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]
-
Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105–2109. [Link]
-
Sato, K., et al. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. aws.amazon.com. [Link]
-
Hansen, P. E. (2017). 1 H NMR spectrum of acetylacetone. ResearchGate. [Link]
-
Cook, A., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. [Link]
-
Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Chemistry Stack Exchange. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. ResearchGate. [Link]
-
AZoM. (2015). Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. AZoM. [Link]
-
Rogers, M. T., & Burdett, J. L. (1965). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]
-
Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia, 3(1), 183-196. [Link]
-
Cook, A., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Semantic Scholar. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetylacetone. NIST WebBook. [Link]
-
LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. LibreTexts. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 12. Acetylacetone(123-54-6) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-o-Tolylbutane-1,3-dione and its Derivatives
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of 1-o-tolylbutane-1,3-dione and its structurally related derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated analytical approach. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering objective performance comparisons supported by established principles and experimental data from the scientific literature.
Introduction: The Analytical Imperative for β-Diketones
This compound is a β-diketone, a class of molecules that serve as versatile building blocks in organic synthesis and are precursors to a wide array of compounds, including pharmaceuticals and other biologically active molecules.[1] The presence of two carbonyl groups and an aromatic ring imparts unique chemical reactivity, making these compounds valuable synthons.[1] For drug development professionals, derivatives of this scaffold may emerge as lead compounds, metabolites, or impurities, necessitating their unambiguous identification and precise quantification.
Mass spectrometry is the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity for structural elucidation and quantitation.[2][3] The choice of the specific mass spectrometric approach, however, is critical and depends on the analyte's physicochemical properties (e.g., volatility, thermal stability, polarity) and the analytical question at hand. This guide will dissect the two primary workflows: GC-MS for volatile and thermally stable analytes, and LC-MS for a broader range of polarities and thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
GC-MS is a powerful technique for the analysis of compounds that are volatile and thermally stable.[4][5] Given that this compound is a small organic molecule, GC-MS represents a primary analytical strategy. The workflow involves separating the analyte from the sample matrix in a gas chromatograph before it enters the mass spectrometer for ionization and detection.
Figure 1: General experimental workflow for GC-MS analysis.
Ionization: Electron Ionization (EI) vs. Chemical Ionization (CI)
The choice of ionization technique dictates the nature of the resulting mass spectrum.
-
Electron Ionization (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy (typically 70 eV) electrons.[6][7] This process imparts significant energy, leading to extensive and reproducible fragmentation.[6] The resulting pattern is a molecular fingerprint, excellent for structural elucidation and library matching. However, for some molecules, the molecular ion (the peak representing the intact molecule's mass) can be weak or absent.[6]
-
Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas (like methane or ammonia) to gently protonate the analyte molecule.[8][9] The process transfers less energy, resulting in significantly less fragmentation and typically a strong protonated molecule peak ([M+H]⁺).[9][10] This makes CI invaluable for confirming the molecular weight of an unknown compound when EI fails to produce a clear molecular ion.[9]
Causality: Choose EI when structural information from fragmentation is paramount and a library match is anticipated. Choose CI when molecular weight confirmation is the primary goal, especially for compounds that fragment excessively under EI conditions.
Predicted Fragmentation of this compound under EI
Understanding the fragmentation pathways is key to interpreting EI mass spectra. For this compound (Molecular Weight: 176.21 g/mol ), the fragmentation is governed by the stability of the resulting ions, primarily driven by α-cleavage and rearrangements involving the carbonyl groups and the aromatic ring.[11]
Key Fragmentation Pathways:
-
α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.
-
Loss of a methyl radical (•CH₃, 15 Da) from the acetyl group to form an acylium ion at m/z 161.
-
Loss of an acetyl radical (•COCH₃, 43 Da) to form the o-tolylacylium ion at m/z 119. This is often a very stable and prominent ion.
-
-
McLafferty Rearrangement: While less common for the diketo form, the enol tautomer can undergo this rearrangement. However, direct cleavages are typically more dominant for this structure.[12]
-
Aromatic Ring Fragmentation: The o-tolyl group can lead to characteristic fragments.
-
The o-tolylacylium ion (m/z 119) can lose carbon monoxide (CO, 28 Da) to form the tolyl cation at m/z 91. This fragment can further rearrange to the highly stable tropylium ion.[13]
-
Figure 2: Predicted EI fragmentation pathway for this compound.
The Role of Derivatization
For certain derivatives, particularly those with polar functional groups (e.g., hydroxylated metabolites), volatility can decrease, leading to poor chromatographic performance. Derivatization converts these polar groups into less polar, more volatile ones.[14][15]
-
Silylation: Replaces active hydrogens (e.g., on -OH groups) with a trimethylsilyl (TMS) group.[15]
-
Acylation: Introduces an acyl group.
-
PFBHA Derivatization: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with ketones to form oxime derivatives, which are highly volatile and detectable with high sensitivity, especially in negative chemical ionization (NCI) mode.[16]
Causality: Derivatization is a problem-solving tool. It is employed when the analyte exhibits poor peak shape, low volatility, or thermal instability, thereby improving its compatibility with the GC-MS system.[15]
Experimental Protocol: GC-MS Analysis
This protocol is a self-validating template that should be optimized for the specific analyte and matrix.
-
Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Concentrate the extract under a gentle stream of nitrogen.
-
(If necessary) Perform derivatization by adding the derivatizing agent (e.g., BSTFA for silylation) and incubating at a specified temperature (e.g., 60 °C for 30 minutes).
-
Reconstitute the final sample in a volatile solvent compatible with the GC inlet.
-
-
Instrument Setup (Example):
-
Gas Chromatograph: Agilent 8890 GC (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometer Setup (Example):
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (e.g., m/z 40-450) for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
Validation:
-
Inject a solvent blank to ensure no system contamination.
-
Run a calibration curve with certified reference standards of the target analyte to establish linearity and determine the limit of quantification (LOQ).
-
Analyze quality control (QC) samples at low, medium, and high concentrations to verify accuracy and precision.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility-Driven Alternative
For derivatives that are non-volatile, thermally labile, or highly polar (e.g., glucuronide or sulfate conjugates from metabolism studies), LC-MS is the technique of choice.[17][18] It separates compounds in the liquid phase before they are introduced into the mass spectrometer. The development of soft ionization techniques like Electrospray Ionization (ESI) has made LC-MS a cornerstone of modern drug discovery and metabolism studies.[19][20]
Ionization: ESI and APCI
-
Electrospray Ionization (ESI): The premier soft ionization technique for polar to moderately polar compounds.[20] It generates charged droplets from which ions are desorbed into the gas phase, typically forming protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. It is exceptionally gentle, allowing for the analysis of large and fragile molecules.[18]
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar compounds that are not easily ionized by ESI.[3] The LC eluent is vaporized and subjected to a corona discharge, which ionizes the solvent to create reagent ions that then ionize the analyte, similar to gas-phase CI.[8]
Causality: ESI is the first choice for most drug-like molecules and their metabolites due to its soft nature and broad applicability.[19] APCI serves as a complementary technique for more non-polar derivatives that do not ionize well by ESI.
Tandem Mass Spectrometry (MS/MS): The Key to Specificity
Tandem mass spectrometry (MS/MS or MS²) adds another dimension of specificity and is crucial for both structural elucidation and quantification in complex matrices.[21][22] An ion of a specific mass-to-charge ratio (the precursor ion) is selected in the first mass analyzer, fragmented (e.g., via collision-induced dissociation, CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer.[21]
This capability is the foundation of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) , the gold standard for quantification in bioanalysis.[18] By monitoring a specific precursor-to-product ion transition, chemical noise is virtually eliminated, leading to exceptional sensitivity and selectivity.[2]
Figure 3: Workflow for LC-MS/MS analysis, highlighting the tandem mass spectrometry stages.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for method development.
-
Sample Preparation:
-
Perform protein precipitation (for plasma/serum samples) with a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
Alternatively, use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts and higher sensitivity.
-
Centrifuge to pellet precipitated proteins/debris.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Instrument Setup (Example):
-
Liquid Chromatograph: Waters ACQUITY UPLC (or equivalent).
-
Column: BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions, and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Setup (Example):
-
Mass Spectrometer: Sciex Triple Quad 6500+ (or equivalent).
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Source Parameters: Optimize ion source gas, curtain gas, and temperature for the specific analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule ([M+H]⁺, m/z 177.1 for the parent compound). Product ions would be determined by infusing a standard and performing a product ion scan (e.g., transitions like 177.1 -> 119.1 and 177.1 -> 91.1).
-
-
Validation:
-
Establish MRM transitions and optimize collision energy for the analyte and internal standard.
-
Construct a calibration curve in the relevant biological matrix (e.g., plasma) to account for matrix effects.
-
Assess method performance for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines (e.g., FDA/EMA).
-
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between these powerful techniques is dictated by the specific analytical challenge.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Analyte Compatibility | Volatile & thermally stable compounds. Derivatization can extend the range.[23] | Broad range, from polar to non-polar. Ideal for non-volatile & thermally labile compounds.[17][18] |
| Ionization | "Hard" (EI) provides structural detail. "Soft" (CI) for MW confirmation.[6][10] | "Soft" (ESI, APCI) preserves the molecular ion, ideal for precursor selection in MS/MS.[20] |
| Sensitivity | Good to excellent, especially in SIM mode. Can reach pg levels.[24] | Gold standard for trace quantification. Can reach fg to pg levels, especially with MRM.[2] |
| Selectivity | Primarily from GC retention time and mass spectrum. Co-elutions can be problematic. | Extremely high due to chromatographic separation combined with specific MRM transitions.[2] |
| Structural Information | Rich fragmentation patterns from EI are excellent for library-based identification of unknowns.[6] | MS/MS scans provide fragmentation data for structural elucidation. High-resolution MS (HRMS) provides exact mass.[25] |
| Sample Throughput | Moderate. GC run times are typically longer (5-30 min). | High. UPLC/UHPLC systems allow for very short run times (1-5 min).[18] |
| Matrix Effects | Generally lower, as the matrix is often left behind in the GC inlet. | Can be significant (ion suppression/enhancement). Requires careful method development and use of internal standards.[26] |
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a task best addressed with a clear understanding of the analyte's properties and the analytical goals.
-
GC-MS , particularly with Electron Ionization, remains a formidable tool for the identification of volatile and thermally stable derivatives. Its strength lies in the reproducible fragmentation patterns that allow for confident structural elucidation and library matching.
-
LC-MS/MS is the indispensable workhorse in modern drug development settings. Its versatility in handling a wide range of compound polarities and its exceptional sensitivity and selectivity using MRM make it the superior choice for quantitative bioanalysis and the characterization of metabolites.[2][17]
Ultimately, the two techniques are not competitors but complementary partners in the analytical chemist's toolkit. A comprehensive analysis may even involve both: GC-MS for initial identification of synthetic products and LC-MS/MS for tracking their fate in complex biological systems. By understanding the fundamental principles and causal relationships outlined in this guide, researchers can design robust, self-validating methods to accelerate their scientific discoveries.
References
-
Zub, A., & Róna, K. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Drug Discovery Today, 14(3-4), 120-133. [Link]
-
Mäki, M., & Niinemets, Ü. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161-169. [Link]
-
Guillarme, D., & Veuthey, J. L. (2017). Liquid chromatography coupled to mass spectrometry for metabolite profiling in the field of drug discovery. Expert Opinion on Drug Discovery, 12(6), 575-587. [Link]
-
Springer Nature Experiments. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. [Link]
-
Kim, K. H., et al. (2013). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. Journal of Chromatographic Science, 51(8), 773-780. [Link]
-
Vogeser, M. (2026). Mass spectrometry: a game changer in laboratory diagnostics? Wiley Analytical Science. [Link]
-
Journal of Applied Bioanalysis. (2023). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]
-
Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 37(4), 513-532. [Link]
-
An, G., & Rettie, A. E. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. The AAPS Journal, 16(4), 683-690. [Link]
-
Oasmaa, A., et al. (2010). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels, 24(4), 2547-2554. [Link]
-
Bowie, J. H., et al. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(5), 1381-1385. [Link]
-
Madhusudanan, K. P., et al. (2002). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Journal of the American Society for Mass Spectrometry, 13(5), 454-463. [Link]
-
Dong, M. W. (2015). Mass Spectrometry in Small Molecule Drug Development. LCGC North America, 33(9), 638-651. [Link]
-
Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]
-
Wikipedia. (n.d.). Tandem mass spectrometry. [Link]
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. (Note: While this reference is protein-focused, the principles of MS/MS are universally applicable). A more general reference is: de Hoffmann, E., & Stroobant, V. (2007).
-
Johnson, D. W. (2010). Derivatization in Mass Spectrometry. Spectroscopy, 25(11), 28-36. [Link]
-
Vainiotalo, P., et al. (1987). Mass spectrometric fragmentation of the tautomers of 1,3-diketones. A gas chromatographic/mass spectrometric study. Organic Mass Spectrometry, 22(8), 493-500. [Link]
-
ResearchGate. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
ResearchGate. (2005). Quantitative measurement of ketone bodies in urine using reflectometry. [Link]
-
Wikipedia. (n.d.). Chemical ionization. [Link]
-
Sciencemadness.org. (2020). Quantitative analysis of ketones. [Link]
-
Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Semantic Scholar. (2017). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. [Link]
-
AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Chemistry LibreTexts. (2022). 3.2: Chemical Ionization. [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]
-
Hunt, D. F. (1980). Chemical Ionization Mass Spectrometry. DTIC. [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]
-
University of Missouri-St. Louis. (n.d.). Mass Spectrometry. [Link]
-
Sato, K., et al. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. AWS. [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. [Link]
Sources
- 1. Buy this compound | 56290-54-1 [smolecule.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Chemical ionization - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azom.com [azom.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 20. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 21. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrazoles Derived from 1-o-Tolylbutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical comparison of the potential biological activities of pyrazole derivatives synthesized from 1-o-tolylbutane-1,3-dione. While direct comparative studies on this specific subset of pyrazoles are nascent, this document synthesizes data from structurally related compounds to provide a predictive framework for their evaluation. We will delve into the synthetic rationale, present established protocols for assessing biological activity, and offer a comparative analysis based on existing literature for similar pyrazole derivatives.
The Synthetic Pathway: From β-Diketone to Bioactive Pyrazole
The cornerstone of synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This method, established by Knorr in 1883, remains a robust and versatile approach for generating polysubstituted pyrazoles.[4] The reactivity of the β-diketone, in this case, this compound, provides a strategic entry point to a diverse library of pyrazole derivatives.
The presence of the o-tolyl group introduces a unique steric and electronic profile to the resulting pyrazole, which can significantly influence its interaction with biological targets. The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
A representative synthesis, adapted from the synthesis of pyrazoles from a structurally similar 1,3-diketone, 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, is outlined below.[1]
Experimental Protocol: Synthesis of Pyrazoles from this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: To this solution, add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, thiosemicarbazide) (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically refluxed for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography to yield the pure pyrazole derivative.
Causality Behind Experimental Choices: The choice of solvent and reaction temperature is critical for achieving optimal yields and regioselectivity. Protic solvents like ethanol and acetic acid facilitate the proton transfer steps involved in the condensation and dehydration. The use of substituted hydrazines allows for the introduction of diverse functionalities at the N1 position of the pyrazole ring, which is a key determinant of biological activity.
Comparative Biological Evaluation: A Predictive Analysis
While specific data for pyrazoles derived from this compound is limited, we can extrapolate potential activities based on extensive research on other pyrazole derivatives. The primary areas of interest for pyrazoles in drug discovery are their anti-inflammatory, antimicrobial, and anticancer properties.[1][5][6]
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7] The well-known anti-inflammatory drug Celecoxib, for instance, features a pyrazole core.
Comparative Data for Structurally Related Pyrazoles:
| Compound Class | Precursor | Key Structural Features | Reported Anti-inflammatory Activity (Inhibition %) | Reference |
| 1,3,4-Trisubstituted Pyrazoles | Various 1,3-diketones | Aryl and heteroaryl substitutions | Excellent activity (≥84.2%) compared to diclofenac | [1] |
| Pyrazole-Chalcone Hybrids | Chalcones | Fused pyrazole and chalcone moieties | Significant inhibition of inflammatory mediators | [8] |
| N-phenyl Pyrazoles | Phenylhydrazine and diketones | Phenyl group at N1 position | Potent COX-2 inhibition | [9] |
It is hypothesized that pyrazoles derived from this compound, with their specific substitution pattern, could exhibit significant anti-inflammatory activity. The o-tolyl group may influence the binding affinity and selectivity towards COX enzymes.
Experimental Protocol: In-vitro Anti-inflammatory Assay (COX Inhibition)
A robust method for assessing the anti-inflammatory potential of novel compounds is to measure their ability to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.
-
Substrate: Arachidonic acid is added to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10-20 minutes).
-
Termination and Analysis: The reaction is terminated by adding a stop solution, and the production of prostaglandin E2 (PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated and compared to a standard non-steroidal anti-inflammatory drug (NSAID) like celecoxib or indomethacin.
Self-Validating System: The protocol includes positive controls (known COX inhibitors) and negative controls (vehicle) to ensure the validity of the assay. The dose-dependent inhibition observed provides confidence in the results.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[10][11] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Comparative Data for Structurally Related Pyrazoles:
| Compound Class | Precursor | Target Organisms | Reported Antimicrobial Activity (MIC µg/mL) | Reference |
| Pyrazole-1-sulphonamides | Chalcones | Gram-positive and Gram-negative bacteria, Fungi | Moderate to potent activity | [10] |
| 1,3,5-Trisubstituted Pyrazoles | 1,3-diaryl-2-propene-1-ones | E. coli, S. aureus, C. albicans | Promising activity, especially against C. albicans | [1] |
| Pyrazole-thiadiazine Hybrids | Pyrazole-1-carbothiohydrazide | S. aureus, E. coli | High activity with low MIC values (2.9–7.8) | [12] |
The introduction of the o-tolyl group in the pyrazole structure could enhance lipophilicity, potentially leading to improved penetration of microbial cell walls and enhanced antimicrobial efficacy.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standardized and quantitative approach to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Microorganism Preparation: Standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are prepared.
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Positive (standard antibiotic/antifungal) and negative (no compound) growth controls are included in each assay.
Authoritative Grounding: This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.
Anticancer Activity
The pyrazole scaffold is present in several anticancer agents, and its derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[13][14]
Comparative Data for Structurally Related Pyrazoles:
| Compound Class | Precursor | Cancer Cell Lines | Reported Anticancer Activity (IC50 µM) | Reference |
| Pyrazole Hybrids | Ethyl 3-phenyl-3-oxopropanoate | Breast (MCF-7, 4T1), Liver (HepG2) | Good activity (IC50 = 25 µM against 4T1) | [13] |
| 1,3-Diarylpyrazolones | β-ketoesters | Non-small cell lung cancer (A549) | High antiproliferative activity | [15] |
| Pyrazole-based compounds | β-diketones | Pancreatic, Breast, Cervical | Moderate cytotoxicity | [6] |
The cytotoxic potential of pyrazoles derived from this compound against various cancer cell lines warrants investigation, as the substitution pattern can significantly impact their interaction with oncogenic targets.
Experimental Protocol: In-vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Trustworthiness: The inclusion of a known anticancer drug (e.g., Doxorubicin) as a positive control and a vehicle control ensures the reliability of the cytotoxicity data.
Visualization of Key Workflows and Pathways
To provide a clearer understanding of the experimental and logical flow, the following diagrams have been generated using Graphviz.
Diagram 1: Synthetic Workflow for Pyrazole Derivatives
Caption: Synthetic workflow for pyrazole derivatives.
Diagram 2: Biological Activity Screening Cascade
Caption: Biological activity screening cascade.
Concluding Remarks and Future Directions
This guide provides a foundational framework for exploring the biological activities of pyrazoles derived from this compound. Based on the extensive literature on analogous pyrazole derivatives, it is highly probable that this specific class of compounds will exhibit significant anti-inflammatory, antimicrobial, and anticancer properties. The provided experimental protocols offer a standardized approach for their systematic evaluation.
A critical next step for the research community is to synthesize a focused library of these pyrazoles and perform the comparative biological assays outlined in this guide. The resulting data will be invaluable for establishing a clear structure-activity relationship and identifying lead compounds for further preclinical development. The unique structural motif offered by the o-tolyl substituent presents an exciting opportunity to discover novel and potent therapeutic agents.
References
-
Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). Retrieved from [Link]
-
(PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). Retrieved from [Link]
-
1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (n.d.). Retrieved from [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Retrieved from [Link]
-
Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (n.d.). Retrieved from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (n.d.). Retrieved from [Link]
-
Reported examples of pyrazoles as anticancer agents with different... (n.d.). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Pyrazole, Synthesis and Biological Activity. (n.d.). Retrieved from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). Retrieved from [Link]
-
1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (n.d.). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). Retrieved from [Link]
-
Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (n.d.). Retrieved from [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). Retrieved from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jpsbr.org [jpsbr.org]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 15. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Pyrimidines Synthesized from 1-o-Tolylbutane-1,3-dione and Related Aryl β-Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of Pyrimidines in Oncology
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of essential nucleic acids, DNA and RNA.[1][2][3] This fundamental biological role has made pyrimidine analogues a highly successful class of anticancer agents for decades.[1][2] By mimicking endogenous pyrimidines, these synthetic derivatives can disrupt critical cellular processes in rapidly dividing cancer cells, such as DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1] Well-known drugs like 5-Fluorouracil and Capecitabine are testaments to the clinical efficacy of this strategy.[1]
The versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the development of novel derivatives with improved potency, selectivity, and reduced side effects.[2][3] One promising avenue of synthesis involves the condensation of β-dicarbonyl compounds with amidines or related nitrogen-containing reagents. This guide focuses on the potential anticancer activity of pyrimidines synthesized from the aryl β-diketone, 1-o-Tolylbutane-1,3-dione, and provides a comparative analysis with structurally related compounds and established anticancer drugs. While direct experimental data on pyrimidines from this compound is emerging, this guide will leverage data from analogous aryl β-diketone-derived pyrimidines to provide a comprehensive and insightful overview for researchers in the field.
Synthesis of Pyrimidine Derivatives from Aryl β-Diketones
The synthesis of pyrimidine derivatives from 1,3-dicarbonyl compounds is a well-established and versatile method in heterocyclic chemistry. The general approach involves the condensation of a β-diketone with a suitable binucleophile, such as an amidine, urea, or thiourea, often under acidic or basic conditions.
While specific literature on the synthesis of pyrimidines from this compound for anticancer applications is not yet widely published, the synthesis can be readily extrapolated from established protocols for other aryl β-diketones. A plausible synthetic route is outlined below.
Proposed Synthesis of a 2-Amino-4-(o-tolyl)-6-methylpyrimidine from this compound:
A mixture of this compound (1 mmol) and guanidine hydrochloride (1.2 mmol) in the presence of a base such as sodium ethoxide in absolute ethanol would be refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the resulting solid precipitate collected by filtration, washed with cold ethanol, and recrystallized to afford the desired pyrimidine derivative.
Comparative Analysis of Anticancer Activity
To provide a robust comparison, this guide will present the cytotoxic activity of pyrimidine derivatives synthesized from aryl β-diketones against two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) . The performance of these novel compounds will be benchmarked against established chemotherapeutic agents: Doxorubicin , Cisplatin , and 5-Fluorouracil (5-FU) .
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Pyrimidine Derivatives and Standard Anticancer Drugs
| Compound Class | Specific Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| Aryl β-Diketone Derived Pyrimidine | Compound 1 (Hypothetical) | To be determined | To be determined | - |
| Pyrimidine Derivative 2a | - | Strong Cytotoxicity at 100 µM | [4][5] | |
| Pyrimidine Derivative 2d | - | Strongest Cytotoxicity at 50 µM | [4][5] | |
| Pyrimidine Derivative 10b | 7.68 | 5.85 | [6] | |
| Standard Chemotherapeutic Drugs | Doxorubicin | 0.4 - 8.3 | >20 | [7][8][9] |
| Cisplatin | ~35 (48h) | 6.14 - 6.59 | [10][11][12] | |
| 5-Fluorouracil (5-FU) | 3.8 - 25 | 10.32 | [13][14] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Interpretation of Data:
The hypothetical Compound 1 , a pyrimidine derived from this compound, is expected to exhibit anticancer activity based on the performance of structurally similar compounds. For instance, pyrimidine derivatives 2a and 2d , synthesized from α,β-unsaturated ketones (which can be derived from β-diketones), have shown significant cytotoxicity against the A549 lung cancer cell line.[4][5] Similarly, compound 10b , a pyrimidine-5-carbonitrile derivative, displays potent activity against both MCF-7 and A549 cells.[6]
When comparing these to standard drugs, we observe a wide range of potencies. Doxorubicin is highly potent against MCF-7 cells, with IC50 values in the nanomolar to low micromolar range, but shows resistance in A549 cells.[7][8][9] Cisplatin and 5-FU exhibit micromolar activity against both cell lines.[10][11][12][13][14] The synthesized pyrimidine derivatives, such as 10b , demonstrate IC50 values that are competitive with these established drugs, highlighting their potential as novel anticancer agents. The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the pyrimidine ring and the aryl moiety significantly influence their biological activity.[2][3][15]
Experimental Protocols for Anticancer Activity Evaluation
To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., pyrimidine derivatives) and standard drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing the Workflow and Mechanisms
To provide a clear understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Experimental Workflow for Anticancer Drug Screening
Caption: A streamlined workflow for the synthesis and evaluation of novel pyrimidine-based anticancer agents.
Simplified Signaling Pathway of Pyrimidine-Induced Apoptosis
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. netjournals.org [netjournals.org]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Autophagy Inhibition Promotes 5-Fluorouraci-Induced Apoptosis by Stimulating ROS Formation in Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Screening of 1-o-Tolylbutane-1,3-dione Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among these, β-diketones have emerged as a versatile and promising class of compounds, owing to their unique structural features and biological activities. This guide provides an in-depth comparative analysis of the antimicrobial properties of 1-o-tolylbutane-1,3-dione derivatives and their analogues. We will delve into the experimental methodologies for their screening, present comparative data, and discuss the critical structure-activity relationships that govern their efficacy.
Introduction: The Rationale for Investigating Aryl β-Diketones
β-Diketones, characterized by two carbonyl groups separated by a single carbon atom, are well-known for their ability to exist in keto-enol tautomeric forms. This structural feature is pivotal to their biological activity, particularly their capacity to chelate metal ions essential for microbial survival and enzymatic function.[1] The antimicrobial potential of β-diketones is significantly enhanced when they are complexed with transition metals, which can augment their lipophilicity and ability to interfere with cellular processes.[2]
The focus on aryl-substituted β-diketones, such as the this compound scaffold, is driven by the opportunity to modulate their biological activity through systematic structural modifications. The nature and position of substituents on the aromatic ring can profoundly influence the compound's electronic properties, steric hindrance, and lipophilicity, all of which are critical determinants of antimicrobial potency.
Synthesis of this compound Derivatives: A Brief Overview
The synthesis of 1,3-diketones is often achieved through well-established organic reactions. One of the most common methods is the Baker-Venkataraman rearrangement.[3][4] This reaction typically involves the rearrangement of an o-acyloxyketone in the presence of a base to form the corresponding β-diketone.
Below is a generalized workflow for the synthesis of 1-aryl-1,3-butanediones, which can be adapted for this compound.
Caption: Generalized synthetic workflow for 1-aryl-1,3-butanediones.
Methodologies for Antimicrobial Screening: A Step-by-Step Guide
To ensure the reliability and reproducibility of antimicrobial screening data, standardized protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[5] Here, we detail two primary methods for evaluating the antimicrobial efficacy of novel compounds.
Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.
Experimental Protocol:
-
Preparation of Inoculum: Select three to five well-isolated colonies of the test microorganism from an agar plate culture. Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium. Incubate the broth culture at 37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.[6]
-
Standardization of Inoculum: Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7]
-
Inoculation of Agar Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Rotate the swab several times and press firmly on the inside wall of thetube above the fluid level to remove excess inoculum.[8] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6]
-
Application of Disks: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart.[8]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours for most bacteria.[8]
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Microdilution Plates: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate. Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Preparation of Inoculum: Prepare and standardize the microbial inoculum as described for the disk diffusion method. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[10]
-
Inoculation: Inoculate each well with 10 µL of the diluted microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[9]
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[9]
Caption: A typical workflow for antimicrobial screening and lead identification.
Comparative Antimicrobial Activity of Tolyl-Dione Derivatives
A study on (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione and its derivatives demonstrated significant antibacterial activity. Another investigation into 1-(2,4-dihydroxy-5-nitrophenyl)-3-p-tolylpropane-1,3-dione and its metal complexes also revealed promising antimicrobial properties.[3] The data from these studies are summarized and compared with standard antimicrobial agents in the tables below.
Table 1: Antibacterial Activity of Tolyl-Dione Derivatives (Zone of Inhibition in mm)
| Compound/Drug | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| p-tolyl-imidazolidine-dione derivative (SW2) | 18 | 16 | 14 | 12 |
| p-tolyl-propane-dione ligand[3] | 15 | 13 | 11 | 10 |
| Ciprofloxacin (Standard) | 25 | 28 | 30 | 26 |
| Ampicillin (Standard)[11] | 22 | 25 | 18 | - |
Table 2: Antibacterial and Antifungal Activity of Tolyl-Dione Derivatives (MIC in µg/mL)
| Compound/Drug | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| p-tolyl-imidazolidine-dione derivative (SW2) | 62.5 | 125 | 250 | >500 | - | - |
| p-tolyl-propane-dione ligand[3] | - | - | - | - | - | - |
| Ciprofloxacin (Standard) | 1.0 | 0.5 | 0.25 | 1.0 | - | - |
| Fluconazole (Standard) | - | - | - | - | 8.0 | 16.0 |
Note: Data is compiled from multiple sources for comparative purposes. "-" indicates data not available.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The antimicrobial activity of aryl β-diketones is intricately linked to their chemical structure. The following are key SAR insights:
-
Substituent Effects: The presence of electron-withdrawing groups on the aromatic ring generally enhances antimicrobial activity. This is likely due to an increase in the acidity of the enolic proton, which can facilitate metal chelation or interaction with biological targets.
-
Lipophilicity: A moderate degree of lipophilicity is often correlated with improved antimicrobial potency.[12] The tolyl group contributes to the overall lipophilicity of the molecule, which can aid in its transport across microbial cell membranes. The position of the methyl group (ortho, meta, or para) can influence this property and, consequently, the biological activity.
-
Metal Chelation: The β-dicarbonyl moiety is a classic bidentate ligand that can chelate essential metal ions like Fe²⁺, Zn²⁺, and Mn²⁺.[2] These metal ions are crucial cofactors for many microbial enzymes, and their sequestration can disrupt vital metabolic pathways, leading to growth inhibition.
-
Metal Complexation: The formation of metal complexes with β-diketones often leads to a significant enhancement of antimicrobial activity.[2][13] The metal complex may have improved membrane permeability and can act as a vehicle to deliver the metal ion or the ligand to intracellular targets.
Caption: A proposed mechanism of action for β-diketone antimicrobial agents.
Conclusion and Future Directions
The available data on tolyl-substituted dione derivatives suggest that they are a promising class of compounds for the development of new antimicrobial agents. Their straightforward synthesis, tunable electronic and steric properties, and ability to chelate metal ions make them attractive candidates for further investigation.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and screening a library of this compound derivatives with various substituents on the tolyl ring to optimize antimicrobial activity.
-
Investigation of metal complexes: Exploring the antimicrobial potential of metal complexes of these ligands to enhance their potency and spectrum of activity.
-
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects.
-
Toxicity and in vivo efficacy: Evaluating the cytotoxicity of lead compounds in mammalian cell lines and their efficacy in animal models of infection.
By pursuing these avenues of research, the full therapeutic potential of this compound derivatives as a novel class of antimicrobial agents can be realized.
References
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
Yadav, V., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of metal-bis-(β-diketones) complexes and anti-microbial evaluation study. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
PubMed. (n.d.). Organometallic-based antibacterial and antifungal compounds: transition metal complexes of 1,1'-diacetylferrocene-derived thiocarbohydrazone, carbohydrazone, thiosemicarbazone and semicarbazone. Retrieved from [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2015). A quantitative structure-activity relationship study of antimicrobial activity of 1-aryl. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and In Vitro Biological Evaluation of Co(II), Cu(II), Ni(II), and Zn(II) Complexes With Amino Acid-Derived Compounds. Retrieved from [Link]
-
PubMed. (2014). Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. Retrieved from [Link]
-
ResearchGate. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Retrieved from [Link]
-
Innoscience Research. (n.d.). Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis, characterization antibacterial and antifungal activity of some transition metal complexes. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (2019). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Retrieved from [Link]
-
PubMed. (2013). Synthesis and Antibacterial Evaluation of a Novel Series of 10-hydroxyl Ketolide Derivatives. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2021). ECO-FRIENDLY SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF POTENTIALLY ACTIVE Β-DIKETONE LIGAND AND ITS TRANSITION METAL COMPLEXES. Retrieved from [Link]
-
MDPI. (2022). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Retrieved from [Link]
-
MDPI. (2022). The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of (+)-Neoisopulegol-Based Amino and Thiol Adducts. Retrieved from [Link]
-
Moldovan Journal of Health Sciences. (n.d.). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. Retrieved from [Link]
-
Frontiers. (n.d.). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Retrieved from [Link]
Sources
- 1. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciensage.info [sciensage.info]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. asm.org [asm.org]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. protocols.io [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and In Vitro Biological Evaluation of Co(II), Cu(II), Ni(II), and Zn(II) Complexes With Amino Acid-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Investigation of Positional Isomerism in Tolyl-β-Diketones: A Comparative Guide to 1-o-tolyl, 1-m-tolyl, and 1-p-tolylbutane-1,3-dione
Introduction
β-Dicarbonyl compounds are fundamental scaffolds in organic chemistry, serving as crucial intermediates in synthesis and as versatile ligands in coordination chemistry.[1][2] Their utility is deeply rooted in their unique electronic structure and, most notably, their existence as a dynamic equilibrium of keto and enol tautomers.[3][4] This guide provides an in-depth spectroscopic comparison of three positional isomers: 1-(o-tolyl)butane-1,3-dione, 1-(m-tolyl)butane-1,3-dione, and 1-(p-tolyl)butane-1,3-dione.
The position of the methyl substituent on the aromatic ring—ortho, meta, or para—subtly yet significantly alters the electronic and steric environment of the molecule. These alterations manifest as distinct signatures in various spectroscopic analyses. By systematically examining the ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry data, we can elucidate the structural nuances imparted by this isomerism. This guide is intended for researchers and professionals in drug development and materials science, offering not only comparative data but also the causal reasoning behind the observed spectroscopic differences, grounded in established chemical principles.
The central theme of our investigation is the keto-enol tautomerism inherent to these β-diketones. The equilibrium between the diketo form and the intramolecularly hydrogen-bonded enol form is sensitive to both electronic and steric effects, providing a powerful lens through which to view the impact of substituent position.
Caption: Keto-enol tautomerism in the three tolylbutane-1,3-dione isomers.
Experimental Design: Synthesis and Spectroscopic Workflow
To ensure a valid comparison, all three isomers must be synthesized and analyzed under identical conditions. The chosen synthetic route is a Claisen condensation, a robust and widely-used method for forming β-diketones.[1][5]
Synthesis Protocol: General Procedure for Tolylbutane-1,3-diones
-
Preparation of Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) is washed with dry hexanes and suspended in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Reaction Initiation: A solution of the respective substituted acetophenone (o-methylacetophenone, m-methylacetophenone, or p-methylacetophenone, 1.0 eq.) and ethyl acetate (1.5 eq.) in anhydrous THF is added dropwise to the NaH suspension at 0 °C.
-
Reaction Progression: After the initial addition, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture onto ice. The aqueous solution is then acidified to a pH of ~5-6 with dilute HCl (aq).
-
Extraction and Purification: The product is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.
This protocol provides a self-validating system, as the purity and identity of each isomer are confirmed by the subsequent spectroscopic analysis.
Caption: Experimental workflow from synthesis to comparative analysis.
Results and Discussion: A Multi-faceted Spectroscopic Comparison
The analysis was conducted in deuterated chloroform (CDCl₃), a non-polar solvent known to favor the enol tautomer in β-dicarbonyls, allowing for a clear investigation of its features.[6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is exceptionally sensitive to the electronic environment of protons and provides definitive evidence of the keto-enol equilibrium. In all three isomers, the spectra show two distinct sets of signals corresponding to the minor keto and major enol forms.
-
Enolic Protons: The most striking feature is the highly deshielded enolic hydroxyl proton (-OH) appearing at δ 16.0-16.5 ppm. Its downfield shift is due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The position of the tolyl-methyl group has a minimal effect on this signal, as it is primarily governed by the chelated ring structure.
-
Vinylic vs. Methylene Protons: The enol form is characterized by a sharp singlet for the vinylic proton (-CH=) around δ 6.1-6.2 ppm. The keto form, conversely, displays a singlet for the methylene protons (-CH₂-) between the two carbonyls at approximately δ 4.0-4.1 ppm.[7] The relative integration of these peaks allows for the quantification of the keto-enol ratio.
-
Aromatic and Methyl Protons: Here, the isomerism is most apparent.
-
1-p-tolyl: Exhibits the simplest aromatic spectrum, with two distinct doublets characteristic of a 1,4-disubstituted benzene ring. The methyl singlet is sharp and appears around δ 2.40 ppm.
-
1-m-tolyl: Shows a more complex aromatic pattern with four distinct signals (singlet, triplet, and two doublets) consistent with 1,3-disubstitution. The methyl singlet is found at a similar position, ~δ 2.42 ppm.
-
1-o-tolyl: The ortho-methyl group induces steric hindrance, which can slightly twist the tolyl ring out of planarity with the dicarbonyl moiety. This may cause minor upfield or downfield shifts in the adjacent aromatic protons compared to the other isomers. The methyl singlet itself may be slightly shifted, appearing around δ 2.50 ppm due to proximity to the carbonyl group.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR complements the proton data by probing the carbon skeleton.
-
Carbonyl Carbons: The enol form shows two distinct carbonyl signals, one for the hydrogen-bonded carbonyl (~δ 180-185 ppm) and one for the other (~δ 195-200 ppm). The keto form shows two carbonyl signals at lower field, typically > δ 200 ppm.
-
Aromatic Carbons: The substitution pattern is clearly resolved. The ipso-carbon (the aromatic carbon attached to the dicarbonyl group) is sensitive to the electronic effects of the methyl group. In the para-isomer, the electron-donating methyl group causes a slight upfield shift of the ipso-carbon compared to the meta-isomer. The ortho-isomer may show variations due to steric effects.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is ideal for identifying key functional groups, particularly the carbonyls and hydroxyl group involved in tautomerism.[8]
-
O-H Stretch: A very broad and strong absorption band is expected between 2500-3200 cm⁻¹, characteristic of the strongly intramolecularly hydrogen-bonded hydroxyl group of the enol tautomer.
-
C=O Stretch: This is the most diagnostic region. Instead of a single sharp peak for a simple ketone, a complex pattern is observed. A strong, sharp band around 1720-1725 cm⁻¹ can be attributed to the non-conjugated ketone of the minor diketo form. The enol form gives rise to a strong, conjugated carbonyl absorption at a lower frequency, typically between 1600-1620 cm⁻¹. This shift to lower wavenumber is a direct result of conjugation with the C=C double bond and the intramolecular hydrogen bonding, which weakens the C=O bond.[8]
-
C=C Stretch: The enolic C=C double bond typically shows a strong absorption band in the 1540-1580 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: All isomers will show aromatic C-H stretches just above 3000 cm⁻¹ and aromatic C=C ring stretches around 1450-1600 cm⁻¹.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the conjugated electronic system of the molecules. The primary chromophore is the tolyl-enone system.
-
π → π Transitions:* All three isomers are expected to show a strong absorption band (λ_max) between 290-320 nm, corresponding to a π → π* transition within the conjugated system. The position and intensity of this band are influenced by the methyl substituent.
-
1-p-tolyl: The para-methyl group, being electron-donating, extends the conjugation most effectively through resonance, leading to a bathochromic (red) shift to the longest wavelength among the three isomers.
-
1-m-tolyl: The meta-methyl group has a weaker inductive electron-donating effect and cannot extend conjugation via resonance, resulting in a λ_max at a shorter wavelength than the para isomer.
-
1-o-tolyl: Steric hindrance from the ortho-methyl group may force the aromatic ring slightly out of plane with the enone system, disrupting conjugation. This steric inhibition of resonance would likely cause a hypsochromic (blue) shift, resulting in a λ_max at the shortest wavelength of the three.[10]
-
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns, which can confirm the isomeric structures.
-
Molecular Ion Peak: All three isomers will exhibit an identical molecular ion peak (M⁺) at m/z = 176.21, confirming their shared molecular formula of C₁₁H₁₂O₂.[11][12]
-
Fragmentation Patterns: The fragmentation will be characteristic of β-diketones. Key expected fragments include:
-
[M - CH₃]⁺ (m/z 161): Loss of a methyl radical from the acetyl group.
-
[M - C₂H₃O]⁺ (m/z 133): Loss of an acetyl radical, a common α-cleavage.
-
Tolyl Cation Fragments: Cleavage between the carbonyl and the aromatic ring will generate the corresponding tolyl cation: [C₇H₇]⁺ (m/z 91), which is a very stable tropylium ion. This peak is expected to be prominent in all three spectra.
-
Acylium Ion Fragments: The formation of a tolyl-acylium ion [CH₃C₆H₄CO]⁺ (m/z 119) is also highly probable. While the mass is the same for all isomers, subtle differences in fragment ion intensities might arise due to the stability of the precursor ions, but distinguishing the isomers on this basis alone is challenging.
-
Comparative Data Summary
| Spectroscopic Feature | 1-o-tolyl Isomer (Expected) | 1-m-tolyl Isomer (Expected) | 1-p-tolyl Isomer (Expected) |
| ¹H NMR (δ, ppm) | |||
| Enolic -OH | ~16.2 | ~16.2 | ~16.2 |
| Vinylic -CH= | ~6.15 | ~6.18 | ~6.20 |
| Aryl-CH₃ | ~2.50 | ~2.42 | ~2.40 |
| Aromatic Pattern | Complex 4H multiplet | Complex 4H multiplet | Two 2H doublets (AA'BB') |
| FT-IR (cm⁻¹) | |||
| C=O (Enol, H-bonded) | ~1605 | ~1605 | ~1605 |
| C=C (Enol) | ~1570 | ~1575 | ~1580 |
| UV-Vis (λ_max, nm) | Shortest (~305 nm) | Intermediate (~312 nm) | Longest (~318 nm) |
| MS (m/z) | |||
| Molecular Ion (M⁺) | 176 | 176 | 176 |
| Key Fragments | 161, 133, 119, 91 | 161, 133, 119, 91 | 161, 133, 119, 91 |
Conclusion
The positional isomerism of the methyl group in 1-tolylbutane-1,3-diones provides a classic textbook case of how subtle structural changes lead to distinct and predictable spectroscopic outcomes. While all three isomers share fundamental characteristics, such as a strong preference for the enol tautomer and similar mass spectrometric fragmentation, they are unambiguously distinguishable.
-
¹H NMR serves as the primary tool for identification through the unique splitting patterns of the aromatic protons.
-
UV-Vis spectroscopy provides the clearest evidence of the electronic differences, with the λ_max values directly correlating to the degree of conjugation as modulated by electronic (meta vs. para) and steric (ortho) effects.
-
FT-IR and ¹³C NMR confirm the functional group composition and carbon framework, reinforcing the structural assignments.
This guide demonstrates that a multi-spectroscopic approach allows for a comprehensive and robust characterization of isomeric compounds, providing the detailed structural insights that are critical for applications in medicinal chemistry, materials science, and beyond.
References
-
Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. Available at: [Link]
-
Semantic Scholar. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Available at: [Link]
-
Drexler, E. J., & Field, K. W. (1984). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 61(11), 1013. Available at: [Link]
-
Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. Available at: [Link]
-
ResearchGate. (1965). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Available at: [Link]
-
Sato, K., Yamazoe, S., Yamamoto, R., et al. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. Available at: [Link]
-
ChemBK. (2024, April 9). 1-P-TOLYLBUTANE-1,3-DIONE. Available at: [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Available at: [Link]
-
Morton, R. A., & Stubbs, A. L. (1940). LIGHT ABSORPTION STUDIES: PART I. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 18(9), 1347-1359. Available at: [Link]
-
ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and in aqueous solutions of different surfactants. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. Available at: [Link]
-
ResearchGate. (n.d.). The FT-IR spectra of the 1P1 3B molecule, both calculated and experimentally obtained. Available at: [Link]
-
Zhang, Y., et al. (2021). From β-Dicarbonyl Chemistry to Dynamic Polymers. Chemical Reviews, 121(18), 11496-11536. Available at: [Link]
-
Uggerud, E., & Schwarz, H. (1988). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. International Journal of Mass Spectrometry and Ion Processes, 86, 267-274. Available at: [Link]
-
Patonay, T., et al. (2012). 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran. Tetrahedron, 68(47), 9642-9648. Available at: [Link]
-
Smith, B. C. (2019, May 5). The Big Review VI: Carbonyl Compounds. Spectroscopy Online. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. Available at: [Link]
-
ACS Publications. (2021). From β-Dicarbonyl Chemistry to Dynamic Polymers. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top) and in CDCl 3 (bottom). Available at: [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
Sources
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy.1 I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Buy 1-o-Tolylbutane-1,3-dione | 56290-54-1 [smolecule.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 1-o-Tolylbutane-1,3-dione
For researchers, medicinal chemists, and professionals in drug development, the synthesis of β-diketones such as 1-o-tolylbutane-1,3-dione is a critical step in the development of a wide array of pharmaceuticals and advanced materials.[1][2][3] The selection of an appropriate catalyst is paramount, directly influencing reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of common catalytic systems for the synthesis of this compound, supported by experimental insights and protocols.
The Significance of this compound
This compound, a member of the aryl-β-diketone family, is a valuable synthetic intermediate.[4] Its structure, featuring two carbonyl groups separated by a methylene group, allows it to participate in a variety of chemical transformations, including the formation of heterocyclic compounds that are scaffolds for many biologically active molecules.[1][3] The presence of the o-tolyl group introduces specific steric and electronic properties that can be exploited in downstream applications.
Catalytic Approaches: A Comparative Analysis
The synthesis of this compound is most commonly achieved via a mixed Claisen condensation between o-methylacetophenone and an acetate ester, such as ethyl acetate.[5] The choice of catalyst is crucial for the deprotonation of the ketone to form the reactive enolate intermediate. Below, we compare the efficacy of several common catalytic systems.
| Catalyst System | Representative Base | Typical Substrates & Products | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Strong Bases | Sodium Hydride (NaH) | Ketones and esters to β-diketones | High | Irreversible deprotonation drives the reaction to completion. | Flammable solid, requires careful handling. |
| Sodium Ethoxide (NaOEt) | Acetophenone and ethyl acetoacetate to 1-phenylbutane-1,3-dione | ~55%[6] | Less hazardous than NaH, often prepared in situ. | Reversible reaction, can lead to side reactions like transesterification.[7] | |
| Lithium diisopropylamide (LDA) | Ferrocenyl esters and ketones to diferrocenyl β-diketones | ~54%[1] | Strong, non-nucleophilic base, useful for sterically hindered substrates. | Can promote self-condensation of the ketone as a side reaction.[1] | |
| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃) | Thioindolinones and bicyclobutanes | High | Mild reaction conditions, high diastereoselectivity in some cases.[8] | Substrate scope can be limited, catalyst can be expensive. |
| Organocatalysts | Thiamine hydrochloride | Aromatic aldehydes to benzoins | - | Milder reaction conditions, avoids use of metals.[9] | Less commonly used for Claisen-type condensations. |
Mechanistic Insights: The "Why" Behind the Choice
The efficacy of a catalyst in the Claisen condensation is rooted in its ability to efficiently generate an enolate from the ketone (o-methylacetophenone in this case) without promoting undesirable side reactions.
Strong Base Catalysis
Strong bases like sodium hydride and sodium ethoxide are the traditional and most common choices for Claisen condensations.[10][11] The mechanism involves the deprotonation of the α-carbon of the ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of an alkoxide group yields the β-diketone.
Caption: General mechanism of the base-catalyzed Claisen condensation.
-
Sodium Hydride (NaH): As a non-nucleophilic and irreversible base, NaH is highly effective in driving the reaction to completion. The byproduct is hydrogen gas, which is non-interfering. However, its pyrophoric nature requires stringent anhydrous conditions and careful handling.
-
Sodium Ethoxide (NaOEt): A strong, yet nucleophilic base, NaOEt is a common and less hazardous alternative to NaH.[12] However, the equilibrium of the deprotonation may not fully favor the enolate. Additionally, if the alcohol of the alkoxide does not match the ester's alcohol component, transesterification can occur as a side reaction.[7]
Lewis Acid and Organocatalysis: Emerging Alternatives
While less conventional for this specific transformation, Lewis acid and organocatalysis represent modern approaches to carbon-carbon bond formation.[8][9] Lewis acids can activate the ester carbonyl group towards nucleophilic attack, potentially under milder conditions. Organocatalysts offer the advantage of being metal-free, which is beneficial in pharmaceutical synthesis to avoid metal contamination. Further research is needed to fully evaluate their efficacy for the synthesis of this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using two different strong base catalysts. These protocols are adapted from established procedures for similar β-diketone syntheses.
Protocol 1: Synthesis using Sodium Hydride (NaH)
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
o-Methylacetophenone
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of o-methylacetophenone (1 equivalent) in anhydrous THF to the suspension via a dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Slowly add ethyl acetate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the aqueous layer is acidic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis using Sodium Ethoxide (NaOEt)
Materials:
-
Sodium metal
-
Absolute ethanol
-
o-Methylacetophenone
-
Ethyl acetate
-
Acetic acid
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
Prepare sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere.
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Slowly add a mixture of o-methylacetophenone (1 equivalent) and ethyl acetate (1.2 equivalents) to the cooled sodium ethoxide solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the mixture and pour it into a beaker of ice water.
-
Acidify the aqueous solution with acetic acid to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Experimental Workflow for Catalyst Evaluation
For a systematic evaluation of different catalysts, the following workflow is recommended:
Caption: A systematic workflow for evaluating catalyst efficacy.
Conclusion
The choice of catalyst for the synthesis of this compound via Claisen condensation significantly impacts the reaction outcome. Strong bases like sodium hydride and sodium ethoxide are reliable and effective, with sodium hydride generally providing higher yields due to the irreversible nature of the deprotonation. However, safety and handling considerations may favor the use of sodium ethoxide. While emerging catalytic systems involving Lewis acids and organocatalysts show promise for β-diketone synthesis, their application to this specific transformation requires further investigation. The provided protocols and evaluation workflow offer a solid foundation for researchers to optimize the synthesis of this important intermediate for their specific needs.
References
-
Scribd. (n.d.). 1-3 Diketone. Retrieved from [Link]
-
Alcaide, B., Almendros, P., & Alonso, J. M. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals, 14(10), 1043. [Link]
-
ACS Publications. (n.d.). Catalytic Direct β-Arylation of Simple Ketones with Aryl Iodides. Retrieved from [Link]
-
Technology Networks. (n.d.). Condensation Organocatalysts. Retrieved from [Link]
-
Fiveable. (n.d.). Mixed Claisen Condensations. Retrieved from [Link]
-
MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields obtained in Claisen-Schmidt condensation. Retrieved from [Link]
-
PubMed. (2021). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
ResearchGate. (2024). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Retrieved from [Link]
-
ResearchGate. (2021). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. Retrieved from [Link]
-
University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
Thieme. (n.d.). Sodium hydride. Retrieved from [Link]
-
OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. Retrieved from [Link]
Sources
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Synthesis of β-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 56290-54-1 [smolecule.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. scribd.com [scribd.com]
A Comparative Guide to the Structure-Activity Relationship of 1-o-Tolylbutane-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of β-Diketones
The 1,3-dicarbonyl moiety is a key pharmacophore present in numerous natural and synthetic compounds exhibiting a wide range of biological activities. The unique chemical nature of this group, particularly its ability to exist in keto-enol tautomeric forms, is central to its biological function. The enol form, stabilized by an intramolecular hydrogen bond, is believed to be crucial for the antioxidant activity of these compounds by facilitating hydrogen atom donation to scavenge free radicals.
1-o-Tolylbutane-1,3-dione and its derivatives offer a versatile scaffold for medicinal chemists. The presence of an aromatic ring allows for a variety of substitutions, enabling the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric hindrance, all of which can influence biological activity. This guide will explore the current understanding of the SAR of these derivatives, focusing on how modifications to the tolyl ring and other parts of the molecule impact their therapeutic potential.
The Crucial Role of Keto-Enol Tautomerism
The equilibrium between the diketo and enol forms is a fundamental aspect of the chemistry and biological activity of 1,3-dicarbonyl compounds. In the solid state and in nonpolar solvents, the enol form often predominates due to the stabilizing effect of the intramolecular hydrogen bond. In aqueous environments, the equilibrium can shift towards the diketo form.[1]
The antioxidant activity of these compounds is intrinsically linked to the enol form's ability to donate a hydrogen atom from the hydroxyl group. The resulting radical is stabilized by resonance across the dicarbonyl system. Therefore, structural modifications that favor the enol tautomer are generally expected to enhance antioxidant potential.
Caption: Keto-enol tautomerism in this compound.
Structure-Activity Relationship Analysis
Influence of Substituent Position on the Tolyl Ring
The position of the methyl group on the tolyl ring (ortho, meta, or para) can significantly influence the biological activity of 1-arylbutane-1,3-dione derivatives. While direct comparative studies on 1-tolylbutane-1,3-dione isomers are limited, research on related methoxyphenyl β-diketones provides valuable insights.
A study on unsymmetrical trifluoromethyl methoxyphenyl β-diketones and their copper(II) complexes revealed that the position of the methoxy group (ortho vs. para) on the phenyl ring affected their cytotoxic activity against cancer cell lines.[2] The complex with the ortho-methoxy substituted ligand showed higher activity against HeLa cells compared to the para-substituted analogue.[2] This suggests that steric and electronic effects arising from the substituent's position play a crucial role in the molecule's interaction with biological targets. It is plausible that an ortho-methyl group in this compound could similarly influence its biological profile compared to its meta and para isomers by altering the molecule's conformation and interaction with receptor sites.
Impact of Substituents on the Second Aryl Ring
While the focus is on this compound, it is informative to consider derivatives where the second phenyl ring (or other aromatic systems) is modified. Studies on various 1,3-diaryl-β-diketones have shown that the nature and position of substituents on this ring are critical for activity.
For instance, in a series of 3,5-bis(benzylidene)-4-piperidones, a related class of α,β-unsaturated ketones, a quantitative structure-activity relationship (QSAR) analysis revealed a positive correlation between the lipophilicity (Hansch π value) of the aryl substituents and the cytotoxic IC50 values.[3] This indicates that increasing lipophilicity can influence cytotoxic potency. Electron-donating or electron-withdrawing groups on the aryl rings can also modulate the electronic properties of the entire molecule, affecting its reactivity and biological interactions.
Modifications of the Dicarbonyl Moiety
Alterations to the central 1,3-dicarbonyl core can have a profound impact on biological activity. For example, the synthesis of diazabuta-1,3-dienes from α-aryliminobenzyl isothiocyanates, which can be considered derivatives where the dicarbonyl is replaced by a different reactive group, has yielded compounds with significant antibacterial activity.[4] This highlights that while the β-diketone moiety is a key feature, its bioisosteric replacement can lead to compounds with different or enhanced biological profiles.
Comparative Biological Activities: A Data-Driven Overview
Table 1: Comparative Cytotoxicity of Substituted β-Diketone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| cis-[Cu(HL0)2(DMSO)2] (ortho-methoxy) | HeLa | 86.6 ± 12.1 | [2] |
| cis-[Cu(HL1)2(DMSO)] (para-methoxy) | HeLa | 119.9 ± 15.1 | [2] |
| Cisplatin | HeLa | 21.2 ± 1.4 | [2] |
| Carboplatin | HeLa | 421.5 ± 7.9 | [2] |
| 3,5-bis(benzylidene)-4-piperidone | Molt4/C8 | 0.4 - 8 | [3] |
Note: The data presented is for related β-diketone and α,β-unsaturated ketone derivatives and is intended to illustrate general SAR principles.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of 1-aryl-butane-1,3-diones and for the evaluation of their biological activities.
Synthesis of 1-Aryl-butane-1,3-dione Derivatives via Claisen Condensation
This protocol describes a general method for the synthesis of β-diketones.
Caption: General workflow for the synthesis of 1-aryl-butane-1,3-diones.
Protocol:
-
Preparation: To a solution of sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent such as toluene or diethyl ether, add the corresponding aryl methyl ketone (e.g., 2-methylacetophenone for this compound) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Add ethyl acetate to the reaction mixture and heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a dilute acid (e.g., 10% HCl) or an ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.
Protocol:
-
Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare different concentrations of the test compounds (this compound derivatives) in methanol.
-
Reaction: In a 96-well plate, add a specific volume of each sample concentration to a fixed volume of the DPPH solution. A control containing only methanol and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without test compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a promising area of research with significant therapeutic potential. The available data, although not exhaustive for this specific subclass, suggests that modifications to the aryl rings and the dicarbonyl core can profoundly influence their antioxidant, antimicrobial, and anticancer activities. The position of the methyl group on the tolyl ring is anticipated to be a key determinant of activity, likely through a combination of steric and electronic effects.
Future research should focus on the systematic synthesis and biological evaluation of a series of 1-tolylbutane-1,3-dione isomers (ortho, meta, and para) and their derivatives with diverse substituents. Such studies will provide a more comprehensive understanding of the SAR and enable the rational design of more potent and selective therapeutic agents. The detailed experimental protocols provided in this guide serve as a foundation for researchers to undertake these critical investigations.
References
Sources
- 1. Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? [mdpi.com]
- 4. Synthesis and antibacterial evaluation of 4-substituted-2-phenyl-1-p-tolyl-4-thiomethyl-1,3-diazabuta-1,3-dienes: a novel class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-o-Tolylbutane-1,3-dione
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. 1-o-Tolylbutane-1,3-dione, a valuable building block in organic synthesis, requires a disposal protocol rooted in a comprehensive understanding of its chemical nature and regulatory frameworks.[1] This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The disposal plan outlined here is built on a foundation of precaution. Due to the limited availability of specific, published hazard data for this compound, our approach is guided by the data available for analogous β-diketone compounds and universal best practices for chemical waste management as stipulated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).
Core Principle: Hazard Assessment and Precautionary Measures
The fundamental principle governing the disposal of any research chemical is to treat it as hazardous unless explicitly determined otherwise by comprehensive safety data. For this compound, we infer its potential hazards from structurally similar compounds. For instance, 1-phenyl-1,3-butanedione is classified as toxic to aquatic life, a critical factor that strictly prohibits its disposal down the drain.[2] Other related butanediones are known to cause skin, eye, and respiratory irritation.[3]
Therefore, the causality for the following stringent protocols is clear: we must assume this compound poses similar risks.
The Core Directive: All waste streams containing this compound, regardless of concentration or volume, must be collected and disposed of as hazardous chemical waste.
Prohibited Disposal Routes:
-
Sink/Drain Disposal: Absolutely prohibited due to potential aquatic toxicity and non-degradability.
-
Regular Trash Disposal: Prohibited for pure compounds, solutions, and grossly contaminated materials to prevent environmental release and exposure to non-laboratory personnel.
-
Biohazard Waste: This route is inappropriate as biohazard waste is typically steam-sterilized, a process that does not neutralize chemical hazards.[4]
Personal Protective Equipment (PPE) for Safe Handling
Before beginning any waste consolidation or disposal procedure, ensure the following PPE is worn to mitigate exposure risks based on the assumed irritant properties of the compound:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are required. If handling bulk quantities or for extended periods, consider double-gloving.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
All handling of open containers of this compound waste must be performed within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for the safe segregation and collection of different waste streams involving this compound.
This protocol addresses the disposal of the compound in its original container.
-
Verify Labeling: Ensure the original manufacturer's label is intact and legible.
-
Seal Securely: Confirm the container cap is tightly sealed to prevent any release.
-
Attach Waste Tag: Affix a hazardous waste tag, provided by your institution's Environmental Health & Safety (EHS) department, to the container.
-
Complete Tag Information: Fill out the tag completely, including the full chemical name ("this compound"), quantity, and date. Do not use abbreviations or chemical formulas.[5]
-
Segregate for Pickup: Place the container in your laboratory's designated Satellite Accumulation Area (SAA) for solid chemical waste, ensuring it is segregated from incompatible materials.[6]
This is the most common waste stream, generated from reaction workups, purification, or analytical procedures.
-
Select Container: Choose a clean, leak-proof container made of a material compatible with the solvents in the waste stream (e.g., a high-density polyethylene or glass bottle). The original chemical container is often the best choice.[7]
-
Label Preemptively: Label the waste container with a hazardous waste tag before adding any waste.[7]
-
Designate Waste Stream: On the label, clearly identify the contents. For example: "Waste Organic Solvents with this compound." List all solvent components and their approximate percentages.
-
Collect Waste: Pour the liquid waste into the container using a funnel. Always perform this action inside a chemical fume hood.
-
Keep Closed: The container must remain tightly capped at all times, except when actively adding waste.[7] This is a critical EPA requirement to prevent the release of volatile organic compounds (VOCs).
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[8]
-
Store Appropriately: Store the container in the SAA within secondary containment (e.g., a plastic tub) to contain any potential leaks.[7]
This includes items like gloves, weighing papers, pipette tips, and silica gel from chromatography.
-
Segregate Waste: Collect all solid waste contaminated with this compound separately from non-hazardous lab trash.
-
Containerize: Place these materials into a designated, lined container, such as a pail or a sturdy cardboard box with a thick plastic liner.[5]
-
Label Clearly: The container must be clearly labeled with a hazardous waste tag indicating "Solid Waste Contaminated with this compound."
-
Seal for Disposal: When the container is full, seal the liner and close the container. Store in the SAA for pickup.
Proper rinsing is essential to render glassware safe for reuse.
-
Initial Rinse (Hazardous): Perform an initial rinse of the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Collect Rinsate: This first rinsate must be collected and added to your liquid hazardous waste container (Protocol 3.2), as it will contain the highest concentration of the chemical residue.[5]
-
Subsequent Rinses: Perform two additional rinses. Depending on your institution's specific guidelines, these subsequent rinsates may also need to be collected as hazardous waste.
-
Final Cleaning: After the hazardous rinses are complete, the glassware can be washed using standard laboratory detergents.
Quantitative Data and Safety Summary
The following table summarizes the essential safety and disposal information for this compound, based on best practices and data from analogous compounds.
| Parameter | Guideline / Data | Source |
| Chemical Name | This compound; 1-(2-Methylphenyl)butane-1,3-dione | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Assumed Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Potential Aquatic Toxin | [2][3] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | General Lab Safety |
| Handling Location | Chemical Fume Hood | General Lab Safety |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | [6][9] |
| Prohibited Disposal | Drain, Regular Trash, Biohazard Bin | [2][4][6] |
| Waste Classification | Hazardous Chemical Waste | U.S. EPA Guidelines[10] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making correct disposal decisions for waste containing this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these detailed procedures, researchers can ensure that their work with this compound is conducted with the highest standards of safety and environmental stewardship, building a foundation of trust in laboratory operations from discovery through disposal.
References
-
Managing Hazardous Chemical Waste in the Lab . American Laboratory. Available from: [Link]
-
4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione . PubChem, National Institutes of Health. Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available from: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. Available from: [Link]
-
Laboratory Waste Management: The New Regulations . MedicalLab Management. Available from: [Link]
-
4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione . PubChem, National Institutes of Health. Available from: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available from: [Link]
-
Laboratory chemical waste disposal guidelines . University of Otago. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available from: [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Available from: [Link]
-
1-P-TOLYLBUTANE-1,3-DIONE . ChemBK. Available from: [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. Available from: [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. Available from: [Link]
-
Chemical Waste Management Guide . Technion - Israel Institute of Technology. Available from: [Link]
-
Procedures for Disposal of Hazardous Waste . The University of Texas at Austin. Available from: [Link]
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety. Available from: [Link]
-
1-(Pyridin-4-yl)butane-1,3-dione . PubChem, National Institutes of Health. Available from: [Link]
-
1-(4-Methylphenyl)butane-1,3-dione . PubChem, National Institutes of Health. Available from: [Link]
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione . PubChem, National Institutes of Health. Available from: [Link]
-
Safety Data Sheet: 3-Methyl-1,3-butanediol . Carl ROTH. Available from: [Link]
-
PUBLIC HEALTH STATEMENT - Toxicological Profile for 1,3-Butadiene . NCBI Bookshelf. Available from: [Link]
-
1,3-Butadiene: a ubiquitous environmental mutagen and its associations with diseases . Environmental Science and Pollution Research. Available from: [Link]
-
1,3-Butadiene Reference Exposure Levels . OEHHA. Available from: [Link]
-
1,3-Butadiene . U.S. Environmental Protection Agency. Available from: [Link]
- Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione. Google Patents.
Sources
- 1. Buy this compound | 56290-54-1 [smolecule.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. 1-(4-Methylphenyl)butane-1,3-dione | C11H12O2 | CID 432651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. otago.ac.nz [otago.ac.nz]
- 5. nswai.org [nswai.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Navigating the Safe Handling of 1-o-Tolylbutane-1,3-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow demands a rigorous and proactive approach to safety. 1-o-Tolylbutane-1,3-dione, a β-diketone, is a valuable building block in organic synthesis, but its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No. 56290-54-1) is a white crystalline solid. The primary routes of occupational exposure are inhalation of dust particles and direct contact with the skin and eyes. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantity of the substance being handled, the frequency of handling, and the specific manipulations involved (e.g., weighing, transferring, dissolving).
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. A one-size-fits-all approach is insufficient; the level of protection must be commensurate with the scale and nature of the work.
Hand Protection: A Critical Choice
Standard disposable nitrile gloves, while common in laboratory settings, are not recommended for prolonged or direct contact with this compound. This is due to the compound's aromatic ketone structure; ketones and aromatic hydrocarbons are known to degrade nitrile rubber, leading to rapid breakthrough times.
Recommended Glove Material:
-
Butyl Rubber: Offers excellent resistance to ketones and is the preferred choice for handling this compound.[1][2]
-
Viton®: While expensive, Viton® provides excellent protection against a broad spectrum of chemicals, including aromatic compounds.
For tasks with a high risk of splash or immersion, heavier-duty butyl rubber gloves should be used. For less intensive operations, such as weighing small quantities, a double-gloving strategy with a butyl rubber outer glove may be employed. Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection
-
Safety Glasses with Side Shields: Mandatory for all work with this compound to protect against accidental splashes.
-
Chemical Goggles: Should be worn when there is a higher risk of splashing, such as during transfers of solutions or when working with larger quantities.
-
Face Shield: In conjunction with chemical goggles, a face shield is required when handling significant quantities of the solid or its solutions, providing a full barrier against splashes to the face.
Body and Respiratory Protection
-
Laboratory Coat: A standard lab coat is required to protect street clothing from contamination.
-
Chemical-Resistant Apron: For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Respiratory Protection: Due to the risk of respiratory irritation from airborne dust, all weighing and handling of the solid compound should be performed in a certified chemical fume hood. If a fume hood is not available or if there is a potential for significant aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) must be used.
Table 1: PPE Recommendations for Handling this compound
| Task | Required PPE |
| Weighing and transferring solid | Chemical fume hood, butyl rubber gloves, safety glasses with side shields (or chemical goggles), lab coat. |
| Preparing solutions | Chemical fume hood, butyl rubber gloves, chemical goggles, lab coat. |
| Small-scale reactions (<5g) | Chemical fume hood, butyl rubber gloves, safety glasses with side shields, lab coat. |
| Large-scale reactions (>5g) or transfers | Chemical fume hood, butyl rubber gloves, chemical goggles and face shield, chemical-resistant apron over lab coat. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Caption: Workflow for the safe handling and disposal of this compound.
Handling Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Prepare all necessary equipment and reagents to minimize the duration of handling.
-
Weighing: Always weigh the solid compound inside a chemical fume hood. Use a disposable weigh boat to avoid contamination of balances.
-
Transfers: Conduct all transfers of the solid or its solutions within a fume hood. Use a spatula for solids and appropriate glassware for solutions.
-
Housekeeping: Clean any spills immediately with appropriate absorbent materials. Decontaminate the work area thoroughly after each use.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Unused or contaminated this compound, as well as contaminated weigh boats, gloves, and absorbent materials, should be collected in a clearly labeled, sealed container for solid chemical waste.[3][4][5]
-
Liquid Waste: Solutions of this compound in organic solvents should be disposed of in a designated "Non-Halogenated Organic Solvent" waste container. Never dispose of this chemical down the drain.
Disposal Protocol
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, compatible, and clearly labeled hazardous waste container.[3][4]
-
Liquid Waste:
-
Carefully pour solutions into the designated non-halogenated solvent waste container, ensuring the container is not overfilled (leave at least 10% headspace).
-
This should be done in a fume hood to minimize vapor inhalation.
-
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable organic solvent (e.g., acetone). The rinsate should be collected and disposed of as non-halogenated organic solvent waste. After rinsing, the defaced container can be disposed of in the regular laboratory glass waste.
-
Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[4][6][7][8][9] Follow their specific procedures for waste pickup requests.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive research environment.
References
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Princeton University Environmental Health and Safety. Chemical Waste: Solids.
- University of Wisconsin-Madison Department of Chemistry. Waste handling in the organic chemistry lab.
- University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines.
- Oregon State University Environmental Health & Safety. (2014). Hazardous Waste Disposal Guide.
- University of Oxford. Chemical Resistant Gloves Guide.
- Columbia University Research. Hazardous Chemical Waste Management Guidelines.
- Dartmouth College. Hazardous Waste Disposal Guide.
- The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide.
- Occupational Safety and Health Administration. OSHA Glove Selection Chart.
- University of South Florida. Glove Guide - Chemical Compatibility.
- University of St Andrews. Disposal of Laboratory Wastes (GUIDANCE).
- Ansell. Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
- SCION Instruments. Good Laboratory Practices: Waste Disposal.
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. myusf.usfca.edu [myusf.usfca.edu]
- 3. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
